Rituximab
Descripción
Propiedades
Número CAS |
174722-31-7 |
|---|---|
Fórmula molecular |
C6416H9874N1688O1987S44 |
Peso molecular |
Unspecified |
Sinónimos |
Retuxin; Rituxan; Mabthera; Mab thera; Hsdb 7455; Unii-4F4X42syq6; Immunoglobulin G1; Rituximab (anti-CD20); Ig gamma-1 chain C region; Rituximab - 10mg/ml solution |
Origen del producto |
United States |
Foundational & Exploratory
Rituximab's Core Mechanisms of Action in B-Cell Malignancies: A Technical Guide
Introduction
Rituximab is a chimeric monoclonal antibody that has fundamentally altered the treatment landscape for B-cell malignancies since its initial approval.[1] As an IgG1 kappa antibody, it specifically targets the CD20 antigen, a transmembrane phosphoprotein found on the surface of pre-B and mature B lymphocytes but absent from stem cells and plasma cells.[2][3] This targeted approach allows for the selective depletion of both malignant and normal B-cells.[4] The clinical efficacy of this compound stems from a multi-pronged mechanism of action, engaging both the host's immune system and directly inducing signaling events within the target cancer cells.[2][5] This guide provides an in-depth technical overview of this compound's core mechanisms, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.
Immune-Mediated Effector Functions
The therapeutic effect of this compound is significantly driven by its ability to recruit and activate components of the innate immune system via its fragment crystallizable (Fc) region.[5][6] The two primary immune-mediated mechanisms are Antibody-Dependent Cellular Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).
Antibody-Dependent Cellular Cytotoxicity (ADCC)
ADCC is a potent mechanism where immune effector cells actively lyse antibody-coated target cells.[6] Upon this compound binding to CD20 on a B-cell, its Fc portion is recognized by Fc gamma receptors (FcγR), particularly FcγRIIIa (CD16), expressed on the surface of immune cells like Natural Killer (NK) cells and macrophages.[2][7] This engagement triggers the effector cells to release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the malignant B-cell.[7][8]
Quantitative Data Summary: ADCC
The efficiency of ADCC is influenced by factors such as FcγR polymorphisms. The FcγRIIIa-158 V/F polymorphism is particularly significant, with the high-affinity (V/V) genotype being associated with improved clinical responses to this compound in some patient populations.[9]
| Parameter | Value | Cell Line / Condition | Reference |
| Clinical Response (Follicular Lymphoma) | Patients with V/V genotype have a better clinical response than V/F or F/F genotypes. | Clinical Study | [9] |
| In Vitro EC50 | 1.1 - 3.7 ng/mL | Ramos B-cell line | [10] |
| Maximum Lysis (In Vitro) | ~71% | Ramos cells, Calcein AM retention assay | [10] |
Experimental Protocol: ADCC Assay (Calcein AM Retention Method)
This protocol outlines a common non-radioactive method to quantify ADCC.
-
Target Cell Preparation:
-
Culture CD20-positive target cells (e.g., Ramos, Raji) to log phase.
-
Wash cells twice with PBS and resuspend at 1x10^6 cells/mL in serum-free media.
-
Add Calcein AM to a final concentration of 2-5 µM and incubate for 30 minutes at 37°C.
-
Wash cells three times with complete media to remove excess dye and resuspend at a working concentration (e.g., 2x10^5 cells/mL).
-
-
Effector Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash PBMCs and resuspend in complete media. For enhanced activity, NK cells can be isolated or PBMCs can be stimulated overnight with IL-2 (500 IU/mL).[10]
-
-
Assay Setup:
-
Plate 50 µL of target cells (10,000 cells/well) into a round-bottom 96-well plate.
-
Add 50 µL of serially diluted this compound or an isotype control antibody.
-
Add 100 µL of effector cells to achieve the desired Effector-to-Target (E:T) ratio (e.g., 50:1 for PBMCs).[10]
-
Include control wells: "Spontaneous Release" (targets + effectors, no antibody) and "Maximum Release" (targets only).
-
-
Incubation and Measurement:
-
Centrifuge the plate at 250 x g for 3 minutes to facilitate cell contact.
-
Incubate for 4 hours at 37°C, 5% CO2.[10]
-
For "Maximum Release" wells, add Triton X-100 (2% final concentration) 5-10 minutes before the end of incubation.
-
Centrifuge the plate and transfer cell-free supernatant to a black, clear-bottom plate to measure fluorescence (Excitation: 485 nm, Emission: 520 nm).
-
Alternatively, for the retention assay, analyze the remaining viable, calcein-positive target cells via flow cytometry.[10]
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Plot the dose-response curve to determine the EC50 value.
-
Complement-Dependent Cytotoxicity (CDC)
CDC is another key Fc-mediated effector function where this compound initiates the classical complement cascade.[2] After binding multiple CD20 molecules, the Fc regions of this compound recruit the C1q protein, the first component of the complement system.[2][8] This triggers a proteolytic cascade involving numerous other complement proteins, culminating in the formation of the Membrane Attack Complex (MAC) on the B-cell surface.[7][8] The MAC creates pores in the cell membrane, leading to osmotic instability and rapid cell lysis.[2]
Quantitative Data Summary: CDC
The effectiveness of CDC is highly dependent on the density of CD20 on the cell surface and the expression levels of complement regulatory proteins (CRPs) like CD55 and CD59, which can inhibit the cascade.[7][11]
| Parameter | Value | Cell Line / Condition | Reference |
| CD20 Expression | Sigmoidal correlation between CD20 expression level and this compound-mediated CDC. | CEM-CD20 clones | [11] |
| In Vitro EC50 | 0.29 - 0.53 µg/mL | Ramos cells, with different human serum donors. | [12] |
Experimental Protocol: CDC Assay
This protocol describes a typical in vitro assay to measure CDC activity.
-
Target Cell Preparation:
-
Culture CD20-positive target cells (e.g., Daudi, Raji) and harvest in log-phase growth.
-
Wash cells and resuspend in assay buffer (e.g., RPMI + 0.1% BSA) at a concentration of 1x10^6 cells/mL.
-
-
Assay Setup:
-
Add 50 µL of target cells (50,000 cells/well) to a 96-well plate.
-
Add 50 µL of serially diluted this compound or isotype control.
-
Incubate for 15-30 minutes at room temperature to allow antibody opsonization.[13]
-
-
Complement Addition and Incubation:
-
Add 50 µL of a complement source. Normal Human Serum (NHS) or baby rabbit complement are commonly used, typically at a final concentration of 5-20%.[12][13]
-
Include control wells: "No Complement" (cells + antibody, no serum), and "Maximum Lysis" (cells lysed with detergent).
-
Incubate the plate for 1-4 hours at 37°C, 5% CO2.[10]
-
-
Measurement of Cell Viability:
-
Add a viability dye (e.g., Propidium Iodide, 7-AAD) or a cell viability reagent (e.g., a tetrazolium salt like WST-1 or a reagent measuring ATP like CellTiter-Glo).
-
Read the plate using a flow cytometer (for dyes) or a plate reader (for colorimetric/luminescent reagents).
-
-
Data Analysis:
-
Calculate the percentage of specific cytotoxicity using the formula: % CDC = 100 * (1 - (Experimental Value - Max Lysis Value) / (Min Lysis Value - Max Lysis Value))
-
Generate a dose-response curve to calculate the EC50.
-
Direct Effects: Apoptosis and Signal Transduction
Beyond immune-mediated killing, this compound can exert direct effects on B-cells, leading to growth inhibition or apoptosis.[2][14] These mechanisms are independent of the Fc region and are initiated by the binding of this compound's F(ab')2 portion to CD20.[14][15]
Binding and cross-linking of CD20 by this compound causes the translocation of the CD20-antibody complex into specialized membrane microdomains known as lipid rafts.[14][16] This reorganization is a critical initiating event that triggers several downstream signaling cascades.[14] Key pathways affected include:
-
Activation of Pro-Apoptotic Kinases: Clustering in lipid rafts can activate Src family kinases (e.g., Lyn, Fyn) and the p38 MAP kinase pathway, which promotes apoptosis.[16][17]
-
Inhibition of Survival Pathways: this compound has been shown to inhibit critical pro-survival signaling pathways, including the NF-κB, PI3K/AKT, and Raf-MEK-ERK pathways.[2][9] This leads to the downregulation of anti-apoptotic proteins such as Bcl-xL, sensitizing the cell to apoptosis.[2]
-
Calcium Flux Modulation: CD20 is involved in regulating intracellular calcium levels, and this compound binding can disrupt calcium fluxes, contributing to apoptotic signaling.[2][17]
Quantitative Data Summary: Direct Apoptosis
The extent of direct apoptosis varies significantly between different B-cell lines.
| Parameter | Cell Line | Condition | Apoptotic Cells (%) | Reference |
| Apoptosis Rate | Ramos | This compound alone | 11.65% | [18] |
| Apoptosis Rate | Ramos | This compound + IBTK Silencing | 35.83% | [18] |
| Apoptosis Rate | Raji | This compound alone | 8.78% | [18] |
| Apoptosis Rate | Raji | This compound + IBTK Silencing | 51.23% | [18] |
| Apoptosis Rate | Daudi | This compound alone | 6.61% | [18] |
| Apoptosis Rate | Daudi | This compound + IBTK Silencing | 25.87% | [18] |
Experimental Protocol: Apoptosis Assay (Annexin V/PI Staining)
This protocol uses flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Culture and Treatment:
-
Seed B-cell lymphoma cells (e.g., Raji, Daudi) in 6-well plates at a density of 0.5x10^6 cells/mL.
-
Treat cells with this compound (e.g., 10-20 µg/mL) or an isotype control. In many in vitro systems, cross-linking with a secondary anti-human IgG antibody is required to effectively mimic in vivo clustering and induce apoptosis.[17][19]
-
Incubate for a specified period (e.g., 24-48 hours) at 37°C, 5% CO2.
-
-
Cell Harvesting and Staining:
-
Harvest cells (including supernatant) and wash once with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the cell populations:
-
Viable cells: Annexin V-negative / PI-negative
-
Early apoptotic cells: Annexin V-positive / PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive
-
-
Summary of Clinical Efficacy
The combination of these mechanisms translates into significant clinical efficacy. The addition of this compound to standard chemotherapy regimens (e.g., R-CHOP) has become the standard of care for many B-cell malignancies, leading to marked improvements in response rates and survival outcomes.[20][21]
| Malignancy | Regimen Comparison | Outcome Measure | Result | Reference |
| Diffuse Large B-Cell Lymphoma (DLBCL) | R-CHOP vs. CHOP | 3-Year Event-Free Survival | 79% vs. 59% | [20] |
| 3-Year Overall Survival | 93% vs. 84% | [20] | ||
| Follicular Lymphoma (FL), 1st Line | R-CHOP vs. CHOP | Overall Response Rate | 85% vs. 72% | [6] |
| Median Progression-Free Survival | 33.1 vs. 20.2 months | [6] | ||
| Follicular Lymphoma (FL), Maintenance | This compound vs. Observation | Median Progression-Free Survival | 51.5 vs. 14.9 months | [20] |
| 3-Year Overall Survival | 85% vs. 77% | [20] | ||
| Relapsed/Refractory Low-Grade NHL | This compound Monotherapy | Overall Response Rate | 48% (4 weekly doses) | [22] |
Conclusion
The mechanism of action of this compound in B-cell malignancies is a paradigm of targeted immunotherapy, characterized by a sophisticated and synergistic interplay of different biological pathways.[2] It effectively harnesses the patient's immune system through ADCC and CDC while also directly inducing cell death and inhibiting survival signals within the malignant B-cells.[6][14] A thorough understanding of these core mechanisms, the experimental methods used to probe them, and the quantitative data that defines their efficacy is crucial for the ongoing development of next-generation anti-CD20 therapies and rational combination strategies to overcome resistance and improve patient outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 3. assaygenie.com [assaygenie.com]
- 4. droracle.ai [droracle.ai]
- 5. The mechanisms of action of this compound in the elimination of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in B-Cell Hematologic Malignancies: A Review of 20 Years of Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. opalbiopharma.com [opalbiopharma.com]
- 8. medium.com [medium.com]
- 9. This compound: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.uva.nl [pure.uva.nl]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Complement-Dependent Cytotoxicity (CDC) Assay | Sartorius [sartorius.com]
- 13. agilent.com [agilent.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. Frontiers | Enhanced pro-apoptotic activity of this compound through IBTK silencing in non-Hodgkin lymphoma B-cells [frontiersin.org]
- 19. selvita.com [selvita.com]
- 20. This compound in the treatment of B-cell non-Hodgkin lymphoma, focus on outcomes and comparative effectiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 21. [PDF] Impact of this compound (Rituxan) on the Treatment of B-Cell Non-Hodgkin's Lymphoma. | Semantic Scholar [semanticscholar.org]
- 22. drugs.com [drugs.com]
A Deep Dive into the Binding Affinity of Rituximab to the CD20 Antigen
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Rituximab, a chimeric monoclonal antibody, has revolutionized the treatment of B-cell malignancies and autoimmune diseases. Its therapeutic efficacy is fundamentally linked to its high-affinity binding to the CD20 antigen, a transmembrane protein expressed on the surface of B-lymphocytes. This technical guide provides a comprehensive overview of the binding kinetics of this compound to CD20, details the experimental methodologies used to quantify this interaction, and explores the subsequent signaling cascades that lead to B-cell depletion.
Quantitative Analysis of this compound-CD20 Binding Affinity
The interaction between this compound and the CD20 antigen is characterized by a high affinity, typically in the nanomolar range. This strong binding is crucial for its mechanism of action. The binding kinetics are defined by the association rate constant (k_on_), the dissociation rate constant (k_off_), and the equilibrium dissociation constant (K_D_). The affinity of this interaction can be influenced by several factors, including the density of the CD20 antigen on the cell surface.
Below is a summary of experimentally determined binding parameters for the this compound-CD20 interaction from various studies.
| Parameter | Value | Method | Reference |
| Equilibrium Dissociation Constant (K_D_) | 5 nM | Not Specified | [1] |
| 5-19 nM | Flow Cytometry | [2] | |
| 32 nM | Surface Plasmon Resonance (SPR) | [2][3] | |
| 21.4 nM | Surface Plasmon Resonance (SPR) | [4] | |
| 1.6x10^6 M^-1 (Apparent Binding Constant) | Quartz Crystal Microbalance (QCM) | [4] | |
| Association Rate Constant (k_on_) | Varies with CD20 surface density | Surface Plasmon Resonance (SPR) | [2] |
| Dissociation Rate Constant (k_off_) | Varies with CD20 surface density | Surface Plasmon Resonance (SPR) | [2] |
Note: The variation in reported K_D_ values can be attributed to differences in experimental techniques, cell lines used (which can have varying CD20 expression levels), and whether the assay was performed on purified proteins or whole cells.
Experimental Protocols for Measuring Binding Affinity
Several biophysical techniques are employed to characterize the binding of this compound to CD20. Each method offers unique advantages in determining the kinetic and equilibrium constants of this interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time interaction between a ligand (immobilized on a sensor chip) and an analyte (in solution). It is a gold-standard for detailed kinetic analysis.[5][6]
Experimental Workflow:
Caption: Workflow for SPR analysis of this compound-CD20 binding.
Detailed Methodology:
-
Surface Preparation:
-
A sensor chip (e.g., CM5) is activated.
-
An anti-His antibody is immobilized on the sensor surface.
-
His-tagged, purified full-length CD20 is injected and captured by the anti-His antibody.[7] A reference flow cell is prepared without CD20 to subtract non-specific binding.
-
-
Binding Measurement:
-
A series of this compound concentrations are prepared in a suitable running buffer (e.g., HBS-EP).
-
Each concentration is injected over the sensor surface for a defined period to monitor the association phase.
-
Running buffer is then flowed over the surface to monitor the dissociation phase.
-
-
Data Analysis:
-
The resulting sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The association (k_on_) and dissociation (k_off_) rates are determined by fitting the data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (K_D_) is calculated as k_off_ / k_on_.
-
Bio-Layer Interferometry (BLI)
BLI is another label-free optical technique that measures biomolecular interactions in real-time. It utilizes disposable biosensors, making it well-suited for high-throughput screening.[7][8]
Experimental Workflow:
Caption: Workflow for BLI analysis of this compound-CD20 binding.
Detailed Methodology:
-
Sensor Preparation:
-
Streptavidin-coated biosensors are hydrated in kinetics buffer for at least 10 minutes.
-
Biotinylated CD20 is diluted in kinetics buffer and loaded onto the biosensors.
-
-
Binding Measurement:
-
A baseline is established by dipping the CD20-loaded biosensors into wells containing only kinetics buffer.
-
For the association step, the biosensors are moved to wells containing a serial dilution of this compound.
-
For the dissociation step, the biosensors are returned to the wells with kinetics buffer.
-
-
Data Analysis:
-
The change in the interference pattern, indicative of binding, is measured in real-time.
-
The resulting data is processed, and the kinetic constants (k_on_, k_off_, and K_D_) are calculated using the instrument's analysis software.
-
Flow Cytometry
Flow cytometry can be used to determine the apparent binding affinity of this compound to CD20 expressed on the surface of intact cells.[3][9][10]
Experimental Workflow:
Caption: Workflow for Flow Cytometry analysis of this compound-CD20 binding.
Detailed Methodology:
-
Cell Preparation:
-
A single-cell suspension of CD20-positive cells (e.g., Raji lymphoma cells) is prepared.
-
Cells are washed and resuspended in a suitable staining buffer (e.g., PBS with 1% BSA) at a concentration of 1x10^6 cells/mL.
-
-
Antibody Staining:
-
A serial dilution of this compound is prepared.
-
Aliquots of the cell suspension are incubated with the different concentrations of this compound on ice.
-
After incubation, cells are washed to remove unbound this compound.
-
A fluorescently-labeled secondary antibody that recognizes the human Fc portion of this compound is added and incubated with the cells.
-
The cells are washed again to remove the unbound secondary antibody.
-
-
Data Acquisition and Analysis:
-
The fluorescence intensity of the stained cells is measured using a flow cytometer.
-
The Mean Fluorescence Intensity (MFI) for each this compound concentration is determined.
-
The MFI values are plotted against the this compound concentration, and the data is fitted to a one-site binding (hyperbola) equation to calculate the apparent K_D_.
-
Signaling Pathways Modulated by this compound-CD20 Binding
The binding of this compound to CD20 initiates a multifaceted attack on B-cells through several mechanisms, including direct signaling and the recruitment of immune effector functions.
Immune-Mediated Effector Functions
This compound's Fc region plays a critical role in engaging the immune system to eliminate CD20-positive cells.
Caption: Immune-mediated mechanisms of this compound action.
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc portion of this compound is recognized by Fcγ receptors on immune effector cells like Natural Killer (NK) cells and macrophages. This engagement triggers the release of cytotoxic molecules, leading to the lysis of the target B-cell.
-
Complement-Dependent Cytotoxicity (CDC): Upon binding to CD20, the Fc region of this compound can activate the classical complement pathway by binding to C1q. This initiates a cascade of enzymatic reactions culminating in the formation of the Membrane Attack Complex (MAC), which creates pores in the B-cell membrane, causing cell death.[8]
Direct Signaling and Apoptosis
This compound binding can directly induce apoptosis and inhibit pro-survival signaling pathways within the B-cell.[11] This can occur independently of immune effector cells.
Caption: Direct signaling pathways modulated by this compound.
-
Inhibition of B-Cell Receptor (BCR) Signaling: this compound has been shown to inhibit the BCR signaling cascade, affecting downstream molecules such as Lyn, Syk, and PLCγ2, and reducing calcium mobilization.[12][13] This interference with a critical B-cell survival pathway contributes to its therapeutic effect.
-
Downregulation of Survival Pathways: The cross-linking of CD20 by this compound can lead to the inhibition of several key pro-survival signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.[14] This results in the downregulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, sensitizing the cell to apoptosis.
-
Direct Induction of Apoptosis: By modulating these signaling pathways, this compound can directly trigger the intrinsic apoptotic cascade, leading to caspase activation and programmed cell death.
Conclusion
The high-affinity interaction between this compound and the CD20 antigen is the cornerstone of its clinical success. A thorough understanding of its binding kinetics, facilitated by techniques such as SPR, BLI, and flow cytometry, is essential for the development and characterization of biosimilar and next-generation anti-CD20 therapies. Furthermore, elucidating the complex signaling pathways activated upon binding provides a deeper insight into its mechanisms of action and offers potential avenues for overcoming resistance and enhancing therapeutic outcomes. This guide provides a foundational framework for researchers and professionals engaged in the study and development of this pivotal immunotherapy.
References
- 1. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 2. biotium.com [biotium.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. Using Biacore to measure the binding kinetics of an antibody-antigen interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 7. paralab-bio.es [paralab-bio.es]
- 8. Bio-Layer Interferometry: Principles & Applications [excedr.com]
- 9. ptglab.com [ptglab.com]
- 10. wp.uthscsa.edu [wp.uthscsa.edu]
- 11. aacrjournals.org [aacrjournals.org]
- 12. This compound inhibits B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound regulates signaling pathways and alters gene expression associated with cell death and survival in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CD20 as a Therapeutic Target for Rituximab: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The CD20 antigen, a transmembrane phosphoprotein expressed on the surface of B-lymphocytes, has emerged as a cornerstone therapeutic target in the management of B-cell malignancies and autoimmune diseases. Its expression profile, which spans from pre-B-cells to mature B-cells but is absent on hematopoietic stem cells and terminally differentiated plasma cells, makes it an ideal candidate for targeted immunotherapy.[1][2][3][4] Rituximab, a chimeric monoclonal antibody, was the first therapeutic antibody approved to target CD20 and has revolutionized the treatment of diseases like non-Hodgkin lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[5][6] This guide provides an in-depth technical overview of the CD20 antigen, the mechanisms of action of this compound, key experimental protocols for its evaluation, and a summary of its clinical efficacy.
The CD20 Antigen: An Ideal Therapeutic Target
Structure and Function
CD20 is a non-glycosylated, 33-37 kDa phosphoprotein that belongs to the membrane-spanning 4-domain family A (MS4A).[2] The protein traverses the cell membrane four times, with both its N- and C-termini located in the cytoplasm and two extracellular loops.[2][7] This structure firmly anchors it within the B-cell membrane, preventing shedding.[7] On the cell surface, CD20 exists as homo-dimeric and homo-tetrameric oligomers and is associated with other critical B-cell surface proteins, including the B-cell receptor (BCR), CD40, and MHC class II molecules, forming signaling complexes.[1][2]
While its precise physiological function is not fully understood, CD20 is believed to play a role in B-cell activation, proliferation, and differentiation, possibly by functioning as a calcium channel or by modulating BCR signaling.[2][7][8]
Expression Profile
CD20 is expressed on B-cells starting from the late pre-B lymphocyte stage and is lost upon terminal differentiation into plasma cells.[1][2] This specific expression pattern is highly advantageous for therapy, as it allows for the depletion of a majority of the B-cell lineage, including malignant B-cells, while sparing the hematopoietic stem cells necessary for immune system regeneration and the plasma cells that produce antibodies.[3]
This compound: Mechanism of Action (MoA)
This compound is a chimeric (mouse-human) IgG1 monoclonal antibody that specifically binds to the CD20 antigen.[5] Its therapeutic effect is mediated through three primary mechanisms: Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), and the induction of apoptosis.[5][9][10]
Complement-Dependent Cytotoxicity (CDC)
Upon binding to CD20 on the B-cell surface, the Fc region of this compound activates the classical complement pathway.[11] This is initiated by the binding of the C1q protein to multiple this compound Fc domains, triggering a cascade of enzymatic reactions. This cascade culminates in the formation of the Membrane Attack Complex (MAC), which creates pores in the B-cell membrane, leading to osmotic lysis and cell death.[11][12] The efficacy of CDC is influenced by the level of CD20 expression on the target cell and the presence of complement regulatory proteins like CD55 and CD59, which can inhibit the complement cascade.[9][13][14][15]
Caption: this compound binding to CD20 initiates the classical complement cascade, leading to MAC formation and cell lysis.
A standard method to quantify CDC is the colorimetric lactate dehydrogenase (LDH) release assay.
-
Cell Preparation: Plate CD20-positive target cells (e.g., Raji, Daudi lymphoma cell lines) at a density of 5 x 10^4 cells/well in a 96-well plate.[13][16]
-
Antibody Incubation: Add serial dilutions of this compound or an isotype control antibody to the wells and incubate for 15-30 minutes.
-
Complement Addition: Add a source of complement, typically normal human serum (25% final concentration), to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Controls: Prepare three sets of control wells:
-
Spontaneous Release: Target cells with serum but no antibody.
-
Maximum Release: Target cells lysed with a detergent (e.g., 1% Triton X-100).
-
Background: Medium only.
-
-
LDH Measurement: Centrifuge the plate, transfer the supernatant to a new plate, and add the LDH reaction mixture according to the manufacturer's instructions. Measure absorbance at 490 nm.
-
Calculation: Percent specific lysis is calculated as: % Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
ADCC is a crucial mechanism where the Fc portion of this compound, bound to a B-cell, is recognized by Fcγ receptors (FcγRIIIa or CD16) on immune effector cells, primarily Natural Killer (NK) cells.[11][12][17] This engagement triggers the NK cell to release cytotoxic granules containing perforin and granzymes, which induce apoptosis in the target B-cell.[11][12] The effectiveness of ADCC can be influenced by genetic polymorphisms in the FcγRIIIa receptor, which affect its affinity for the antibody's Fc region.[11]
Caption: this compound bridges a CD20+ B-cell and an NK cell, triggering the release of cytotoxic granules and inducing apoptosis.
A common method is the Chromium-51 (⁵¹Cr) release assay.
-
Target Cell Labeling: Label target B-cells with ⁵¹Cr by incubating them with Na₂⁵¹CrO₄ for 1-2 hours at 37°C. Wash cells thoroughly to remove unincorporated ⁵¹Cr.
-
Cell Plating: Plate the labeled target cells at 1 x 10^4 cells/well in a 96-well U-bottom plate.
-
Antibody Addition: Add serial dilutions of this compound or an isotype control.
-
Effector Cell Addition: Add effector cells (e.g., isolated NK cells or peripheral blood mononuclear cells) at various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1).[10] Interleukin-2 (IL-2) can be used to stimulate NK cell activity.[18]
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Controls: Prepare controls for spontaneous release (targets only) and maximum release (targets with detergent).
-
Measurement: Centrifuge the plate and measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.
-
Calculation: % Lysis = [(Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM)] x 100
Direct Induction of Apoptosis
This compound binding to CD20 can directly induce apoptosis, or programmed cell death, although this mechanism is considered to contribute less to its overall efficacy compared to CDC and ADCC.[5][9] Cross-linking of CD20 by this compound can trigger intracellular signaling cascades.[19][20] Studies have shown this can involve the activation of MAP kinases, particularly p38, leading to the activation of caspases (caspase-3 and -9) and cleavage of poly(ADP-ribose) polymerase (PARP).[19][20][21] this compound has also been shown to down-regulate anti-apoptotic proteins like Bcl-xL and induce the pro-apoptotic protein Apaf-1.[22]
Caption: this compound cross-linking of CD20 can induce apoptosis via p38 MAP kinase activation and modulation of apoptotic proteins.
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Cell Treatment: Culture CD20-positive cells (e.g., primary CLL cells) with this compound (e.g., 10 µg/mL) for 24-48 hours.[23] Include an untreated control. Cross-linking with a secondary antibody may be required to enhance the apoptotic effect.[19][20]
-
Cell Harvesting: Harvest and wash the cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Clinical Efficacy and Applications
This compound, often in combination with chemotherapy (e.g., R-CHOP for Diffuse Large B-cell Lymphoma), is a standard of care for numerous B-cell malignancies.[9] Its introduction has significantly improved patient outcomes.
Quantitative Data from Select Clinical Studies
| Malignancy | Treatment Regimen | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) | Reference |
| Follicular Lymphoma | This compound Monotherapy | Relapsed/Refractory, Low-Grade or Follicular | 48% | 6% | McLaughlin et al., 1998 |
| Diffuse Large B-cell Lymphoma (DLBCL) | R-CHOP vs. CHOP | Elderly Patients (60-80 yrs) | 94% (R-CHOP) vs. 90% (CHOP) | 76% (R-CHOP) vs. 63% (CHOP) | Coiffier et al., 2002 |
| Chronic Lymphocytic Leukemia (CLL) | R-FC vs. FC | Previously Untreated | 90% (R-FC) vs. 80% (FC) | 44% (R-FC) vs. 22% (FC) | Hallek et al., 2010 |
(Note: The data presented are from pivotal historical trials and are for illustrative purposes. Current treatment landscapes and outcomes may vary.)
Conclusion
The targeting of CD20 by this compound represents a paradigm shift in the treatment of B-cell disorders. The success of this therapy is rooted in the unique biological characteristics of the CD20 antigen and the multifaceted mechanisms of action of the antibody, which effectively harness the patient's own immune system to eliminate malignant cells. A thorough understanding of these mechanisms, supported by robust in-vitro and in-vivo experimental models, is critical for the development of next-generation anti-CD20 therapies and for optimizing treatment strategies for patients. The continued study of the CD20-Rituximab interaction remains a vital area of research for improving patient outcomes and overcoming mechanisms of resistance.
References
- 1. CD20 - Wikipedia [en.wikipedia.org]
- 2. The regulation and function of CD20: an “enigma” of B-cell biology and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PV | RITUXAN® (this compound) Proposed Mechanism of Action (MoA) [rituxan-hcp.com]
- 4. grokipedia.com [grokipedia.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. ovid.com [ovid.com]
- 7. pharmiweb.com [pharmiweb.com]
- 8. massivebio.com [massivebio.com]
- 9. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. opalbiopharma.com [opalbiopharma.com]
- 12. medium.com [medium.com]
- 13. Exploring complement-dependent cytotoxicity by this compound isotypes in 2D and 3D-cultured B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Complement-induced cell death by this compound depends on CD20 expression level and acts complementary to antibody-dependent cellular cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ashpublications.org [ashpublications.org]
- 18. This compound-mediated antibody-dependent cellular cytotoxicity against neoplastic B cells is stimulated strongly by interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ashpublications.org [ashpublications.org]
- 20. The chimeric anti-CD20 antibody this compound induces apoptosis in B-cell chronic lymphocytic leukemia cells through a p38 mitogen activated protein-kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The mechanism of tumor cell clearance by this compound in vivo in patients with B-cell chronic lymphocytic leukemia: evidence of caspase activation and apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. tandfonline.com [tandfonline.com]
The Core Intracellular Mechanisms of Rituximab: A Technical Guide to Affected Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rituximab, a chimeric monoclonal antibody targeting the CD20 antigen on the surface of B-lymphocytes, has fundamentally altered the treatment landscape for B-cell malignancies and autoimmune disorders. While its mechanisms of action are multifaceted, encompassing antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC), a significant component of its efficacy is derived from the direct induction of intracellular signaling events following binding to CD20. This technical guide provides an in-depth exploration of the core intracellular signaling pathways modulated by this compound, offering a resource for researchers and professionals in drug development. We will delve into the critical signaling cascades, present quantitative data on their modulation, provide detailed experimental protocols for their study, and visualize these complex interactions through diagrams.
The Epicenter of Signaling: CD20 Translocation to Lipid Rafts
The initiation of this compound-induced intracellular signaling is critically dependent on the spatial reorganization of the CD20 antigen on the plasma membrane. Upon binding, this compound induces the translocation of CD20 into specialized membrane microdomains known as lipid rafts.[1][2] These cholesterol- and sphingolipid-rich domains function as platforms for signal transduction, concentrating signaling molecules and facilitating their interaction.[1] This relocalization is a crucial first step, as disrupting the integrity of these rafts, for instance by cholesterol depletion, abrogates downstream signaling events such as calcium mobilization and apoptosis.[2][3]
The translocation of the this compound-CD20 complex into lipid rafts leads to the activation of Src family kinases (SFKs), such as Lyn and Fyn, which are enriched in these microdomains.[3][4] The activation of these tyrosine kinases represents a key divergence point, initiating multiple downstream pathways that collectively determine the fate of the B-cell.[4]
Experimental Protocol: Lipid Raft Isolation by Sucrose Density Gradient Centrifugation
This protocol describes a common method for isolating lipid rafts to study the translocation of CD20 after this compound treatment.[5][6]
-
Cell Treatment: Culture B-lymphoma cells (e.g., Ramos cells) to the desired density. Treat the cells with this compound (e.g., 70 µ g/gradient ) for 10 minutes at 37°C to induce CD20 translocation. A control group with an irrelevant antibody should be included.
-
Cell Lysis: Lyse the cells (5 x 10^8 cells per gradient) for 1 hour in a Triton X-100 lysis buffer (1% Triton X-100, 20 mM Tris-HCl pH 7.4, 150 mM NaCl, with protease and phosphatase inhibitors) on ice.[5]
-
Sucrose Gradient Preparation: Prepare a discontinuous sucrose gradient. Mix the cell lysate with an equal volume of 80% sucrose in a Tris-buffer. In an ultracentrifuge tube, carefully overlay this mixture with layers of 35% sucrose and 5% sucrose in Tris-buffer.[5]
-
Ultracentrifugation: Centrifuge the gradient at 200,000 x g for 15 hours at 4°C.
-
Fraction Collection: Carefully collect 1 ml fractions from the top of the gradient. The lipid rafts, being of low buoyant density, will be concentrated in the lower-density fractions at the top.
-
Analysis: Analyze the collected fractions by Western blotting to detect the presence of CD20 and known lipid raft markers (e.g., Lyn kinase, GM1 ganglioside). An increase in CD20 in the raft fractions of this compound-treated cells compared to controls indicates translocation.
The PI3K/Akt Survival Pathway: A Key Target for Inhibition
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a central regulator of cell survival, proliferation, and resistance to apoptosis. In many B-cell malignancies, this pathway is constitutively active, promoting tumor cell survival. This compound has been shown to inhibit this crucial survival pathway.[6][7][8]
Treatment of B-NHL cell lines with this compound leads to a time-dependent decrease in the phosphorylation of Akt, the central kinase in this pathway, without affecting the total Akt protein levels.[7] This inhibition of p-Akt is typically observed starting at 6 hours post-treatment.[7] The downstream consequences of Akt inhibition are significant and include the reduced phosphorylation of pro-apoptotic proteins like Bad, and the inhibition of IκB kinase (IKK), which links this pathway to NF-κB signaling.[7] Ultimately, the inhibition of the PI3K/Akt pathway contributes to the downregulation of the anti-apoptotic protein Bcl-xL, thereby sensitizing the lymphoma cells to chemotherapy-induced apoptosis.[7][8]
| Parameter | Cell Line | Treatment | Time Point | Effect | Reference |
| p-Akt Levels | Ramos, Daudi | This compound | 6 hours | Inhibition of phosphorylation | [7] |
| p-PDK1, p-Bad, p-IKKα/β | Ramos, Daudi | This compound | 6 hours | Inhibition of phosphorylation | [7] |
| Bcl-xL Expression | Ramos | This compound | Not specified | Downregulation | [9][10] |
Table 1: Quantitative Effects of this compound on the PI3K/Akt Pathway
References
- 1. Therapeutic (high) doses of this compound activate calcium mobilization and inhibit B-cell growth via an unusual mechanism triggered independently of both CD20 and Fcgamma receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rituxan (anti-CD20 antibody)-induced translocation of CD20 into lipid rafts is crucial for calcium influx and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Amplification of CD20 Cross-Linking in this compound-Resistant B-Lymphoma Cells Enhances Apoptosis Induction by Drug-Free Macromolecular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rituxan (anti-CD20 antibody)-induced translocation of CD20 into lipid rafts is crucial for calcium influx and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isolation of Lipid Rafts by the Detergent-Based and Non-detergent-Based Methods for Localization of GPCRs with Immunoblotting and Laser Scanning Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits the constitutively activated PI3K-Akt pathway in B-NHL cell lines: involvement in chemosensitization to drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] this compound inhibits the constitutively activated PI3K-Akt pathway in B-NHL cell lines: involvement in chemosensitization to drug-induced apoptosis | Semantic Scholar [semanticscholar.org]
- 9. This compound (anti-CD20) selectively modifies Bcl-xL and apoptosis protease activating factor-1 (Apaf-1) expression and sensitizes human non-Hodgkin's lymphoma B cell lines to paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] this compound (anti-CD20) selectively modifies Bcl-xL and apoptosis protease activating factor-1 (Apaf-1) expression and sensitizes human non-Hodgkin's lymphoma B cell lines to paclitaxel-induced apoptosis. | Semantic Scholar [semanticscholar.org]
Early Preclinical Development of Rituximab (IDEC-C2B8): A Technical Whitepaper
Introduction
Rituximab, developed under the code name IDEC-C2B8, is a genetically engineered chimeric murine/human monoclonal antibody that specifically targets the CD20 antigen.[1][2] The CD20 antigen is a hydrophobic transmembrane protein found on the surface of normal and malignant pre-B and mature B-lymphocytes, but not on stem cells or plasma cells.[3][4] This expression profile made it an ideal target for antibody-directed therapy against B-cell malignancies.[5] this compound was the first therapeutic monoclonal antibody approved for oncology and has since become a cornerstone in the treatment of various B-cell non-Hodgkin's lymphomas (NHLs), chronic lymphocytic leukemia (CLL), and autoimmune diseases.[6][7] This technical guide provides an in-depth overview of the foundational preclinical studies that elucidated its mechanisms of action and paved the way for its successful clinical development.
Core Mechanisms of Action
Early preclinical research established that this compound eliminates target B-cells through three primary effector mechanisms: Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and the direct induction of apoptosis.[8][9] The chimeric design, incorporating murine variable regions for antigen binding and a human IgG1 constant region, was crucial for enabling potent interaction with the human immune system to mediate these effects.[1][8]
Antibody-Dependent Cellular Cytotoxicity (ADCC)
ADCC is a cell-mediated immune response where an effector cell, typically a Natural Killer (NK) cell, lyses a target cell that has been opsonized by an antibody.[10] Preclinical studies demonstrated that the human Fc region of this compound is essential for engaging Fcγ receptors (primarily FcγRIIIa/CD16) on the surface of effector cells, triggering the release of cytotoxic molecules like perforin and granzymes, leading to target cell death.[8][10]
A common method to quantify ADCC activity in vitro is the Europium (EuTDA) release assay.[10]
-
Target Cell Preparation: CD20-positive target cells (e.g., Raji, Daudi lymphoma lines) are loaded with a fluorescence-enhancing ligand (BATDA). Inside the cell, esterases cleave the ligand to a hydrophilic form (TDA), which cannot pass through the intact cell membrane.[10]
-
Co-culture: The labeled target cells are washed and plated, typically in a 96-well U-bottom plate.[10]
-
Effector Cells & Antibody: Purified human NK cells (effector cells) are added at a specific effector-to-target (E:T) ratio (e.g., 3:1).[11] this compound is added at various concentrations.
-
Incubation: The plate is briefly centrifuged to promote cell contact and incubated for a set period (e.g., 2-4 hours) at 37°C.[10]
-
Detection: During incubation, NK cells lyse the target cells, releasing TDA into the supernatant. The supernatant is transferred to a new plate, and a Europium solution is added, which forms a highly fluorescent and stable chelate (EuTDA).[10] The fluorescence signal, proportional to the amount of cell lysis, is measured using a time-resolved fluorometer.
References
- 1. io.ctdm.org.cn [io.ctdm.org.cn]
- 2. Study protocol: multicenter double-blind, randomized, placebo-controlled trial of this compound for the treatment of childhood-onset early-stage uncomplicated frequently relapsing or steroid-dependent nephrotic syndrome (JSKDC10 trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The preclinical discovery of this compound for the treatment of non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PV | RITUXAN® (this compound) Proposed Mechanism of Action (MoA) [rituxan-hcp.com]
- 5. Preclinical and phase I and II trials of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Past, Present, and Future of this compound—The World’s First Oncology Monoclonal Antibody Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Growth Inhibition of CD20‐positive B Lymphoma Cell Lines by IDEC‐C2B8 Anti‐CD20 Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of action of this compound in the elimination of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.revvity.com [resources.revvity.com]
- 11. veritastk.co.jp [veritastk.co.jp]
Rituximab's Impact on B-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted impact of Rituximab on B-cell receptor (BCR) signaling. This compound, a chimeric monoclonal antibody targeting the CD20 antigen on B-lymphocytes, exerts its therapeutic effect not only through antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC) but also by directly modulating intracellular signaling pathways critical for B-cell survival and proliferation. A significant aspect of its mechanism of action involves the intricate disruption of BCR signaling.
Core-Mechanism: Inhibition of the BCR Signaling Cascade
This compound pretreatment has been demonstrated to induce a time-dependent inhibition of the BCR signaling cascade.[1][2][3] This inhibitory effect is multifaceted, targeting key kinases and downstream effectors upon BCR engagement. The primary mechanism involves the reorganization of the plasma membrane and the disruption of lipid rafts, specialized microdomains essential for the initiation of BCR signaling.[1][2][3]
Disruption of Lipid Rafts and Proximal Signaling
Upon binding to CD20, this compound is thought to alter the architecture of lipid rafts, leading to a decrease in raft-associated cholesterol.[1][2][3] This disruption prevents the proper translocation and colocalization of the BCR and its associated co-receptors into these signaling platforms upon antigen binding.[1][2] Consequently, the activation of the initial kinases in the BCR cascade is impaired.
Key proximal signaling events inhibited by this compound include:
-
Lyn Kinase: this compound has been shown to reduce the phosphorylation and activation of Lyn, a Src family kinase that is one of the first proteins activated upon BCR stimulation.[1]
-
Spleen Tyrosine Kinase (Syk): The activation of Syk, which binds to the phosphorylated ITAMs of the BCR co-receptors Igα and Igβ, is significantly inhibited by this compound pretreatment.[1][2] This inhibition is a critical blockade in the propagation of the BCR signal.
-
Phospholipase C gamma 2 (PLCγ2): Downstream of Syk, the phosphorylation and activation of PLCγ2 are also diminished, leading to reduced generation of the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[1][2][3]
Attenuation of Downstream Signaling Pathways
The inhibition of proximal BCR signaling by this compound has cascading effects on major downstream pathways that govern B-cell fate:
-
Calcium Mobilization: The this compound-mediated impairment of PLCγ2 activation leads to a significant reduction in the release of intracellular calcium stores, a crucial signal for B-cell activation.[1][2][3]
-
PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation, is inhibited by this compound.[4][5][6][7] This is evidenced by decreased phosphorylation of Akt.[4][5][7]
-
MAPK/ERK Pathway: The Ras-Raf-MEK-ERK signaling cascade, another key pathway for B-cell proliferation and survival, is also downregulated by this compound, as shown by reduced phosphorylation of ERK1/2.[1][8][9]
-
NF-κB Pathway: this compound has been found to inhibit the constitutive and BCR-induced activation of the transcription factor NF-κB, which controls the expression of numerous pro-survival genes.[9]
Quantitative Analysis of this compound's Effect on BCR Signaling
The following tables summarize the quantitative data on the inhibitory effects of this compound on key components of the BCR signaling pathway as reported in the literature. It is important to note that the exact magnitude of inhibition can vary depending on the cell line, experimental conditions, and the time points analyzed.
| Signaling Molecule | Parameter Measured | Cell Line(s) | Treatment Conditions | Observed Effect | Reference(s) |
| Syk | Phosphorylation (Y525/526) | RL, DOHH2 | 10 µg/mL this compound, 16h pretreatment, followed by anti-IgM/IgG stimulation | Significant decrease in mean fluorescence intensity (MFI) | [2] |
| Lyn | Phosphorylation (Y416) | DOHH2 | F(ab')2 this compound pretreatment, followed by anti-IgG stimulation | Reduction in phosphorylation, particularly of the p56 isoform | [1] |
| Akt | Phosphorylation (Thr308) | DOHH2, Ramos, Daudi | 10 µg/mL this compound, 16h pretreatment, followed by anti-IgG stimulation; or 20 µg/mL this compound for 3-6h | Significant inhibition of phosphorylation | [1][5] |
| ERK1/2 | Phosphorylation | DOHH2 | 10 µg/mL this compound, 16h pretreatment, followed by anti-IgG stimulation | Reduction in phosphorylation | [1] |
| Calcium Flux | Indo-1 Ratio | RL | 10 µg/mL this compound, 16h pretreatment, followed by anti-IgM stimulation | Profoundly altered (inhibited) calcium mobilization | [1][2] |
| BCR Expression | Surface IgM/IgG | RL, DOHH2 | 10 µg/mL this compound, 16h | Significant decrease in surface BCR expression | [1] |
Induction of Apoptosis via BCR Signaling Modulation
Paradoxically, while inhibiting canonical BCR activation signaling that promotes survival, this compound can also induce apoptosis through mechanisms that may involve the BCR signaling machinery. Cross-linking of CD20 by this compound can trigger a p38 MAPK-dependent apoptotic pathway in B-CLL cells.[6][10][11] Furthermore, some studies suggest that this compound and the second-generation anti-CD20 antibody obinutuzumab can both induce direct B-cell death via BCR signaling, although this compound may also elicit stronger pro-survival signals that can diminish this apoptotic effect.[12] The balance between pro-apoptotic and pro-survival signals initiated by this compound appears to be context-dependent.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound's impact on BCR signaling are provided below. These are representative protocols and may require optimization for specific cell lines and experimental setups.
Western Blotting for Phosphorylated Signaling Proteins
This protocol is for the detection of phosphorylated forms of Syk, Lyn, Akt, and ERK.
1. Cell Culture and Treatment:
-
Culture B-lymphoma cell lines (e.g., RL, DOHH2, Ramos) in appropriate media.
-
Pre-treat cells with 10-20 µg/mL of this compound or F(ab')2 fragments for the desired time (e.g., 16 hours).
-
Stimulate cells with an appropriate BCR cross-linking agent (e.g., anti-IgM or anti-IgG antibodies at 10 µg/mL) for various time points (e.g., 0, 5, 15, 30 minutes).
2. Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
3. Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
4. SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated proteins of interest (e.g., anti-phospho-Syk (Y525/526), anti-phospho-Lyn (Y416), anti-phospho-Akt (T308), anti-phospho-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
To control for protein loading, strip the membrane and re-probe with antibodies against the total (non-phosphorylated) proteins.
Flow Cytometry for Calcium Mobilization
This protocol outlines the measurement of intracellular calcium flux.
1. Cell Preparation and Staining:
-
Culture and treat B-cells with this compound as described above.
-
Wash cells and resuspend in a calcium-containing buffer (e.g., HBSS with 1 mM CaCl2).
-
Load cells with a calcium-sensitive dye such as Indo-1 AM (e.g., at 3-5 µM) by incubating at 37°C for 30-45 minutes in the dark.
-
Wash the cells twice to remove excess dye and resuspend in the calcium-containing buffer.
2. Flow Cytometry Analysis:
-
Equilibrate the cell suspension at 37°C for 10 minutes before analysis.
-
Acquire a baseline reading of the Indo-1 fluorescence ratio (e.g., 405 nm/510 nm) on a flow cytometer capable of UV excitation.
-
Add the BCR-stimulating agent (e.g., anti-IgM antibody) and continue to acquire data to measure the change in the fluorescence ratio over time.
-
As a positive control, add a calcium ionophore like ionomycin at the end of the experiment to determine the maximal calcium flux.
3. Data Analysis:
-
Analyze the kinetic data by plotting the Indo-1 ratio over time. The peak of the curve represents the maximum intracellular calcium concentration.
Lipid Raft Isolation by Sucrose Density Gradient Ultracentrifugation
This protocol describes the isolation of detergent-resistant membranes (lipid rafts).
1. Cell Lysis in Detergent-Free Buffer:
-
Treat B-cells as required.
-
Wash cells with ice-cold PBS.
-
Resuspend cells in a TNE buffer (25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM EDTA) containing 1% Triton X-100 and protease/phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Homogenize the lysate by passing it through a 22-gauge needle.
2. Sucrose Gradient Preparation and Ultracentrifugation:
-
Mix the cell lysate with an equal volume of 80% sucrose in TNE buffer to achieve a final concentration of 40% sucrose.
-
In an ultracentrifuge tube, carefully layer decreasing concentrations of sucrose in TNE on top of the lysate-sucrose mixture (e.g., 30% and 5% sucrose layers).
-
Centrifuge at 200,000 x g for 18-20 hours at 4°C in a swinging-bucket rotor.
3. Fraction Collection and Analysis:
-
Carefully collect fractions from the top of the gradient. Lipid rafts are expected to be at the interface between the 5% and 30% sucrose layers.
-
Analyze the protein content of each fraction by Western blotting using antibodies against lipid raft markers (e.g., Flotillin, Lyn) and non-raft markers (e.g., Transferrin receptor) to confirm successful isolation.
-
The distribution of BCR components and signaling molecules across the fractions can then be analyzed.
Immunoprecipitation of BCR-Associated Proteins
This protocol is for the co-immunoprecipitation of Syk with the BCR component Igα.
1. Cell Lysis:
-
Treat and stimulate B-cells as described for Western blotting.
-
Lyse cells in a non-denaturing lysis buffer (e.g., 1% digitonin or Brij-97 in PBS with protease and phosphatase inhibitors).
2. Immunoprecipitation:
-
Pre-clear the cell lysate by incubating with protein A/G-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an antibody against Syk overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads extensively with lysis buffer.
3. Elution and Western Blot Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Analyze the eluates by Western blotting using an antibody against Igα to detect its co-immunoprecipitation with Syk.
Visualizations
Signaling Pathways
Caption: this compound inhibits BCR signaling by disrupting lipid rafts and key kinases.
Experimental Workflows
Caption: Workflow for analyzing protein phosphorylation via Western blot.
Caption: Workflow for measuring calcium flux by flow cytometry.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A Versatile Protocol to Quantify BCR-mediated Phosphorylation in Human and Murine B Cell Subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isolation of Lipid Rafts From B Lymphocytes | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] this compound inhibits the constitutively activated PI3K-Akt pathway in B-NHL cell lines: involvement in chemosensitization to drug-induced apoptosis | Semantic Scholar [semanticscholar.org]
- 7. Isolation of Lipid Rafts from Cultured Mammalian Cells and Their Lipidomics Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound inhibits B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bu.edu [bu.edu]
- 11. Immunoprecipitation Procedure [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
Structural Analysis of the Rituximab-CD20 Complex: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural interactions between the chimeric monoclonal antibody Rituximab and its target, the B-lymphocyte antigen CD20. Understanding the molecular architecture of this complex is crucial for elucidating this compound's mechanism of action and for the rational design of next-generation anti-CD20 therapies. This document summarizes key structural data, details relevant experimental methodologies, and visualizes the associated signaling pathways.
Introduction to the this compound-CD20 Interaction
This compound is a cornerstone therapy for various B-cell malignancies and autoimmune diseases.[1][2][3][4] Its therapeutic efficacy stems from its high-affinity binding to CD20, a transmembrane protein expressed on the surface of pre-B and mature B-lymphocytes.[2][5] This interaction triggers a cascade of events leading to B-cell depletion through mechanisms such as Complement-Dependent Cytotoxicity (CDC), Antibody-Dependent Cellular Cytotoxicity (ADCC), and direct induction of apoptosis.[3][4][5][6][7] High-resolution structural studies using cryo-electron microscopy (cryo-EM) and X-ray crystallography have been instrumental in defining the precise nature of this interaction.[1][8][9]
Structural Insights into the this compound-CD20 Complex
Structural studies have revealed that CD20 exists as a dimer, with each monomer bound by the antigen-binding fragment (Fab) of a separate this compound molecule, resulting in a 2:2 stoichiometry.[9] This arrangement facilitates Fab-Fab interactions between the two bound this compound molecules, which may contribute to the clustering of CD20 on the cell surface and the subsequent recruitment of immune effector molecules.[9][10]
Key Binding Epitopes
The primary epitope for this compound on CD20 is located on the second extracellular loop (ECL2).[8][9] Mutagenesis and structural studies have identified the 170ANPS173 motif within this loop as being critical for recognition and binding.[1][8] Specifically, the alanine at position 170 and the proline at position 172 are deeply embedded within a pocket formed by the complementarity-determining regions (CDRs) of the this compound Fab.[2][8] In addition to the ECL2 epitope, a secondary epitope on the first extracellular loop (ECL1) has been identified, which is primarily recognized by residues in the light chain of this compound and contributes to the overall binding affinity.[9]
Quantitative Structural Data
The following tables summarize key quantitative data derived from structural studies of the this compound-CD20 complex.
| Structure Determination Method | Resolution (Å) | PDB ID | Key Findings |
| Cryo-Electron Microscopy | 3.3 | Not specified in abstracts | Revealed a 2:2 stoichiometry of CD20 to this compound Fab, identified a secondary epitope on ECL1, and showed Fab-Fab interactions.[9] |
| X-ray Crystallography (this compound Fab with CD20 epitope peptide) | 2.6 | 2OSL | Detailed the interaction of the 170ANPS173 motif within a deep pocket of the Fab, highlighting the cyclic conformation of the bound peptide.[8][11][12] |
| This compound Fab - CD20 Epitope Interactions | Details |
| Primary Epitope | Located on the second extracellular loop (ECL2) of CD20.[8][9] |
| Critical Motif | 170ANPS173 is essential for binding.[1][8] |
| Key Residues | Alanine (170) and Proline (172) are deeply embedded in the Fab binding pocket.[2][8] |
| Secondary Epitope | Found on the first extracellular loop (ECL1) and interacts mainly with the this compound light chain.[9] |
| Interaction Types | Involve both hydrogen bonds and van der Waals contacts, demonstrating high structural and chemical complementarity.[8] |
| Fab CDRs Involved | H1, H2, H3, and L3 loops of the Fab form the binding pocket.[8] |
Experimental Protocols
The structural and functional characterization of the this compound-CD20 complex relies on a variety of sophisticated experimental techniques. Detailed protocols for the key assays are provided below.
Cryo-Electron Microscopy (Cryo-EM) of the this compound-CD20 Complex
This protocol outlines the general steps for determining the structure of the this compound-CD20 complex using single-particle cryo-EM.
Objective: To obtain a high-resolution 3D reconstruction of the full-length CD20 protein in complex with the this compound Fab fragment.
Methodology:
-
Protein Expression and Purification:
-
Express full-length human CD20 in a suitable system (e.g., insect or mammalian cells).
-
Purify the this compound monoclonal antibody and generate Fab fragments through papain digestion.
-
Purify the CD20 protein and the this compound Fab fragments to homogeneity using chromatography techniques.
-
-
Complex Formation:
-
Incubate the purified CD20 with a molar excess of the this compound Fab to ensure saturation of the binding sites.
-
Verify complex formation using techniques such as size-exclusion chromatography or native gel electrophoresis.
-
-
Grid Preparation:
-
Apply a small volume (3-4 µL) of the purified complex solution to a cryo-EM grid (e.g., a holey carbon grid).
-
Blot the grid to remove excess liquid, leaving a thin film of the solution.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample, preserving the native conformation of the complex.
-
-
Data Collection:
-
Load the vitrified grids into a transmission electron microscope (TEM) equipped with a cryo-stage.
-
Collect a large number of 2D projection images of the randomly oriented this compound-CD20 complexes at low electron doses to minimize radiation damage.
-
-
Image Processing and 3D Reconstruction:
-
Perform computational image processing to select individual particle images from the micrographs.
-
Classify the 2D particle images to identify different views of the complex.
-
Reconstruct a 3D model of the this compound-CD20 complex from the 2D class averages.
-
Refine the 3D model to high resolution.
-
-
Model Building and Analysis:
-
Build an atomic model of the this compound-CD20 complex into the final 3D density map.
-
Analyze the structure to identify the binding interface, key interacting residues, and conformational changes.
-
References
- 1. revvity.com [revvity.com]
- 2. Complement-Dependent Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 3. ADCC Assay Protocol [en.bio-protocol.org]
- 4. This compound inhibits B-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 6. agilent.com [agilent.com]
- 7. This compound regulates signaling pathways and alters gene expression associated with cell death and survival in diffuse large B-cell lymphoma [pubmed.ncbi.nlm.nih.gov]
- 8. ashpublications.org [ashpublications.org]
- 9. Complement-Dependent Cytotoxicity (CDC) Assay [bio-protocol.org]
- 10. The regulation and function of CD20: an “enigma” of B-cell biology and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for measuring antibody-dependent cell-mediated cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADCC Assay Protocol [bio-protocol.org]
The chimeric nature of the Rituximab monoclonal antibody
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core aspects of Rituximab, the first monoclonal antibody approved for therapeutic use in oncology.[1] As a chimeric antibody, its unique structure underpins its mechanism of action and clinical efficacy. This document provides a detailed overview of its molecular characteristics, functional pathways, and the methodologies used for its characterization.
The Chimeric Structure of this compound
This compound is a genetically engineered chimeric monoclonal antibody that targets the CD20 antigen, a transmembrane protein found on the surface of normal and malignant B-lymphocytes.[2][3] Its structure is a combination of murine and human components:
-
Variable Regions: The variable regions of both the heavy and light chains, which are responsible for antigen recognition and binding, are of murine origin.[2][4] This preserves the high-affinity and specificity of the original mouse antibody for the CD20 antigen.
-
Constant Regions: The constant regions of the heavy and light chains are derived from human IgG1.[2][4] This "humanization" is critical for reducing the immunogenicity of the antibody in patients, thereby minimizing the risk of a human anti-mouse antibody (HAMA) response that can lead to reduced efficacy and adverse reactions.[5]
This chimeric design represents a significant advancement in monoclonal antibody therapy, balancing target specificity with improved safety and tolerability in humans.[1]
Mechanism of Action: A Multi-Faceted Approach to B-Cell Depletion
This compound's therapeutic effect is achieved through the depletion of CD20-positive B-cells via three primary mechanisms:
-
Complement-Dependent Cytotoxicity (CDC): Upon binding to CD20 on the B-cell surface, the Fc portion of this compound activates the classical complement pathway. This leads to the formation of the membrane attack complex (MAC) on the cell surface, resulting in cell lysis.[6]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): The Fc region of this compound is recognized by Fcγ receptors (FcγR) on the surface of immune effector cells, such as natural killer (NK) cells and macrophages. This engagement triggers the release of cytotoxic granules from the effector cells, leading to the death of the targeted B-cell.[6]
-
Induction of Apoptosis: this compound can directly induce programmed cell death, or apoptosis, in B-lymphoma cells.[6] This process is mediated through the cross-linking of CD20 molecules, which initiates intracellular signaling cascades that ultimately lead to apoptosis.
Modulation of Intracellular Signaling Pathways
This compound's binding to CD20 also modulates several intracellular signaling pathways that are crucial for B-cell survival and proliferation. Key pathways affected include:
-
p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: this compound has been shown to inhibit the p38 MAPK signaling pathway.[7][8] This inhibition can lead to the downregulation of anti-apoptotic proteins and sensitize malignant B-cells to chemotherapy.[9]
-
Nuclear Factor-kappa B (NF-κB) Pathway: this compound can also suppress the NF-κB signaling pathway, which is constitutively active in many B-cell malignancies and plays a critical role in promoting cell survival and proliferation.[8][10] Inhibition of this pathway contributes to the pro-apoptotic effect of this compound.
Quantitative Data on this compound Performance
The following tables summarize key quantitative data related to this compound's binding affinity, clinical efficacy in Non-Hodgkin's Lymphoma (NHL), and immunogenicity.
| Parameter | Value | Reference |
| Binding Affinity (KD) | ||
| Binding to CD20 antigen | 5 nM | [11] |
| Apparent binding constant to Raji cells | 1.6 x 10^6 M-1 | [12] |
Table 1: Binding Affinity of this compound.
| Indication | Response Metric | Value | Reference |
| Non-Hodgkin Lymphoma (NHL) | |||
| - Follicular Lymphoma (FL) | Overall Response Rate (ORR) with R-CVP | 81% | [4] |
| Complete Response (CR) with R-CVP | 41% | [4] | |
| - Diffuse Large B-cell Lymphoma (DLBCL) | Overall Survival (OS) benefit with R-CHOP | Superior to CHOP alone | [13] |
| Overall Response Rate (ORR) with R-CHOP | 76% | [4] | |
| Complete Response (CR) with R-CHOP | 63% | [4] | |
| Subcutaneous this compound in NHL | |||
| Pooled Complete Response/Unconfirmed CR (CR/CRu) | 57% | [4][14] | |
| - DLBCL | CR/CRu | 55% | |
| - FL | CR/CRu | 54% |
Table 2: Clinical Efficacy of this compound in Non-Hodgkin Lymphoma. CVP: cyclophosphamide, vincristine, prednisone; CHOP: cyclophosphamide, doxorubicin, vincristine, prednisone.
| Patient Population | Incidence of Human Anti-Chimeric Antibodies (HACA) | Reference |
| Autoimmune Diseases | 13.5% (in a study of 37 patients) | [15] |
| Chronic Immune Thrombocytopenic Purpura (pediatric) | Elevated HACA in a case of serum sickness | [16] |
| Pemphigus | Development of inhibitory HACA associated with lack of response | [17][18] |
Table 3: Immunogenicity of this compound (Incidence of HACA).
Experimental Protocols for this compound Characterization
Detailed methodologies are essential for the preclinical and clinical assessment of this compound. The following sections provide outlines for key experimental protocols.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Rituximab Antibodies
This protocol outlines a bridging ELISA for the detection of antibodies against this compound.
Materials:
-
Microtiter plates
-
Capture antibody (e.g., anti-human IgG)
-
This compound standard
-
Patient serum or plasma samples
-
HRP-conjugated this compound
-
Wash buffer (e.g., PBST)
-
Blocking buffer (e.g., 5% BSA in PBST)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., 1N HCl)
-
Plate reader
Procedure:
-
Coating: Coat microtiter plate wells with the capture antibody overnight at 4°C.[5]
-
Washing: Wash the plate five times with wash buffer.[5]
-
Blocking: Block the wells with blocking buffer for 1 hour at room temperature.[5]
-
Washing: Wash the plate five times with wash buffer.[5]
-
Sample and Standard Incubation: Add diluted standards and patient samples to the wells and incubate for 1 hour at room temperature.[5][6]
-
Washing: Wash the plate five times with wash buffer.[5]
-
Detection: Add HRP-conjugated this compound to each well and incubate for 1 hour at room temperature.[5][6]
-
Washing: Wash the plate ten times with wash buffer.[5]
-
Substrate Addition: Add TMB substrate and incubate in the dark at room temperature.[6][19]
-
Reading: Read the absorbance at 450 nm using a microplate reader.[6]
Flow Cytometry for CD20 Expression Analysis
This protocol describes the use of flow cytometry to quantify CD20 expression on B-cells.
Materials:
-
Whole blood or isolated peripheral blood mononuclear cells (PBMCs)
-
Flow cytometry staining buffer (e.g., PBS with 1% BSA)
-
Fc block
-
Fluorochrome-conjugated anti-CD20 antibody
-
Fluorochrome-conjugated anti-CD19 antibody (for B-cell gating)
-
Viability dye (e.g., 7-AAD)
-
Flow cytometer
Procedure:
-
Sample Preparation: Prepare a single-cell suspension from whole blood or isolated PBMCs.[20][21]
-
Cell Counting: Count the cells and adjust the concentration to 1 x 10^7 cells/mL.[22]
-
Fc Blocking: Add Fc block to the cell suspension to prevent non-specific antibody binding and incubate.[20]
-
Antibody Staining: Add the fluorochrome-conjugated anti-CD20 and anti-CD19 antibodies to the cells and incubate for 30 minutes at 2-8°C, protected from light.[22]
-
Washing: Wash the cells with flow cytometry staining buffer.[22]
-
Viability Staining: Resuspend the cells in buffer containing a viability dye.
-
Data Acquisition: Acquire the data on a flow cytometer.
-
Data Analysis: Gate on the B-cell population (CD19-positive) and analyze the expression of CD20 on these cells.
Complement-Dependent Cytotoxicity (CDC) Assay
This protocol details a method for assessing the ability of this compound to induce CDC in CD20-positive target cells.
Materials:
-
CD20-positive target cells (e.g., WIL2-S or Daudi cells)
-
This compound
-
Human serum as a source of complement
-
Assay medium (e.g., RPMI-1640 with 0.1% BSA)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., AlamarBlue or a fluorescent dye)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a density of 1 x 10^5 cells/well.[2][23]
-
Antibody Addition: Add serial dilutions of this compound to the wells. Include a negative control (no antibody or isotype control).[2][23]
-
Complement Addition: Add human serum (typically at a 1:3 or 1:4 dilution) to the wells. Include a heat-inactivated serum control to confirm complement dependence.[2][23]
-
Incubation: Incubate the plate at 37°C for a period ranging from 30 minutes to 12 hours.[2][23][24]
-
Viability Measurement: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[2]
-
Reading: Measure the signal (fluorescence or absorbance) using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell lysis for each this compound concentration and determine the EC50 value.
Visualizing this compound's Mechanisms and Characterization
The following diagrams, generated using Graphviz, illustrate key signaling pathways affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound-mediated inhibition of the p38 MAPK signaling pathway.
Caption: this compound-mediated inhibition of the NF-κB signaling pathway.
Caption: Experimental workflow for the characterization of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Complement-Dependent Cytotoxicity (CDC) Assay [bio-protocol.org]
- 3. ibl-international.com [ibl-international.com]
- 4. tandfonline.com [tandfonline.com]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. eaglebio.com [eaglebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Cellular and molecular signal transduction pathways modulated by this compound (rituxan, anti-CD20 mAb) in non-Hodgkin's lymphoma: implications in chemosensitization and therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits p38 MAPK activity in 2F7 B NHL and decreases IL-10 transcription: pivotal role of p38 MAPK in drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. selleckchem.com [selleckchem.com]
- 12. Real Time Analysis of Binding between this compound (anti-CD20 antibody) and B Lymphoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A systematic review and meta-analysis of immunochemotherapy with this compound for B-cell non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clinical efficacy and safety of subcutaneous this compound in non-Hodgkin lymphoma: a systematic literature review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of High Titers of Anti-Chimeric Antibodies Following this compound - ACR Meeting Abstracts [acrabstracts.org]
- 16. Serum sickness with an elevated level of human anti-chimeric antibody following treatment with this compound in a child with chronic immune thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. dottoressalunardon.com [dottoressalunardon.com]
- 18. Inhibitory human anti-chimeric antibodies to this compound in a pemphigus patient - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ibl-international.com [ibl-international.com]
- 20. Guidelines for preparation and flow cytometry analysis of human nonlymphoid tissue DC - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Cell Preparation for Flow Cytometry Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 22. research.pasteur.fr [research.pasteur.fr]
- 23. bdbiosciences.com [bdbiosciences.com]
- 24. Exploring complement-dependent cytotoxicity by this compound isotypes in 2D and 3D-cultured B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Rituximab on Membrane Microdomains: A Technical Guide to Lipid Raft Dynamics and Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rituximab, a chimeric monoclonal antibody targeting the CD20 antigen, is a cornerstone in the treatment of B-cell malignancies and autoimmune diseases. Its therapeutic efficacy is multifaceted, involving complement-dependent cytotoxicity (CDC), antibody-dependent cell-mediated cytotoxicity (ADCC), and the induction of apoptosis. A critical, yet intricate, aspect of its mechanism of action is the reorganization of the B-cell membrane, specifically the translocation of the CD20/rituximab complex into specialized microdomains known as lipid rafts. This guide provides an in-depth examination of the molecular interactions between this compound and the B-cell membrane, focusing on the role of lipid rafts as critical platforms for signal transduction. We will explore the downstream consequences of CD20 translocation, including the modulation of intracellular calcium flux and the initiation of apoptotic signaling cascades. This document synthesizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core pathways to facilitate a deeper understanding for researchers in immunology and oncology drug development.
Introduction: CD20 and the Significance of Lipid Rafts
The CD20 antigen, a 33-37 kDa non-glycosylated phosphoprotein, is a member of the membrane-spanning 4-domains family (MS4A). While its precise physiological function is not fully elucidated, it is proposed to act as a store-operated calcium channel.[1] CD20 is primarily located outside of lipid rafts in resting B-cells, exhibiting a low affinity for these cholesterol- and sphingolipid-rich membrane domains.[1][2]
Lipid rafts are dynamic, liquid-ordered microdomains within the plasma membrane that serve as organizing centers for signal transduction.[3] By concentrating specific receptors and signaling molecules, they facilitate efficient protein-protein interactions required for the initiation of cellular signaling cascades. The integrity of these rafts is highly dependent on membrane cholesterol.[1][2]
Upon binding by this compound, the CD20 antigen undergoes a significant conformational change and translocates into these lipid rafts.[1][2] This relocalization is a pivotal event, transforming CD20 into a potent signaling hub and initiating several of this compound's therapeutic effects. This guide will dissect the mechanisms and consequences of this critical translocation.
This compound-Induced Reorganization of CD20 in Membrane Microdomains
Binding of this compound to CD20 significantly enhances the antigen's affinity for lipid rafts, causing it to move from the bulk plasma membrane into these detergent-resistant microdomains (DRMs).[1][2] This process is crucial for the initiation of direct cell-killing effects. While qualitative evidence for this translocation is strong, precise quantification of the percentage of CD20 that moves into rafts is not consistently reported in the literature. The key finding is the acquired resistance of the this compound-CD20 complex to solubilization by non-ionic detergents like Triton X-100 at 4°C, a hallmark of lipid raft association.[1]
This relocalization is not merely a passive event; it actively reorganizes the raft environment. Studies have shown that the accumulation of CD20 in rafts can down-regulate the activity of the raft-associated Src family kinase, Lyn, and alter the stability of other raft components.[4][5]
Quantitative Analysis of this compound's Effects on Membrane-Associated Events
The following tables summarize the available quantitative data regarding the impact of this compound on lipid raft-dependent signaling. These data highlight the critical role of cholesterol in mediating this compound's pro-apoptotic functions.
| Parameter Measured | Experimental Condition | Cell Line | Result | Reference |
| This compound-Induced Calcium Influx | Untreated Control | Ramos | Baseline Ca2+ influx observed | [1] |
| 0.12% Methyl-β-cyclodextrin (MCD) | Ramos | 50% reduction in Ca2+ influx | [1] | |
| ≥0.25% Methyl-β-cyclodextrin (MCD) | Ramos | Ca2+ influx reduced to background levels | [1] | |
| Cholesterol-loaded MCD | Ramos | Ca2+ influx restored/enhanced | [1] | |
| This compound-Induced Apoptosis (Annexin V Staining) | Untreated Control | Ramos | Baseline apoptosis | [1] |
| 0.12% Methyl-β-cyclodextrin (MCD) | Ramos | Significant reduction in apoptosis | [1] | |
| 0.25% Methyl-β-cyclodextrin (MCD) | Ramos | Apoptosis reduced to background levels | [1] | |
| This compound-Induced Caspase 3/7 Activity | Untreated Control | Ramos | Increased caspase activity (peak at 22h) | [1] |
| 0.25% Methyl-β-cyclodextrin (MCD) | Ramos | Caspase activity reduced to background levels | [1] | |
| Lyn Kinase Activity | Increasing concentrations of this compound (0-25 µg/ml) | Raji | Progressive decrease in Lyn autophosphorylation and substrate phosphorylation | [5] |
| CD20 Association with Rafts | This compound Treatment | Raji | 6-7% of input this compound co-isolates with detergent-resistant raft fractions | [6] |
Signaling Pathways Initiated from Lipid Rafts
The translocation of the this compound-CD20 complex into lipid rafts provides a scaffold for the assembly of a "signalosome," a complex of signaling proteins that initiate downstream effector functions. A key consequence is the influx of extracellular calcium, which is a critical second messenger for apoptosis.[1][2] The integrity of lipid rafts is indispensable for this process. Disruption of rafts via cholesterol depletion completely abrogates the this compound-induced calcium signal and subsequent apoptosis.[1][2]
The following diagrams illustrate the key signaling events and experimental logic.
References
- 1. Rituxan (anti-CD20 antibody)-induced translocation of CD20 into lipid rafts is crucial for calcium influx and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rituxan (anti-CD20 antibody)-induced translocation of CD20 into lipid rafts is crucial for calcium influx and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Anti-CD20 therapeutic antibody this compound modifies the functional organization of rafts/microdomains of B lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In-Vitro B-Cell Depletion Assays Using Rituximab
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of pre-B and mature B lymphocytes.[1][2] This specific targeting leads to the depletion of B-cells, making this compound a cornerstone in the treatment of B-cell malignancies and autoimmune diseases.[3][4] In-vitro B-cell depletion assays are crucial for studying the mechanisms of action of this compound and for evaluating its potency and efficacy in a controlled laboratory setting. These assays are instrumental in preclinical research and drug development for biosimilar characterization.
The primary mechanisms through which this compound mediates B-cell depletion are:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of this compound binds to Fcγ receptors on immune effector cells like natural killer (NK) cells, macrophages, and neutrophils. This engagement triggers the release of cytotoxic molecules, leading to the apoptosis of the targeted B-cell.[3][5]
-
Complement-Dependent Cytotoxicity (CDC): Upon binding to CD20, this compound can initiate the classical complement cascade by recruiting C1q. This leads to the formation of the Membrane Attack Complex (MAC) on the B-cell surface, resulting in cell lysis.[1][5]
-
Direct Induction of Apoptosis: Cross-linking of CD20 by this compound can directly trigger apoptotic signaling pathways within the B-cell, independent of immune effector cells or complement.[1][6] This can involve the activation of p38 MAP-kinase and regulation of apoptosis-related proteins like Bcl-xL and Apaf-1.[6][7]
These application notes provide a detailed protocol for performing an in-vitro B-cell depletion assay using this compound, along with data presentation guidelines and visualizations of the experimental workflow and relevant signaling pathways.
Experimental Protocols
Protocol 1: In-Vitro B-Cell Depletion Assay Using Peripheral Blood Mononuclear Cells (PBMCs)
This protocol outlines the steps to assess this compound-mediated B-cell depletion in a mixed population of peripheral blood mononuclear cells (PBMCs), which includes B-cells and effector cells (NK cells and monocytes).
Materials:
-
This compound
-
Ficoll-Paque or other density gradient medium for PBMC isolation
-
RPMI-1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Human serum (as a source of complement)
-
Fluorescently labeled antibodies for flow cytometry:
-
Anti-CD19 (to identify B-cells)
-
Anti-CD3 (to identify T-cells)
-
Anti-CD56 (to identify NK cells)
-
Anti-CD14 (to identify monocytes)
-
A viability dye (e.g., 7-AAD or Propidium Iodide)
-
-
96-well cell culture plates
-
Flow cytometer
Methodology:
-
PBMC Isolation:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with PBS.
-
Resuspend the cells in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count to determine cell concentration and viability.
-
-
Cell Plating:
-
Adjust the PBMC suspension to a concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Plate 100 µL of the cell suspension (1 x 10^5 cells) into the wells of a 96-well plate.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium to achieve final concentrations ranging from 0.01 to 10 µg/mL.
-
Add 100 µL of the this compound dilutions to the respective wells.
-
For control wells, add 100 µL of medium without this compound.
-
To assess CDC, some wells can be supplemented with human serum (typically 10-25%) as a source of complement.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.[8]
-
-
Flow Cytometry Analysis:
-
After incubation, harvest the cells from each well.
-
Wash the cells with PBS.
-
Stain the cells with a cocktail of fluorescently labeled antibodies (anti-CD19, anti-CD3, etc.) and a viability dye for 30 minutes at 4°C in the dark.
-
Wash the cells again to remove unbound antibodies.
-
Resuspend the cells in flow cytometry staining buffer.
-
Acquire the samples on a flow cytometer. Ensure to collect a sufficient number of events (e.g., 10,000-50,000 events in the lymphocyte gate).[8]
-
-
Data Analysis:
-
Gate on the lymphocyte population based on forward and side scatter properties.
-
Identify the B-cell population as CD19-positive cells.
-
Determine the percentage of viable B-cells in each well.
-
Calculate the percentage of B-cell depletion for each this compound concentration relative to the untreated control wells.
-
Protocol 2: B-Cell Depletion Assay with Isolated B-Cells and Effector Cells
This protocol allows for the investigation of the specific contributions of different effector cell types to this compound-mediated B-cell depletion.
Materials:
-
Same as Protocol 1, with the addition of:
-
B-cell isolation kit (e.g., immunomagnetic beads for CD19+ or CD22+ selection)
-
NK cell isolation kit (e.g., immunomagnetic beads for CD56+ selection)
-
Monocyte isolation kit (e.g., immunomagnetic beads for CD14+ selection)
Methodology:
-
Cell Isolation:
-
Cell Co-culture and Treatment:
-
Plate the purified B-cells at a concentration of 1 x 10^4 cells per well in a 96-well plate.
-
Add purified NK cells and/or monocytes to the B-cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).[9][10]
-
Add this compound at various concentrations as described in Protocol 1.
-
Include control wells with B-cells alone, B-cells with effector cells but no this compound, and B-cells with this compound but no effector cells.
-
-
Incubation and Analysis:
-
Follow the incubation and flow cytometry analysis steps as described in Protocol 1.
-
The analysis will allow for the quantification of B-cell depletion in the presence and absence of specific effector cell populations.
-
Data Presentation
Quantitative data from in-vitro B-cell depletion assays should be summarized in clearly structured tables for easy comparison.
| Condition | This compound Concentration (µg/mL) | Mean % B-Cell Depletion (± SD) |
| PBMCs (Healthy Donor) | 0.01 | 15.2 ± 3.1 |
| 0.1 | 45.8 ± 5.6 | |
| 1 | 78.3 ± 4.9 | |
| 10 | 92.1 ± 2.5 | |
| Purified B-cells only | 10 | 10.5 ± 2.2 |
| B-cells + NK cells (10:1 E:T) | 10 | 65.7 ± 6.3 |
| B-cells + Monocytes (10:1 E:T) | 10 | 58.9 ± 5.1 |
| B-cells + Complement | 10 | 40.2 ± 4.5 |
Note: The data in this table is illustrative and will vary depending on the experimental conditions and donors.
| Patient Population | This compound Concentration (µg/mL) | Mean % B-Cell Depletion (± SD) |
| Healthy Controls | 1 | 75.4 ± 6.8 |
| Rheumatoid Arthritis | 1 | 68.2 ± 8.1 |
| Systemic Lupus Erythematosus | 1 | 55.9 ± 9.5[11] |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the in-vitro B-cell depletion assay.
Signaling Pathways of this compound-Mediated B-Cell Depletion
Caption: Key signaling pathways in this compound-mediated B-cell depletion.
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. This compound in B-Cell Hematologic Malignancies: A Review of 20 Years of Clinical Experience - PMC [pmc.ncbi.nlm.nih.gov]
- 3. opalbiopharma.com [opalbiopharma.com]
- 4. assaygenie.com [assaygenie.com]
- 5. The mechanisms of action of this compound in the elimination of tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The chimeric anti-CD20 antibody this compound induces apoptosis in B-cell chronic lymphocytic leukemia cells through a p38 mitogen activated protein-kinase-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (anti-CD20) selectively modifies Bcl-xL and apoptosis protease activating factor-1 (Apaf-1) expression and sensitizes human non-Hodgkin's lymphoma B cell lines to paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound reduces the number of peripheral blood B-cells in vitro mainly by effector cell-mediated mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Internalization of this compound and the Efficiency of B Cell Depletion in Rheumatoid Arthritis and Systemic Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Establishing a Rituximab-Resistant Cell Line
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and characterize a rituximab-resistant B-cell lymphoma cell line. The protocols outlined below cover the continuous exposure method for generating resistance, confirmation of the resistant phenotype, and investigation of underlying molecular mechanisms.
Introduction
This compound, a chimeric monoclonal antibody targeting the CD20 antigen on B-cells, is a cornerstone in the treatment of B-cell malignancies. However, the development of resistance, either primary or acquired, remains a significant clinical challenge. The establishment of this compound-resistant cell lines in vitro is a critical tool for studying the molecular mechanisms of resistance and for the preclinical evaluation of novel therapeutic strategies to overcome it. This document provides detailed protocols for generating a this compound-resistant cell line, confirming resistance through various assays, and exploring the associated signaling pathways.
Experimental Workflow
The overall workflow for establishing and characterizing a this compound-resistant cell line involves a multi-step process. It begins with the gradual exposure of a parental, this compound-sensitive cell line to increasing concentrations of the antibody. Once resistance is established, it is crucial to confirm this phenotype using functional assays. Further characterization can then be performed to elucidate the specific molecular changes that contribute to the resistant phenotype.
Application Note: Flow Cytometry Protocol for Assessing Rituximab-Induced B-Cell Depletion
Audience: Researchers, scientists, and drug development professionals.
Introduction Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen, a transmembrane protein expressed on the surface of pre-B and mature B-lymphocytes.[1][2] It is widely used in the treatment of B-cell malignancies and autoimmune diseases.[3][4] The therapeutic efficacy of this compound stems from its ability to induce the depletion of B-cells through several mechanisms: Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and the direct induction of apoptosis.[5][6][7] Monitoring the extent of B-cell depletion in peripheral blood is crucial for assessing treatment response, guiding retreatment decisions, and predicting clinical relapse.[8][9] Flow cytometry is the gold standard for accurately quantifying circulating B-cell populations and their subsets before and after therapy.[4][10]
This compound's Mechanism of Action
This compound binding to the CD20 antigen on B-cells initiates a multi-faceted attack leading to cell elimination.[1]
Caption: this compound's tripartite mechanism for B-cell depletion.
Principle of the Assay
This protocol utilizes multi-color flow cytometry to identify and enumerate total B-cells and specific B-cell subsets in peripheral blood. A key consideration for post-Rituximab monitoring is the use of the pan-B-cell marker CD19 for quantification.[2] Since this compound directly targets CD20, it can cause the antigen to be masked or modulated on the cell surface, potentially leading to an underestimation of B-cell counts if CD20 is used as the primary marker.[11] The assay employs a "stain-lyse-no-wash" procedure on whole blood, using a combination of antibodies to differentiate B-cells from other leucocytes and to characterize their maturation state. Absolute counts are determined using a single-platform method.
Experimental Workflow
The overall process from sample acquisition to data reporting follows a standardized workflow.
Caption: Standard workflow for B-cell depletion analysis.
Experimental Protocol
Materials and Reagents
-
Specimen: 3-5 mL peripheral blood collected in an EDTA (purple top) tube.[12]
-
Antibodies: Fluorochrome-conjugated monoclonal antibodies. A recommended panel includes:
-
CD45 (Leucocyte common antigen)
-
CD19 (Pan B-cell marker)
-
CD20 (this compound target)
-
CD3 (T-cell exclusion marker)
-
CD27 (Memory B-cell marker)
-
CD38 (Plasma cell and transitional B-cell marker)
-
CD24 (Transitional B-cell marker)
-
IgD (To distinguish naïve vs. memory B-cells)
-
-
Lysis Buffer: Commercially available red blood cell (RBC) lysing solution (e.g., BD FACS™ Lysing Solution).
-
Controls: Isotype controls and compensation controls (single-stain beads or cells).
-
Equipment: Calibrated flow cytometer, vortex mixer, micropipettes, and appropriate test tubes.
Specimen Handling
-
Samples should be maintained at room temperature and processed within 48 hours of collection.[12]
-
A complete blood count (CBC) with differential should be performed concurrently to obtain the total lymphocyte count for absolute count calculations.[12]
Staining Procedure (Whole Blood)
-
Label test tubes for the patient sample and controls.
-
Pipette 100 µL of well-mixed whole blood into the bottom of each tube.[8]
-
Add the pre-titered volume of each fluorochrome-conjugated antibody to the corresponding tubes.
-
Vortex gently and incubate for 20-30 minutes at room temperature in the dark.
-
Add 2 mL of 1X RBC lysis buffer to each tube.
-
Vortex immediately and incubate for 10-15 minutes at room temperature in the dark.
-
Proceed directly to acquisition (no-wash) or, if necessary, centrifuge tubes at 300-400 x g for 5 minutes, decant the supernatant, and resuspend the cell pellet in 0.5 mL of sheath fluid or PBS.
Flow Cytometry Acquisition
-
Set up the flow cytometer using standardized instrument settings.
-
Run compensation controls to correct for spectral overlap.
-
Acquire a sufficient number of events (e.g., at least 100,000 total events) to ensure statistically significant data, especially for depleted samples. Highly sensitive protocols may require acquiring a higher number of events.[13]
Gating Strategy
-
Gate on Leucocytes: Create a plot of Forward Scatter (FSC) vs. Side Scatter (SSC) to identify the lymphocyte, monocyte, and granulocyte populations. Gate on the lymphocyte population (low SSC, low-to-intermediate FSC).
-
Identify CD45+ Cells: From the lymphocyte gate, create a plot of SSC vs. CD45 to gate on the bright CD45+ population, excluding debris and non-leucocytes.
-
Isolate B-Cells: From the CD45+ lymphocyte gate, create a plot of CD3 vs. CD19. Gate on the CD3-negative, CD19-positive population to identify total B-cells.[14]
-
Assess CD20 Expression: Analyze the CD19+ population for CD20 expression to confirm the B-cell phenotype and assess the effect of this compound.
-
Identify B-Cell Subsets: From the total CD19+ B-cell gate, further delineate subsets:
-
Naïve vs. Memory B-cells: Use a CD27 vs. IgD plot. (IgD+CD27- = Naïve; IgD-CD27+ = Switched Memory; IgD+CD27+ = Unswitched Memory).[14]
-
Transitional B-cells: Use a CD24 vs. CD38 plot. Transitional B-cells are typically identified as CD24hiCD38hi.[4][8]
-
Plasmablasts: These can be identified as CD19+CD27++CD38++.[9]
-
Data Analysis and Interpretation
The primary output is the absolute count of CD19+ B-cells (cells/µL). This is calculated by multiplying the percentage of CD19+ cells within the total lymphocyte gate by the absolute lymphocyte count from the CBC.
-
B-Cell Depletion: Complete B-cell depletion is often defined as a CD19+ B-cell count below a specific threshold. While routine assays have a detection limit around 1 cell/µL (or 1x10⁶ cells/L), highly sensitive methods can detect much lower levels.[13] A common definition for complete depletion in clinical studies is ≤0.0001 × 10⁹ cells/L (or 0.1 cells/µL).[9][15]
-
B-Cell Repopulation: The return of B-cells above the depletion threshold indicates repopulation and may precede clinical relapse.[8]
Quantitative Data Summary
The following table summarizes representative B-cell counts before and after this compound therapy from published studies.
| B-Cell Subset | Baseline Count (cells/µL) | Post-Rituximab Nadir (cells/µL) | Reference |
| Total CD19+ B-Cells | 145 - 155 | 0.2 - 0.07 | [8][13] |
| Transitional (CD19+CD24hiCD38hi) | 26.9 | 0 (Complete Depletion) | [8] |
| Memory (CD19+CD27+) | 19.5 | 0 (Complete Depletion) | [8] |
Note: Counts are converted from published data (e.g., x10⁹ cells/L) for consistency.
The degree of B-cell depletion at 6 months post-treatment has been shown to be predictive of relapse.[16] In one study, patients who failed to achieve complete depletion of CD19+ cells had a significantly higher relapse rate (83%) compared to those who did (40%).[9]
References
- 1. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 2. cytometry.org [cytometry.org]
- 3. ashpublications.org [ashpublications.org]
- 4. Effects of this compound therapy on B cell differentiation and depletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular and molecular signal transduction pathways modulated by this compound (rituxan, anti-CD20 mAb) in non-Hodgkin's lymphoma: implications in chemosensitization and therapeutic intervention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Usefulness of monitoring of B cell depletion in this compound-treated rheumatoid arthritis patients in order to predict clinical relapse: a prospective observational study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. B cell depletion after treatment with this compound predicts relapse of IgG4-related disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]
- 11. This compound mediates loss of CD19 on B cells in the absence of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reglab.org [reglab.org]
- 13. Frontiers | Highly Sensitive Flow Cytometric Detection of Residual B-Cells After this compound in Anti-Neutrophil Cytoplasmic Antibodies-Associated Vasculitis Patients [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. B cell depletion after treatment with this compound predicts relapse of IgG4-related disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rituximab in Xenograft Models of B-cell Lymphoma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen, a transmembrane protein expressed on the surface of both normal and malignant B-lymphocytes.[1][2][3] Since its FDA approval in 1997, it has become a cornerstone in the treatment of various B-cell malignancies, including non-Hodgkin's lymphoma (NHL) and chronic lymphocytic leukemia (CLL).[2][4] Preclinical evaluation of this compound's efficacy, mechanisms of action, and potential combination therapies heavily relies on in vivo xenograft models. These models, which involve implanting human B-cell lymphoma cell lines or patient-derived tumors into immunodeficient mice, are invaluable for studying the drug's antitumor activity in a living system.
These application notes provide a comprehensive overview of the use of this compound in B-cell lymphoma xenograft models, detailing its mechanisms of action, experimental protocols, and key quantitative outcomes from various studies.
Mechanisms of Action
This compound mediates the killing of B-cells through several primary mechanisms, which can be effectively studied in xenograft models.[4][5] The key effector functions are:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): After this compound binds to CD20 on a lymphoma cell, its Fc region is recognized by Fcγ receptors on immune effector cells like Natural Killer (NK) cells, macrophages, and neutrophils.[2][6] This engagement triggers the release of cytotoxic granules (perforin and granzymes) from the effector cells, inducing apoptosis in the target B-cell.[2] Studies in SCID mouse models have shown that neutrophils and NK cells are crucial for the in vivo antitumor activity of this compound through ADCC.[7][8]
-
Complement-Dependent Cytotoxicity (CDC): this compound's binding to CD20 can activate the classical complement cascade.[1][9] This leads to the formation of the membrane attack complex (MAC) on the lymphoma cell surface, creating pores that result in cell lysis.[9] The efficacy of CDC is influenced by the expression levels of CD20 and complement-inhibitory proteins like CD55 and CD59 on the tumor cells.[5][10][11]
-
Direct Effects (Apoptosis and Growth Arrest): The binding of this compound to CD20 can directly induce apoptosis by activating intracellular signaling pathways, including src kinases, and modulating molecules like Bcl-2 family members.[1][4] This process can involve the redistribution of CD20 into lipid rafts within the cell membrane.[4] Additionally, this compound has been shown to cause direct growth arrest in some B-lymphoma cell lines.[6]
Data Presentation: Efficacy in Xenograft Models
The following tables summarize quantitative data from representative studies, showcasing this compound's efficacy both as a monotherapy and in combination with other agents in various B-cell lymphoma xenograft models.
Table 1: this compound Monotherapy and Combination Therapy Survival Analysis
| Cell Line | Mouse Model | Treatment Group | Median Survival (Days) | Statistical Significance (vs. This compound alone) | Reference |
|---|---|---|---|---|---|
| Raji | NK cell-depleted SCID | Placebo | 22 | - | [7] |
| Raji | NK cell-depleted SCID | This compound (10 mg/kg) | 161 | - | [7] |
| Raji | Neutrophil & NK cell-depleted SCID | This compound (10 mg/kg) | 28 | P = 0.003 | [7] |
| Namalwa | SCID | This compound | 45 | - | [12] |
| Namalwa | SCID | This compound + CC-5013 | 58 | P = 0.167 | [12] |
| Namalwa | SCID | This compound + CC-4047 | 74 | P = 0.0012 | [12] |
| Ramos (Disseminated) | SCID | Saline Control | ~20 | - | [13] |
| Ramos (Disseminated) | SCID | This compound (200 µg) | ~40 | - | [13] |
| Ramos (Disseminated) | SCID | this compound + L19-IL2 | >100 (Cure) | P < 0.05 |[13] |
Table 2: Tumor Response Rates in Combination Therapy
| Cell Line | Mouse Model | Treatment Group | Complete Response (CR) Rate | Notes | Reference |
|---|---|---|---|---|---|
| DHL-4 | SCID | This compound alone | 20-40% | Established tumors | [14] |
| DHL-4 | SCID | Fenretinide alone | 20-40% | Established tumors | [14] |
| DHL-4 | SCID | This compound + Fenretinide | 80% | P = 0.07 (vs. single agents) | [14] |
| FL-18 | SCID | This compound alone | 40% (2/5 mice) | Established tumors | [14] |
| FL-18 | SCID | This compound + Fenretinide | 80% (4/5 mice) | Established tumors | [14] |
| Ramos (Localized) | SCID | this compound + L19-IL2 | 100% | Complete tumor eradication |[13] |
Experimental Protocols
This section outlines a generalized protocol for evaluating this compound's efficacy in a subcutaneous B-cell lymphoma xenograft model. Specific parameters may require optimization based on the cell line and research question.
1. Materials and Reagents
-
Cell Lines: CD20-positive human B-cell lymphoma cell lines (e.g., Raji, Ramos, DoHH-2, Namalwa).
-
Animals: Immunodeficient mice, 6-8 weeks old (e.g., SCID, NOD/SCID, Rag2-/-γc-/-).
-
This compound: Clinical grade or research-grade equivalent.
-
Culture Medium: RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Reagents: PBS, Trypan Blue, Matrigel (optional, for subcutaneous injection).
-
Anesthetics: Isoflurane or appropriate alternative for animal procedures.
2. Cell Culture and Preparation
-
Culture B-cell lymphoma cells according to standard protocols to maintain logarithmic growth.
-
On the day of inoculation, harvest cells by centrifugation.
-
Perform a cell count and assess viability using the Trypan Blue exclusion method. Viability should be >95%.
-
Resuspend the cell pellet in sterile, serum-free PBS at the desired concentration (e.g., 2 x 10^7 cells/mL). For subcutaneous models, cells can be resuspended in a 1:1 mixture of PBS and Matrigel to improve tumor take rate.
3. Tumor Inoculation
-
Subcutaneous Model:
-
Anesthetize the mouse.
-
Inject 1 x 10^6 to 10 x 10^6 cells in a volume of 100-200 µL into the flank.
-
-
Disseminated/Systemic Model:
4. Treatment Protocol
-
Monitor mice for tumor growth. For subcutaneous models, begin measurements once tumors are palpable (typically 5-8 days post-inoculation).
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment cohorts (e.g., Control, this compound monotherapy, Combination therapy).
-
Administer treatment according to the study design. A common this compound dose is 10 mg/kg.[7][15] Administration can be intravenous (i.v.) or intraperitoneal (i.p.).[7][16]
-
A typical treatment schedule might be twice or three times weekly for 2-4 weeks.[7][13][16]
5. Monitoring and Endpoints
-
Tumor Growth: For subcutaneous models, measure tumor length (L) and width (W) with digital calipers 2-3 times per week. Calculate tumor volume using the formula: V = (L x W²) / 2.
-
Survival: Monitor animals for signs of distress or until the tumor reaches a predetermined endpoint size (e.g., 1500-2000 mm³). For disseminated models, the endpoint is often the onset of hind-limb paralysis or a significant loss of body weight.[13]
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. For survival studies, generate Kaplan-Meier survival curves and analyze using the log-rank test.[12]
Logical Relationships in the Xenograft Model
The success of this compound therapy in a xenograft model depends on the complex interplay between the antibody, the tumor cells, and the residual components of the host's immune system.
// Main Components this compound [label="this compound\n(Therapeutic Agent)", fillcolor="#FBBC05", fontcolor="#202124"]; B_Cell_Lymphoma [label="Human B-Cell Lymphoma\n(CD20+ Target)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Xenograft_Mouse [label="Immunodeficient Mouse\n(e.g., SCID)", fillcolor="#F1F3F4", fontcolor="#202124", shape=ellipse]; Immune_Cells [label="Host Immune Cells\n(NK Cells, Neutrophils)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Relationships this compound -> B_Cell_Lymphoma [label="Targets CD20"]; B_Cell_Lymphoma -> Xenograft_Mouse [label="Grows In"];
// Interaction for Efficacy Xenograft_Mouse -> Immune_Cells [label="Provides"]; Immune_Cells -> B_Cell_Lymphoma [label="Mediates ADCC with this compound", color="#EA4335", fontcolor="#EA4335"];
// Outcome Outcome [label="Therapeutic Outcome\n(Tumor Inhibition / Regression)", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"]; this compound -> Outcome [style=dashed]; B_Cell_Lymphoma -> Outcome [style=dashed]; Immune_Cells -> Outcome [style=dashed]; } .enddot Caption: Interplay of key components in a this compound B-cell lymphoma xenograft model.
Xenograft models are indispensable tools for the preclinical assessment of this compound. They allow for the detailed study of its mechanisms of action, efficacy, and the rational design of combination therapies. The protocols and data presented here provide a foundational guide for researchers aiming to utilize these models to further enhance the therapeutic potential of anti-CD20 antibodies in the fight against B-cell lymphomas. Careful consideration of the specific cell line, mouse strain, and treatment regimen is critical for generating robust and clinically relevant data.
References
- 1. ovid.com [ovid.com]
- 2. opalbiopharma.com [opalbiopharma.com]
- 3. lymphoma-action.org.uk [lymphoma-action.org.uk]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Neutrophils contribute to the biological antitumor activity of this compound in a non-Hodgkin's lymphoma severe combined immunodeficiency mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound (anti-CD20) therapy of B-cell lymphomas: direct complement killing is superior to cellular effector mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ashpublications.org [ashpublications.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Frontiers | Enhanced pro-apoptotic activity of this compound through IBTK silencing in non-Hodgkin lymphoma B-cells [frontiersin.org]
- 16. This compound Treatment Prevents Lymphoma Onset in Gastric Cancer Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Imaging of Rituximab Distribution
Introduction
Rituximab is a chimeric monoclonal antibody that targets the CD20 antigen present on the surface of B-lymphocytes.[1] It is a cornerstone therapy for B-cell malignancies like non-Hodgkin's lymphoma (NHL) and autoimmune disorders.[1][2] Tracking the in-vivo distribution and tumor targeting of this compound is crucial for understanding its pharmacokinetics, predicting therapeutic response, and developing more effective treatment strategies. In-vivo imaging techniques provide a non-invasive window to visualize and quantify the biodistribution of this compound at the whole-body level.[3] This document provides detailed application notes and protocols for the principal imaging modalities used to track this compound: optical imaging, Single-Photon Emission Computed Tomography (SPECT/CT), and Positron Emission Tomography (PET/CT).
This compound's Mechanism of Action
This compound functions primarily by binding to the CD20 antigen on pre-B and mature B-lymphocytes, leading to B-cell depletion through several mechanisms.[1] These include:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): Immune cells, such as natural killer (NK) cells, recognize and destroy this compound-coated B-cells.[1][4]
-
Complement-Dependent Cytotoxicity (CDC): this compound binding activates the complement system, leading to the formation of a membrane attack complex and subsequent B-cell lysis.[1][4]
-
Direct Induction of Apoptosis: The binding of this compound to CD20 can directly trigger programmed cell death in some B-cell populations.[1][4]
These mechanisms are initiated by the specific binding of this compound to the CD20 protein, which can be visualized by labeling the antibody with an imaging agent.
This compound's mechanism of action leading to B-cell depletion.
Optical Imaging (Fluorescence)
Application Note:
Optical imaging, specifically fluorescence imaging, is a powerful preclinical tool for visualizing the distribution of this compound in small animal models.[5] This technique involves conjugating this compound with a near-infrared (NIR) fluorescent dye.[6] NIR light (650-900 nm) is utilized due to its increased tissue penetration and lower background autofluorescence compared to visible light.[6] This modality is highly valuable for real-time analysis of the antibody's tumor-targeting capability and biodistribution dynamics.[5] Studies have shown that fluorescently-labeled this compound can specifically accumulate in tumor tissue within hours of administration.[5]
Quantitative Data Summary: FITC-Rituximab Accumulation
| Time Post-Injection | Observation in Lymphoma-Bearing Mice | Reference |
| < 1 hour | Specific accumulation at peritumor tissue | [5] |
| 3-4 hours | Penetration into the interior of the tumor and concentration | [5] |
| > 8-10 hours | Specific concentration still observed in the tumor | [5] |
Experimental Workflow: Optical Imaging
Workflow for in-vivo optical imaging of fluorescently-labeled this compound.
Protocol: Fluorescent Labeling and In-Vivo Imaging of this compound
Objective: To non-invasively track the distribution of this compound in a lymphoma xenograft mouse model.
Materials:
-
This compound
-
NIR fluorescent dye with an NHS-ester reactive group (e.g., Cy7 NHS ester, FITC)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium Bicarbonate buffer (0.1 M, pH 8.5)
-
PD-10 desalting columns
-
Phosphate-Buffered Saline (PBS)
-
Immunocompromised mice (e.g., nude BALB/c)[5]
-
In-vivo optical imaging system[5]
Procedure:
-
This compound Labeling: a. Dissolve the NHS-ester fluorescent dye in anhydrous DMSO to create a stock solution. b. Adjust the pH of the this compound solution (typically in PBS) to 8.5 using the sodium bicarbonate buffer. c. Add the dye stock solution to the this compound solution at a molar ratio of approximately 10:1 (dye:antibody). d. Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. e. Purify the labeled this compound from the unconjugated dye using a PD-10 desalting column equilibrated with PBS. f. Determine the concentration and degree of labeling using spectrophotometry.
-
Animal Model Preparation: a. Subcutaneously inject lymphoma cells (e.g., 5-10 x 10^6 Raji cells) into the flank of the immunocompromised mice.[8] b. Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
In-Vivo Imaging: a. Anesthetize the tumor-bearing mouse. b. Acquire a baseline pre-injection image. c. Inject a defined dose of the fluorescently-labeled this compound (e.g., 100 µg) via the tail vein.[8] d. Acquire whole-body images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours).[5] e. For each image, ensure consistent imaging parameters (exposure time, binning, f/stop).
-
Data Analysis: a. Using the imaging software, draw regions of interest (ROIs) over the tumor and major organs. b. Quantify the average radiant efficiency (photons/s/cm²/sr)/(µW/cm²) within each ROI. c. At the final time point, euthanize the mouse and excise the tumor and organs for ex-vivo imaging to confirm the in-vivo signal distribution.[3]
Radionuclide Imaging (SPECT/CT & PET/CT)
Application Note:
Radionuclide imaging, including SPECT and PET, offers high sensitivity and quantitative accuracy for tracking this compound distribution in both preclinical and clinical settings.[9] These techniques involve labeling this compound with a gamma-emitting (for SPECT) or positron-emitting (for PET) radioisotope. The co-registration with CT provides anatomical localization of the tracer uptake.[9]
-
SPECT/CT (Single-Photon Emission Computed Tomography) often utilizes isotopes like Technetium-99m (⁹⁹mTc) or Indium-111 (¹¹¹In).[7][10] It is widely accessible and useful for imaging B-cell infiltration in autoimmune diseases and for dosimetry calculations.[10][11]
-
PET/CT (Positron Emission Tomography) employs isotopes such as Zirconium-89 (⁸⁹Zr) or Copper-64 (⁶⁴Cu).[12][13] PET generally offers higher sensitivity and spatial resolution than SPECT. ⁸⁹Zr-Rituximab PET/CT, in particular, has shown promise in predicting clinical response to this compound therapy in rheumatoid arthritis and lymphoma by quantifying B-cell presence in target tissues.[12][14][15]
Quantitative Data Summary: Biodistribution of Radiolabeled this compound
Table 1: Biodistribution of ⁸⁹Zr-Rituximab in Patients with CD20+ B-cell Lymphoma (6 days p.i.)
| Lesion/Organ | SUVmax (Mean ± SD) | Reference |
| FDG-positive Lesions | 8.9 ± 5.3 | [16] |
| Liver | ~2-3 | [16][17] |
| Spleen | ~3-5 | [16][17] |
| SUVmax: Maximum Standardized Uptake Value |
Table 2: Biodistribution of ²⁰³Pb-Rituximab in Tumor-Bearing Mice (%ID/g)
| Organ/Tissue | 6 hours p.i. (Mean ± SD) | 24 hours p.i. (Mean ± SD) | 48 hours p.i. (Mean ± SD) | Reference |
| Tumor | 15.1 ± 2.5 | 18.2 ± 3.1 | 17.5 ± 2.9 | [18] |
| Blood | 12.5 ± 1.8 | 8.9 ± 1.2 | 5.4 ± 0.9 | [18] |
| Liver | 5.9 ± 0.7 | 5.1 ± 0.6 | 4.2 ± 0.5 | [18] |
| Spleen | 7.2 ± 1.1 | 6.5 ± 0.9 | 5.8 ± 0.8 | [18] |
| Kidneys | 3.8 ± 0.5 | 3.1 ± 0.4 | 2.5 ± 0.3 | [18] |
| %ID/g: Percentage of Injected Dose per Gram of Tissue |
Experimental Workflow: Radiolabeling and Immuno-PET/SPECT Imaging
Workflow for radiolabeling and subsequent SPECT/CT or PET/CT imaging.
Protocol 1: Radiolabeling of this compound with ⁸⁹Zr for PET Imaging
Objective: To prepare ⁸⁹Zr-Rituximab for in-vivo PET imaging.
Materials:
-
This compound
-
Deferoxamine-p-SCN (DFO-p-SCN) chelator
-
Zirconium-89 (⁸⁹Zr) oxalate in oxalic acid
-
Sodium Carbonate (Na₂CO₃)
-
HEPES buffer (0.5 M, pH 9.0 and pH 7.0)
-
PD-10 desalting columns
-
Saline
-
Instant Thin-Layer Chromatography (ITLC) strips
-
Citrate buffer (50 mM, pH 5.5)
Procedure:
-
Conjugation of DFO to this compound: a. Prepare this compound in 0.5 M HEPES buffer (pH 9.0). b. Dissolve DFO-p-SCN in DMSO and add it to the this compound solution (molar ratio of 3:1 to 5:1, DFO:this compound). c. Incubate for 1 hour at 37°C. d. Purify the DFO-Rituximab conjugate using a PD-10 column equilibrated with saline.
-
Radiolabeling with ⁸⁹Zr: a. Neutralize the ⁸⁹Zr-oxalate solution with 2 M Na₂CO₃ to a pH of 7.0-7.5. b. Add the neutralized ⁸⁹Zr to the DFO-Rituximab conjugate. c. Incubate for 1 hour at room temperature with gentle mixing.
-
Quality Control: a. Determine the radiochemical purity (RCP) using ITLC with a mobile phase of 50 mM citrate buffer (pH 5.5). The ⁸⁹Zr-DFO-Rituximab remains at the origin, while free ⁸⁹Zr moves with the solvent front. b. The final product should have an RCP >95%. If necessary, purify using a PD-10 column.
Protocol 2: General Protocol for Immuno-PET/CT Imaging
Objective: To visualize and quantify the distribution of radiolabeled this compound.
Materials:
-
Radiolabeled this compound (e.g., ⁸⁹Zr-Rituximab)
-
Anesthetized subject (human or animal model)
-
PET/CT scanner
Procedure:
-
Patient/Animal Preparation: a. Ensure adequate hydration. b. Position the subject on the scanner bed.
-
Administration: a. Administer a defined activity of radiolabeled this compound intravenously. For clinical studies with ⁸⁹Zr-Rituximab, this might be around 37 MBq.[14] For preclinical models, the dose is scaled down significantly.
-
Image Acquisition: a. Imaging time points are crucial and depend on the isotope's half-life and antibody pharmacokinetics. For ⁸⁹Zr-Rituximab (t½ ≈ 78.4 h), imaging is often performed at multiple days post-injection (e.g., Day 0, 3, and 6).[15][16] b. First, perform a low-dose CT scan for attenuation correction and anatomical localization.[15] c. Immediately following, acquire the PET scan over the same anatomical range.
-
Image Analysis: a. Reconstruct the PET images, applying corrections for attenuation, scatter, and decay. b. Fuse the PET and CT images for anatomical correlation. c. Draw regions of interest (ROIs) or volumes of interest (VOIs) on tumors and normal organs. d. Quantify the radioactivity concentration and calculate metrics such as Standardized Uptake Value (SUV) for clinical scans or %ID/g for preclinical studies.[16][18]
References
- 1. droracle.ai [droracle.ai]
- 2. This compound: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vivo, Multimodal Imaging of B Cell Distribution and Response to Antibody Immunotherapy in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. [In vivo imaging analysis of biodistribution of FITC-labeled this compound in lymphoma-bearing nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. Radiolabeling of this compound with (188)Re and (99m)Tc using the tricarbonyl technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound blocks binding of radiolabeled anti-CD20 antibodies (Ab) but not radiolabeled anti-CD45 Ab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | In vivo Imaging Technologies to Monitor the Immune System [frontiersin.org]
- 10. (99m)Tc-labeled this compound for imaging B lymphocyte infiltration in inflammatory autoimmune disease patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution and kinetics of (131)I-labelled anti-CD20 MAB IDEC-C2B8 (this compound) in relapsed non-Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. B-cell imaging with zirconium-89 labelled this compound PET-CT at baseline is associated with therapeutic response 24 weeks after initiation of this compound treatment in rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Ultra-low dose immunoPET using 64Cu-rituximab tracer for a human CD20 mouse model [frontiersin.org]
- 14. B-cell imaging with zirconium-89 labelled this compound PET-CT at baseline is associated with therapeutic response 24 weeks after initiation of this compound treatment in rheumatoid arthritis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. journals.plos.org [journals.plos.org]
- 16. eitti.free.fr [eitti.free.fr]
- 17. researchgate.net [researchgate.net]
- 18. Preclinical study of 212Pb alpha-radioimmunotherapy targeting CD20 in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Rituximab in Preclinical Research
These application notes provide detailed methodologies for the radiolabeling of the chimeric anti-CD20 monoclonal antibody, Rituximab, for use in preclinical studies. The protocols described herein are intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a monoclonal antibody that targets the CD20 antigen, a transmembrane protein found on the surface of pre-B and mature B-lymphocytes.[1] This specificity makes it a valuable tool for both the therapy of B-cell malignancies like non-Hodgkin's lymphoma (NHL) and for preclinical research into new radioimmunotherapy (RIT) agents.[1][2][3][4] By labeling this compound with a radionuclide, its biodistribution can be tracked in vivo (imaging), or a cytotoxic radiation dose can be delivered directly to CD20-expressing cells (therapy).[3][4]
This document outlines two primary approaches for radiolabeling this compound:
-
Indirect Radiolabeling: This method involves the use of a bifunctional chelator, which is first covalently attached to the antibody and then used to sequester a metallic radioisotope. This is a versatile method suitable for a wide range of metallic radionuclides.
-
Direct Radiolabeling: This approach involves the direct incorporation of a radionuclide into the antibody's structure, for instance, by iodination of tyrosine residues or by labeling reduced sulfhydryl groups.
Method 1: Indirect Radiolabeling of this compound using a DOTA Chelator
This protocol describes the conjugation of a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) derivative to this compound, followed by radiolabeling with a therapeutic radionuclide such as Lutetium-177 (¹⁷⁷Lu) or Yttrium-90 (⁹⁰Y).[5][6][7]
Experimental Protocol
Materials:
-
Bifunctional chelator: p-SCN-Bn-DOTA or DOTA-NHS-ester[5]
-
Carbonate or Phosphate buffer (pH 8.0-9.0)
-
Ammonium acetate buffer (pH 7.0)
-
Ultrafiltration devices (e.g., Amicon Ultra, MWCO 30,000)[5]
-
PD-10 size-exclusion chromatography columns (or equivalent)[8]
-
Sterile, metal-free water and reaction vials
-
Heating block or water bath
Procedure:
-
Antibody Preparation: If necessary, concentrate the this compound solution and exchange the buffer to a carbonate buffer (pH ~8.5) using an ultrafiltration device.
-
Conjugation of DOTA to this compound:
-
Purification of the DOTA-Rituximab Conjugate:
-
Radiolabeling with ¹⁷⁷Lu or ⁹⁰Y:
-
In a sterile reaction vial, add the DOTA-Rituximab conjugate to an ammonium acetate buffer (pH ~5.5).
-
Add the desired amount of ¹⁷⁷LuCl₃ or ⁹⁰YCl₃ solution.
-
Incubate the reaction mixture at 37-40°C for 30-60 minutes.
-
-
Purification of Radiolabeled this compound:
-
To remove any free radionuclide, purify the radiolabeled antibody using a PD-10 size-exclusion column, eluting with a suitable buffer like ammonium acetate.[8]
-
-
Quality Control:
-
Radiochemical Purity (RCP): Determine the RCP using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).[8][9][10] For ITLC, a common mobile phase is a 10 mM DTPA aqueous solution, where the radiolabeled antibody remains at the origin (Rf=0) and free radiometals move with the solvent front (Rf>0.8).[8]
-
Immunoreactivity: Assess the binding affinity of the radiolabeled this compound to CD20-positive cells (e.g., Raji or Ramos cells) using a cell-binding assay, such as the Lindmo method.[11][8]
-
Stability: Evaluate the stability of the final product in human serum and in the presence of competing chelators like EDTA at various time points.[5][8]
-
Workflow for Indirect Radiolabeling
References
- 1. Preclinical study of 212Pb alpha-radioimmunotherapy targeting CD20 in non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioimmunotherapy of B-cell lymphoma with radiolabelled anti-CD20 monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioimmunotherapy (RIT) | Radiology Key [radiologykey.com]
- 4. Recent preclinical and clinical advances in radioimmunotherapy for non-Hodgkin’s lymphoma [explorationpub.com]
- 5. brieflands.com [brieflands.com]
- 6. Impact of DOTA-Chelators on the Antitumor Activity of 177Lu-DOTA-Rituximab Preparations in Lymphoma Tumor-Bearing Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Preparation and radiolabeling of a lyophilized (kit) formulation of DOTA-rituximab with 90Y and 111In for domestic radioimmunotherapy and radioscintigraphy of Non-Hodgkin’s Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simple and safe method for 131I radiolabeling of this compound for myeloablative high-dose radioimmunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Radiolabeling of this compound with (188)Re and (99m)Tc using the tricarbonyl technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Complement-Dependent Cytotoxicity (CDC) Assay for Rituximab
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rituximab, a chimeric monoclonal antibody targeting the CD20 antigen on the surface of B-lymphocytes, is a cornerstone in the treatment of B-cell malignancies and autoimmune diseases.[1][2][3] One of its primary mechanisms of action is Complement-Dependent Cytotoxicity (CDC), an immune response where the antibody, upon binding to the target cell, activates the classical complement pathway, leading to the formation of a Membrane Attack Complex (MAC) and subsequent cell lysis.[1][2][4] This application note provides a detailed protocol for assessing the CDC activity of this compound in vitro, a critical step in its characterization and lot-to-lot consistency assessment.
The protocol outlines the use of CD20-expressing B-cell lymphoma cell lines as target cells, a source of complement, and a cell viability readout to quantify the cytotoxic effect. The provided methodologies are based on established practices and offer a framework that can be adapted to specific laboratory needs.
Signaling Pathway of this compound-Mediated CDC
This compound's Fab region binds to the CD20 antigen on B-cells.[4] This binding allows the Fc region of this compound to recruit C1q, the first component of the classical complement cascade.[4] This initiates a proteolytic cascade involving the cleavage of C4 and C2 to form C3 convertase, which then cleaves C3 into C3a and C3b. C3b deposition on the cell surface leads to the formation of C5 convertase, which cleaves C5. The terminal components of the complement system (C5b, C6, C7, C8, and C9) then assemble to form the Membrane Attack Complex (MAC), which creates pores in the target cell membrane, leading to osmotic lysis and cell death.[2]
Caption: this compound-mediated CDC signaling pathway.
Experimental Protocols
This section details a generalized protocol for a this compound CDC assay. Specific parameters may require optimization depending on the chosen cell line, complement source, and viability assay.
Materials and Reagents
-
Target Cells: CD20-positive B-cell lymphoma cell lines (e.g., Raji[5][6][7][8], Daudi[5][9][10][11], WIL2-S[12], or Ramos[13][14] cells).
-
Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
This compound: Clinical grade or research grade.
-
Complement Source:
-
Assay Buffer: RPMI-1640 with 0.1% Bovine Serum Albumin (BSA).
-
Viability Assay Kit:
-
Control Antibodies: Isotype control (e.g., non-specific human IgG1).
-
Equipment:
-
Humidified incubator (37°C, 5% CO2).
-
Centrifuge.
-
96-well flat-bottom tissue culture plates.
-
Multichannel pipettes.
-
Plate reader (absorbance, fluorescence, or luminescence, depending on the viability assay).
-
Flow cytometer (if applicable).
-
Experimental Workflow
The following diagram illustrates the general workflow of the CDC assay.
Caption: General experimental workflow for the CDC assay.
Step-by-Step Protocol
-
Cell Preparation:
-
Culture target cells (e.g., Raji or Daudi) in logarithmic growth phase.
-
Harvest cells by centrifugation and wash twice with assay buffer.
-
Resuspend cells in assay buffer and determine cell concentration and viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell suspension to the desired concentration (refer to Table 1).
-
-
Assay Setup:
-
Prepare serial dilutions of this compound and the isotype control antibody in assay buffer.
-
In a 96-well plate, add 50 µL of the target cell suspension to each well.
-
Add 50 µL of the diluted antibodies to the respective wells.
-
Include the following controls:
-
Target Spontaneous Lysis: Cells + assay buffer.
-
Target Maximum Lysis: Cells + lysis buffer (e.g., 2% Triton X-100).
-
Complement Control: Cells + complement (no antibody).
-
Isotype Control: Cells + isotype control antibody + complement.
-
-
Gently mix the plate and incubate at 37°C for 15-30 minutes.[10][11]
-
-
Complement Addition and Incubation:
-
Thaw the complement source (e.g., normal human serum or baby rabbit complement) on ice.
-
Dilute the complement in cold assay buffer to the desired concentration (refer to Table 1).
-
Add 50 µL of the diluted complement to each well (except for the spontaneous lysis and maximum lysis controls).
-
Incubate the plate at 37°C in a 5% CO2 incubator for the optimized duration (e.g., 30 minutes to 24 hours).[6][10][11]
-
-
Cell Viability Measurement:
-
Following incubation, proceed with the chosen cell viability assay according to the manufacturer's instructions.
-
For LDH/GAPDH release assays: Centrifuge the plate to pellet the cells. Transfer the supernatant to a new plate and add the assay reagents.
-
For resazurin-based assays: Add the resazurin reagent directly to the wells and incubate further.[12]
-
For Calcein-AM assays: Measure the fluorescence of the supernatant.[5]
-
For flow cytometry: Wash the cells and stain with a viability dye (e.g., PI). Acquire data on the flow cytometer.
-
-
Data Analysis:
-
Calculate the percentage of specific lysis using the following formula:
% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
-
Plot the percentage of specific lysis against the log of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that induces 50% of the maximum specific lysis) using a four-parameter logistic regression model.
-
Data Presentation
The following tables summarize typical quantitative parameters used in this compound CDC assays, compiled from various sources.
Table 1: Target Cell Lines and Seeding Densities
| Cell Line | Description | Typical Seeding Density (cells/well) | References |
| Raji | Human Burkitt's lymphoma | 5,000 - 100,000 | [5][6][7][8][15] |
| Daudi | Human Burkitt's lymphoma | 5,000 - 15,000 | [5][9][10][11] |
| WIL2-S | Human B-lymphoblastoid | 100,000 | [12] |
| Ramos | Human Burkitt's lymphoma | 5,000 - 10,000 | [13][14] |
Table 2: Complement Sources and Concentrations
| Complement Source | Typical Final Concentration | References |
| Normal Human Serum (NHS) | 5% - 25% | [6][10][12][13] |
| Baby Rabbit Complement | 5% | [9][11] |
Table 3: this compound Concentration and Incubation Times
| Parameter | Typical Range | References |
| This compound Concentration | 0.001 - 100 µg/mL | [5][6][10][13][15] |
| Antibody Pre-incubation Time | 15 - 30 minutes | [6][10][11] |
| Complement Incubation Time | 30 minutes - 24 hours | [6][10][11] |
Table 4: Example EC50 Values for this compound-Mediated CDC
| Cell Line | EC50 (µg/mL) | Complement Source | Viability Assay | References |
| Raji | 0.147 | Normal Human Serum | Calcein Release | [5] |
| Daudi | 0.985 | Normal Human Serum | Calcein Release | [5] |
| Ramos | 0.29 - 0.53 | Normal Human Serum | Flow Cytometry | [13] |
| Daudi | ~0.1 | Baby Rabbit Complement | GAPDH Release | [9] |
Note: EC50 values can vary significantly depending on the specific assay conditions, including cell passage number, complement lot, and viability assay method.
Conclusion
This application note provides a comprehensive guide for performing a complement-dependent cytotoxicity assay for this compound. The detailed protocol, along with the summarized quantitative data and illustrative diagrams, offers a robust starting point for researchers to evaluate the biological activity of this important therapeutic antibody. Optimization of key parameters is crucial for achieving reproducible and reliable results.
References
- 1. droracle.ai [droracle.ai]
- 2. opalbiopharma.com [opalbiopharma.com]
- 3. ashpublications.org [ashpublications.org]
- 4. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Exploring complement-dependent cytotoxicity by this compound isotypes in 2D and 3D-cultured B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. genscript.com [genscript.com]
- 11. antibodiesinc.com [antibodiesinc.com]
- 12. Complement-Dependent Cytotoxicity (CDC) Assay [bio-protocol.org]
- 13. sartorius.com [sartorius.com]
- 14. sartorius.com [sartorius.com]
- 15. spandidos-publications.com [spandidos-publications.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Rituximab Resistance in B-cell Lymphoma
Welcome to the technical support center for researchers investigating Rituximab resistance in B-cell lymphoma cell lines. This resource provides practical troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist in your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound resistance observed in B-cell lymphoma cell lines?
A1: this compound resistance is a multifactorial issue involving both tumor-related and host-related factors. The primary mechanisms observed in vitro include:
-
Target-Related Alterations: Downregulation of CD20 protein expression on the cell surface is a common mechanism. This can occur at the pre-transcriptional and post-transcriptional levels, reducing the number of available binding sites for this compound.[1]
-
Impaired Effector Mechanisms: Resistance can arise from defects in the primary cytotoxic mechanisms of this compound:
-
Complement-Dependent Cytotoxicity (CDC): Tumor cells may upregulate the expression of membrane complement regulatory proteins (mCRPs), such as CD55 and CD59, which inhibit the formation of the membrane attack complex.[2]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): This pathway can be compromised by factors related to the immune effector cells (e.g., NK cells) or the tumor microenvironment.[3][4]
-
-
Altered Cellular Signaling: Changes in intracellular signaling pathways that promote cell survival and inhibit apoptosis are critical. Hyperactivation of pathways like NF-κB and p38 MAPK can render cells resistant to this compound-induced cell death.[2][5][6][7]
-
Resistance to Apoptosis: Upregulation of anti-apoptotic proteins, particularly from the Bcl-2 family, can confer resistance to apoptosis induction by this compound.[2]
Q2: My cell line has developed this compound resistance. What are the first steps to confirm and characterize this resistance?
A2: First, you must quantitatively confirm the shift in sensitivity. This involves comparing the resistant cell line to its parental, sensitive counterpart.
-
Determine the IC50: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the half-maximal inhibitory concentration (IC50) for this compound. A significant increase in the IC50 value for the resistant line is the primary confirmation.
-
Assess Apoptosis: Use Annexin V/PI staining followed by flow cytometry to measure the percentage of apoptotic cells after this compound treatment. Resistant cells will show a significantly lower apoptotic fraction compared to sensitive cells at the same this compound concentration.[8]
-
Check CD20 Expression: Quantify the surface expression of CD20 using flow cytometry. A decrease in the Mean Fluorescence Intensity (MFI) for CD20 is a common indicator of acquired resistance.[1]
-
Evaluate Effector Function: If your experimental setup allows, perform CDC and ADCC assays to check for specific impairment in these pathways.
Troubleshooting Guides
Guide 1: Establishing a this compound-Resistant Cell Line
Problem: I am unable to generate a stable this compound-resistant B-cell lymphoma cell line. The cells die off completely at higher concentrations.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Dose Escalation is Too Rapid | The key to developing resistance is gradual exposure. Start with a low concentration of this compound (e.g., IC20) and allow the cell population to recover. Increase the dose in small increments only after the cells are proliferating stably at the current concentration. This process can take several months.[5][8] |
| Lack of Complement/Effector Cells | Some of this compound's cytotoxic effects depend on complement proteins found in serum. Ensure your culture medium is supplemented with a source of complement, such as 10-20% human serum, during the resistance development protocol.[8][9] This is crucial for selecting cells resistant to CDC. |
| Cell Line Intrinsic Sensitivity | Some cell lines may be intrinsically too sensitive to develop resistance easily. If repeated attempts fail, consider starting with a different B-cell lymphoma cell line known to be more amenable to resistance development. |
Here is a general workflow for developing a this compound-resistant cell line (RRCL).
Caption: Workflow for developing a this compound-resistant cell line.
Guide 2: Overcoming Resistance with Combination Therapy
Problem: My this compound-resistant cell line (RRCL) is not responding to a combination therapy that was expected to re-sensitize it.
Troubleshooting Steps:
-
Verify the Mechanism of the Sensitizing Agent: Ensure the combination agent targets a pathway known to be active in your resistant model. For example, if your RRCL has hyperactivated p38 MAPK signaling, a p38 inhibitor is a rational choice.[5][7]
-
Assess Target Engagement: Use methods like Western blotting to confirm that your sensitizing agent is hitting its target. For example, if using a p38 inhibitor, check for a decrease in phosphorylated p38 levels.
-
Optimize Dosing and Scheduling: The concentration and timing are critical. Test a matrix of concentrations for both this compound and the new agent. Consider pre-treating with the sensitizing agent for a period (e.g., 24 hours) before adding this compound to prime the cells.
-
Consider Alternative Mechanisms: If targeting a specific pathway (e.g., MAPK) doesn't work, the resistance in your cell line may be driven by a different mechanism, such as severely downregulated CD20 or upregulation of complement inhibitors. Re-characterize your resistant line.
This table shows hypothetical data for an experiment testing the synergistic effect of Deferasirox, an iron chelator, in combination with this compound on a resistant cell line, based on findings from published studies.[7][8]
| Treatment Group | This compound Conc. (µg/mL) | Deferasirox Conc. (µM) | Cell Viability (%) [RRCL] |
| Untreated Control | 0 | 0 | 100% |
| This compound Alone | 8 | 0 | 60% |
| Deferasirox Alone | 10 | 10 | 75% |
| Combination | 8 | 10 | 35% |
This data illustrates a synergistic effect, where the combination treatment is significantly more effective than either agent alone.
Key Signaling Pathways in this compound Resistance
Understanding the underlying signaling pathways is crucial for designing effective countermeasures. Hyperactivation of pro-survival pathways is a hallmark of resistance.
p38 MAPK and NF-κB Signaling Axis
Activation of the p38 MAPK pathway has been strongly associated with this compound resistance.[5][7] This pathway can lead to the activation of the transcription factor NF-κB, which upregulates numerous anti-apoptotic genes (e.g., Bcl-2 family members), thereby promoting cell survival despite this compound treatment.[2][7]
Caption: p38 MAPK and NF-κB signaling in this compound resistance.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay to Determine IC50
-
Cell Seeding: Seed both this compound-sensitive (RSCL) and this compound-resistant (RRCL) B-cell lymphoma cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound. Add 100 µL of 2x concentrated this compound to the appropriate wells to achieve final concentrations ranging from 0.1 to 100 µg/mL. Include untreated control wells.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Annexin V/PI Staining for Apoptosis
-
Cell Treatment: Seed 5 x 10⁵ cells in a 6-well plate. Treat with the desired concentration of this compound (e.g., 10 µg/mL) and 20% human serum for 48 hours.[8] Include an untreated control.
-
Cell Harvesting: Collect the cells (including supernatant) and wash twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1x Binding Buffer and analyze immediately using a flow cytometer.
-
Live cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot for p38 MAPK Activation
-
Protein Extraction: Treat cells as required, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel and run until adequate separation is achieved.
-
Transfer: Transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-p38 MAPK and total p38 MAPK. Use β-actin as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of phosphorylated to total protein.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Postulated Mechanisms of Resistance of B-NHL to this compound Treatment Regimens: Strategies to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Postulated mechanisms of resistance of B-cell non-Hodgkin lymphoma to this compound treatment regimens: strategies to overcome resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Overcoming this compound drug-resistance by the genetically engineered anti-CD20-hIFN-α fusion protein: Direct cytotoxicity and synergy with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and overcoming this compound resistance in diffuse large B-cell lymphoma using next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Suppression of this compound-resistant B-cell lymphoma with a novel multi-component anti-CD20 mAb nanocluster - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rituximab for In-Vitro Cell Culture Experiments
Welcome to the technical support center for optimizing the use of Rituximab in your in-vitro cell culture experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in in-vitro experiments?
The optimal concentration of this compound can vary significantly depending on the cell line, experimental endpoint (e.g., apoptosis, CDC, ADCC), and culture conditions. However, a general starting range for many B-cell lymphoma cell lines is between 1 and 20 µg/mL.[1][2] It is crucial to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental setup.
Q2: How long should I incubate my cells with this compound?
The incubation time is dependent on the mechanism of cell death being investigated.
-
Complement-Dependent Cytotoxicity (CDC): This is a rapid process, and effects can often be observed within 2 to 4 hours.[1]
-
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): These assays typically require a co-incubation of target cells, effector cells (like NK cells), and this compound for 4 to 24 hours.[2][3]
-
Direct Apoptosis: Induction of apoptosis by this compound alone can be a slower process, often requiring incubation for 24 to 72 hours to observe significant effects.[3][4][5]
Q3: My cells are not responding to this compound treatment. What are the possible reasons?
Several factors can contribute to a lack of response to this compound in-vitro:
-
Low CD20 Expression: The target antigen, CD20, must be present at sufficient levels on the cell surface.[6] Confirm CD20 expression using flow cytometry.
-
Cell Line Resistance: Some cell lines are inherently resistant to this compound-mediated killing. This can be due to the overexpression of complement-inhibitory proteins like CD55 and CD59, or defects in apoptotic signaling pathways.[7]
-
Suboptimal Assay Conditions: Ensure that all components of your assay are optimized. For CDC assays, the source and concentration of complement are critical. For ADCC assays, the effector-to-target cell ratio and the viability of effector cells are key.
-
Antibody Aggregation or Degradation: Ensure the antibody has been stored correctly and has not aggregated.
Troubleshooting Guides
Poor Cell Lysis in Complement-Dependent Cytotoxicity (CDC) Assays
| Issue | Possible Cause | Recommended Solution |
| Low or no cell lysis | Inactive or insufficient complement. | Use a reliable source of active complement (e.g., baby rabbit serum) and titrate the concentration (typically 10-25%). |
| Low CD20 expression on target cells. | Verify CD20 expression levels by flow cytometry. Consider using a cell line with higher CD20 expression if possible.[6] | |
| Overexpression of complement regulatory proteins (e.g., CD55, CD59).[7] | Quantify the expression of these proteins. Neutralizing antibodies against CD55 and CD59 can be used to overcome this resistance in vitro.[7] | |
| Incorrect assay setup. | Ensure optimal cell density, this compound concentration, and incubation time (typically 2-4 hours). |
Inconsistent Results in Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assays
| Issue | Possible Cause | Recommended Solution |
| High background lysis | Poor effector cell health. | Use freshly isolated, healthy effector cells (e.g., PBMCs or purified NK cells). Ensure high viability before starting the assay. |
| Effector-to-target (E:T) ratio is too high. | Optimize the E:T ratio. A common starting point is 10:1 for PBMCs and 5:1 for NK cells.[8][9] | |
| Low specific lysis | Effector-to-target (E:T) ratio is too low. | Increase the E:T ratio in a stepwise manner to find the optimal window. |
| Low affinity of Fc receptors on effector cells. | The polymorphism of the FcγRIIIA receptor can influence ADCC activity.[10] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed your B-cell lymphoma cell line in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
This compound Dilution: Prepare a serial dilution of this compound in culture medium. A common starting range is 0.1 to 100 µg/mL.[8][11]
-
Treatment: Add 100 µL of the diluted this compound to the respective wells. Include wells with untreated cells as a control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the EC50.
Protocol 2: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with the predetermined optimal concentration of this compound for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.[3]
Signaling Pathways and Experimental Workflows
References
- 1. ashpublications.org [ashpublications.org]
- 2. Frontiers | Non-Coated this compound Induces Highly Cytotoxic Natural Killer Cells From Peripheral Blood Mononuclear Cells via Autologous B Cells [frontiersin.org]
- 3. selvita.com [selvita.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Apoptosis-promoting effect of this compound-conjugated magnetic nanoprobes on malignant lymphoma cells with CD20 overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pure.uva.nl [pure.uva.nl]
- 10. Model-based design of this compound dosage optimization in follicular non-Hodgkin's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Applicability of Traditional In Vitro Toxicity Tests for Assessing Adverse Effects of Monoclonal Antibodies: A Case Study of this compound and Trastuzumab - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Infusion Reactions in Preclinical Rituximab Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during preclinical studies involving Rituximab.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms behind this compound-induced infusion reactions in preclinical models?
A1: this compound-induced infusion reactions are multifactorial and can be broadly categorized into two main types:
-
Cytokine Release Syndrome (CRS): This is the most common cause and is a non-allergic reaction.[1][2] It is triggered by the binding of this compound to the CD20 antigen on B-cells. This binding activates immune effector cells, such as Natural Killer (NK) cells, through the Fc portion of the antibody interacting with Fcγ receptors (primarily FcγRIIIa) on their surface.[3][4][5] This activation leads to a rapid release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-gamma (IFN-γ).[6]
-
Type I Hypersensitivity (IgE-mediated): In some cases, a true allergic reaction can occur, mediated by pre-existing or induced IgE antibodies against the chimeric (mouse-human) components of this compound.[1][7] This leads to mast cell and basophil degranulation and the release of histamine and other mediators.[1][7]
-
Complement Activation: this compound can activate the classical complement pathway, leading to the formation of anaphylatoxins C3a and C5a, which can contribute to inflammation and hypersensitivity-like reactions.[8][9][10][11]
Q2: What are the typical signs of an infusion reaction in animal models?
A2: While clinical signs can vary depending on the animal model, common observations analogous to human symptoms include:
-
Changes in body temperature (fever or hypothermia)
-
Respiratory distress (increased respiratory rate, labored breathing)
-
Cardiovascular changes (hypotension, tachycardia)
-
Cutaneous reactions (piloerection, erythema)
-
General malaise (huddled posture, reduced activity)
-
In non-human primates, behavioral changes can also be indicative of a reaction.
Q3: Which preclinical models are most suitable for studying this compound infusion reactions?
A3: The choice of model depends on the specific aspect of the infusion reaction being investigated:
-
Cynomolgus Monkeys: This is a highly relevant model because the constant domains of their antibodies are very similar to those in humans, allowing the chimeric this compound antibody to function as it would in humans.[12] They are suitable for studying B-cell depletion and overall systemic reactions.[13][14]
-
Mouse Models:
-
Human CD20 Transgenic Mice: These models express human CD20, making them suitable for studying the direct effects of this compound on target cells.
-
Xenograft Models: Mice engrafted with human B-cell lymphomas or peripheral blood mononuclear cells (PBMCs) can be used to model the interaction between this compound and human immune cells.[14]
-
Q4: What premedication strategies can be used to mitigate infusion reactions in preclinical studies?
A4: Based on clinical practice, the following premedication strategies can be adapted for preclinical models:
-
Antihistamines: To block the effects of histamine released during IgE-mediated reactions.
-
Corticosteroids: To suppress the inflammatory response and reduce cytokine production.
-
Antipyretics: To manage fever. Administering a reduced initial dose of this compound or a slower infusion rate can also help to mitigate the severity of reactions by allowing for a more gradual cytokine release.[15][16]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Sudden onset of severe respiratory distress and hypotension within minutes of infusion. | Likely a Type I (IgE-mediated) hypersensitivity reaction or rapid complement activation. | 1. Immediately stop the infusion. 2. Administer emergency supportive care as per institutional guidelines (e.g., epinephrine, antihistamines, corticosteroids). 3. Collect blood samples to measure serum tryptase and histamine levels to confirm mast cell degranulation. 4. For future studies in the same animal, consider a desensitization protocol or alternative anti-CD20 antibody. |
| Gradual onset of fever, lethargy, and piloerection 30-90 minutes after starting the infusion. | Likely Cytokine Release Syndrome (CRS). | 1. Reduce the infusion rate or temporarily pause the infusion. 2. Administer supportive care (e.g., fluid support, antipyretics). 3. Collect blood samples at baseline and at several time points post-infusion to measure cytokine levels (e.g., TNF-α, IL-6, IFN-γ, IP-10).[6] 4. For subsequent infusions, consider premedication with corticosteroids and a slower initial infusion rate. |
| High variability in reaction severity between animals in the same treatment group. | Differences in individual immune responses, such as FcγRIIIa polymorphisms which affect NK cell activity.[5][17] | 1. Genotype animals for relevant immune-related genes if possible. 2. Ensure consistent health status and minimize stress in all animals. 3. Increase the number of animals per group to account for biological variability. |
| No observable infusion reaction, but poor B-cell depletion. | Suboptimal dose or engagement of effector cells. Complement consumption. | 1. Verify the dose and concentration of this compound. 2. Assess the immune competence of the animal model, particularly NK cell function. 3. Measure complement levels in serum before and after infusion to check for depletion.[18] 4. In vitro, ensure proper co-culture conditions for effector and target cells in cytokine release assays. |
Quantitative Data Summary
Table 1: Incidence of this compound-Induced Infusion Reactions (Clinical Data)
| Patient Population | Incidence with First Infusion | Reference |
| Non-Hodgkin's Lymphoma | ~77% | [8] |
| Rheumatoid Arthritis | ~27% | [16] |
| Wegener's Granulomatosis and Microscopic Polyangiitis | ~12% | [16] |
| Pediatric Patients | ~39.2% |
Table 2: Key Cytokines Implicated in this compound-Induced Infusion Reactions
| Cytokine | Observation | Reference |
| TNF-α, IL-6, IL-8, IFN-γ | Levels peak approximately 90 minutes after the first infusion. | |
| IP-10 (CXCL10), IL-6, IL-8 | Significantly higher post-infusion concentrations are associated with infusion reactions. | [6] |
| IL-10, MIP-1β | Serum levels were higher in this compound-treated patients compared to placebo at 2 hours post-infusion. | [19] |
Experimental Protocols
In Vitro Cytokine Release Assay (CRA)
Objective: To assess the potential of this compound to induce cytokine release from immune cells in vitro.
Methodology:
-
Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood of the chosen species (e.g., human, non-human primate) using density gradient centrifugation.
-
Assay Setup:
-
Plate Coating (Solid-Phase Assay): Coat a 96-well plate with this compound or a control antibody and allow it to air-dry. This method can enhance sensitivity for FcγR-dependent cytokine release.[20]
-
Co-culture System: Seed the isolated PBMCs (effector cells) in the antibody-coated wells. For some applications, co-culture with a CD20-positive B-cell line (target cells) may be appropriate.
-
High-Density Preculture (Optional): To increase sensitivity, PBMCs can be cultured at a high density for a period before being used in the assay.[20]
-
-
Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for 24-48 hours.
-
Sample Collection: After incubation, centrifuge the plate and collect the supernatant.
-
Cytokine Analysis: Measure the concentration of key cytokines (e.g., TNF-α, IFN-γ, IL-6, IL-2, IL-8, IL-10) in the supernatant using a multiplex immunoassay (e.g., Luminex) or ELISA.[21][22]
-
Data Analysis: Compare the cytokine levels in the this compound-treated wells to the negative control wells. A significant increase indicates a potential for cytokine release.
In Vivo Model for Infusion Reaction Assessment (Conceptual Workflow)
Objective: To evaluate the incidence and severity of infusion reactions and the efficacy of mitigation strategies in an animal model.
Methodology:
-
Animal Model Selection: Choose an appropriate species (e.g., cynomolgus monkey, humanized mouse model).
-
Group Allocation: Divide animals into groups:
-
Vehicle control
-
This compound alone
-
Premedication + this compound
-
-
Premedication: Administer premedications (e.g., corticosteroids, antihistamines) at a clinically relevant time point before this compound infusion.
-
This compound Infusion: Administer this compound intravenously at a controlled rate.
-
Monitoring:
-
Continuously monitor vital signs (temperature, heart rate, respiration) during and for several hours after the infusion.
-
Perform regular clinical observations for signs of distress.
-
-
Blood Sampling: Collect blood samples at baseline, during the infusion, and at multiple time points post-infusion.
-
Analysis:
-
Pharmacokinetics: Measure serum this compound concentrations.
-
Pharmacodynamics:
-
Perform flow cytometry to quantify B-cell depletion.
-
Measure serum cytokine levels.
-
Measure serum tryptase and histamine for hypersensitivity assessment.
-
-
-
Data Interpretation: Correlate clinical observations with biomarker data to assess the severity of infusion reactions and the effectiveness of the mitigation strategy.
Visualizations
References
- 1. frontiersin.org [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. medrxiv.org [medrxiv.org]
- 4. NK Cell Degranulation Triggered by this compound Identifies Potential Markers of Subpopulations with Enhanced Cytotoxicity toward Malignant B Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Increased natural killer cell expression of CD16, augmented binding and ADCC activity to this compound among individuals expressing the FcγRIIIa-158 V/V and V/F polymorphism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induced cytokine release with high serum IP-10 (CXCL10) concentrations is associated with infusion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Successful Desensitization of a Patient with this compound Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Infusion Reactions Associated with the Medical Application of Monoclonal Antibodies: The Role of Complement Activation and Possibility of Inhibition by Factor H - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. speakingofresearch.com [speakingofresearch.com]
- 13. Preclinical safety, pharmacokinetics, pharmacodynamics, and biodistribution studies with Ad35K++ protein: a novel this compound cotherapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.com [thieme-connect.com]
- 15. oruen.com [oruen.com]
- 16. Treatment strategy for reducing the risk of this compound-induced cytokine release syndrome in patients with intravascular large B-cell lymphoma: a case report and review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [Influence of FcγRIIIa polymorphism on this compound-dependent NK cell-mediated cytotoxicity to Raji cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound infusion promotes rapid complement depletion and acute CD20 loss in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cytokine Release After Treatment With this compound in Renal Transplant Recipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Highly sensitive in vitro cytokine release assay incorporating high-density preculture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. criver.com [criver.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Rituximab-Mediated ADCC In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals working on Rituximab-mediated Antibody-Dependent Cell-mediated Cytotoxicity (ADCC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in vitro experiments.
Troubleshooting Guides
This section is designed to help you identify and resolve common problems in your this compound ADCC assays.
Question: Why am I observing high background lysis in my negative control wells (target cells + effector cells, no this compound)?
Answer:
High background lysis, also known as spontaneous lysis, can be caused by several factors related to the health and activation state of your effector and target cells.
-
Effector Cell Health: Natural Killer (NK) cells, the primary mediators of ADCC, can exhibit inherent cytotoxicity if they are overly stressed or activated during isolation and culture.[1]
-
Troubleshooting:
-
Ensure gentle handling of peripheral blood mononuclear cells (PBMCs) or isolated NK cells during preparation.
-
Allow freshly thawed cryopreserved NK cells to recover overnight in appropriate cytokine-supplemented media before use in an assay.
-
Check the viability of effector cells before starting the experiment; it should be >95%.
-
-
-
Target Cell Health: Unhealthy or dying target cells will release the labeling dye (e.g., 51Cr, Calcein AM) or take up viability dyes, leading to a false-positive signal.
-
Troubleshooting:
-
Ensure target cells are in the logarithmic growth phase and have high viability (>95%) before labeling.
-
Optimize the labeling procedure to minimize stress on the cells. Excessive dye concentration or incubation time can be toxic.
-
-
-
Effector-to-Target (E:T) Ratio: A very high E:T ratio can sometimes lead to non-specific killing.[2]
Question: I am seeing low or no specific lysis in the presence of this compound. What are the possible reasons?
Answer:
Low or absent ADCC activity can stem from issues with the antibody, effector cells, or target cells.
-
Effector Cell Function:
-
Donor Variability: There is significant donor-to-donor variability in NK cell activity.[1][4]
-
Troubleshooting: Whenever possible, use NK cells from multiple donors to ensure the observed effect is not donor-specific. For assay development, consider using a single, well-characterized donor or a reliable NK cell line (e.g., NK92) engineered to express FcγRIIIa.
-
-
FcγRIIIa Polymorphism: The affinity of the FcγRIIIa (CD16a) receptor on NK cells for the Fc portion of IgG1 antibodies like this compound is affected by a polymorphism at position 158 (Valine/Phenylalanine).[5] The Valine (V) variant has a higher affinity than the Phenylalanine (F) variant, leading to more potent ADCC.[5]
-
Troubleshooting: Genotype your NK cell donors for the FcγRIIIa-158 polymorphism to better understand and interpret your results. Consider using effector cells with the high-affinity (V/V) genotype for more robust ADCC.
-
-
Suboptimal Activation: NK cells may require activation to exert maximal cytotoxic function.
-
-
Target Cell Characteristics:
-
Low CD20 Expression: The target cells must express sufficient levels of CD20 on their surface for this compound to bind effectively.
-
Troubleshooting: Confirm CD20 expression levels on your target cell line (e.g., Raji, Daudi) using flow cytometry.[8]
-
-
Resistance to Apoptosis: Some cell lines may be inherently resistant to granzyme/perforin-mediated killing.
-
Troubleshooting: If you suspect resistance, you can try a different target cell line known to be sensitive to ADCC.
-
-
-
Assay Conditions:
-
Presence of Serum IgG: High concentrations of endogenous IgG in human serum can compete with this compound for binding to FcγRIIIa on NK cells, thereby inhibiting ADCC.[9]
-
Troubleshooting: Perform the assay in a serum-free medium or use heat-inactivated fetal bovine serum (FBS) instead of human serum.
-
-
Complement Activity: The presence of active complement in the serum can lead to complement-dependent cytotoxicity (CDC) and the deposition of C3b on target cells, which can inhibit the interaction between this compound's Fc region and the NK cell's CD16 receptor.[5][10]
-
Troubleshooting: If using serum, ensure it is heat-inactivated (56°C for 30 minutes) to inactivate the complement system.[10]
-
-
Frequently Asked Questions (FAQs)
Question: What are the main strategies to enhance this compound-mediated ADCC in my in vitro assay?
Answer:
Several strategies can be employed to potentiate this compound's ADCC activity in vitro:
-
Cytokine Stimulation of Effector Cells: Incubating NK cells with cytokines can significantly boost their cytotoxic capabilities.
-
Interleukin-2 (IL-2): Short-term exposure to IL-2 can convert even poorly lytic NK cells into potent effectors of this compound-mediated ADCC.[6][7]
-
Interleukin-12 (IL-12): IL-12 is known to enhance the lytic activity of NK cells.
-
Interleukin-15 (IL-15): Similar to IL-2, IL-15 can be used to pre-treat NK cells to augment ADCC.
-
-
Fc Engineering of this compound: Modifying the Fc region of the antibody can increase its affinity for the FcγRIIIa receptor on NK cells.
-
Glycoengineering: Removing fucose from the Fc glycan (afucosylation) can dramatically increase the binding affinity for FcγRIIIa and enhance ADCC by up to 50-fold.[11] Obinutuzumab is a glycoengineered anti-CD20 antibody with enhanced ADCC.[4]
-
Amino Acid Substitutions: Introducing specific mutations in the Fc region can also increase affinity for activating Fc receptors. For example, the S239D/I332E mutation combination has been shown to enhance ADCC.[12]
-
-
Combination Therapy: Combining this compound with other agents can sensitize target cells or enhance effector cell function. While primarily studied in clinical contexts, these principles can be applied in vitro.
Question: Which effector cells should I use for my ADCC assay?
Answer:
The choice of effector cells is critical for a successful ADCC assay.
-
Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are a mixed population of cells isolated from whole blood and contain NK cells (typically 5-15%). They are often used to reflect a more physiological setting. However, the percentage of NK cells can vary between donors, leading to variability.
-
Isolated NK Cells: Purifying NK cells (typically CD3-/CD56+) from PBMCs provides a more defined effector cell population and can lead to more consistent results. Cryopreserved, characterized NK cells from single donors are commercially available and can reduce variability.[13]
-
NK Cell Lines: Using an NK cell line, such as NK-92, that has been genetically engineered to express human FcγRIIIa (CD16a) can provide a highly reproducible system, as it eliminates donor-to-donor variability.
Question: What are the different types of ADCC assays I can perform?
Answer:
There are several common methods to measure ADCC, each with its own advantages and disadvantages:
-
Chromium-51 (51Cr) Release Assay: This is the traditional "gold standard" method. Target cells are labeled with radioactive 51Cr. Upon cell lysis by effector cells, 51Cr is released into the supernatant and measured. It is a robust method but involves handling radioactive materials.[14]
-
Flow Cytometry-Based Assays: These assays use fluorescent dyes to distinguish between live and dead target cells. For example, target cells can be pre-labeled with a fluorescent dye (like CFSE), and then co-stained with a viability dye (like 7-AAD or Propidium Iodide) after co-culture. This method allows for the direct measurement of target cell death and can provide additional information about cell phenotypes.[8][9][15]
-
Reporter Gene Assays: These assays use an engineered effector cell line (e.g., Jurkat T-cells) that expresses both the FcγRIIIa receptor and a reporter gene (such as luciferase) under the control of a pathway-activated promoter (like NFAT).[16][17] When the Fc receptor is engaged, the signaling pathway is activated, leading to the expression of the reporter gene, which can be easily measured. This method is highly reproducible and avoids the use of primary cells.[16][18][19]
Data on Enhancement Strategies
The following tables summarize quantitative data on various strategies to enhance this compound-mediated ADCC.
Table 1: Enhancement of ADCC by Fc Engineering
| Fc Modification Strategy | Fold Increase in ADCC (vs. Wild-Type this compound) | Effector Cell Type | Reference |
| Afucosylation (Low Fucose) | 31-fold (with FcγRIIIa-158V) to 201-fold (with FcγRIIIa-158F) | Jurkat-NFAT-FcγRIIIa | [20] |
| Amino Acid Mutations (e.g., S298A/E333A/K334A) | Up to 12-fold (with FcγRIIIa-158V) to 333-fold (with FcγRIIIa-158F) | Jurkat-NFAT-FcγRIIIa | [20] |
| G236A/S239D/I332E Mutations | Minor increase in ADCC despite ~30-fold enhanced FcγRIIA binding | Not Specified | [11] |
Table 2: Effect of Cytokine Stimulation on ADCC
| Cytokine Treatment | Observation | Target Cells | Effector Cells | Reference |
| Interleukin-2 (IL-2) | Short-term IL-2 culture increased mean maximal lysis of primary leukemic cells from 27% to 57% | Freshly isolated leukemic cells | Purified NK cells | [7] |
| Interleukin-2 (IL-2) | IL-2 activated PBMCs became strong ADCC effectors, lysing all leukemic samples | Freshly isolated leukemic cells | PBMCs | [7] |
Experimental Protocols
Protocol 1: Flow Cytometry-Based ADCC Assay
This protocol is adapted from standard flow cytometry methods for assessing cytotoxicity.[9][15]
Materials:
-
Target Cells (e.g., Raji, CD20-positive)
-
Effector Cells (e.g., isolated human NK cells or PBMCs)
-
This compound
-
Complete RPMI-1640 medium with 10% heat-inactivated FBS
-
Cell labeling dye (e.g., CFSE)
-
Viability dye (e.g., 7-AAD or Propidium Iodide)
-
96-well U-bottom plate
-
Flow cytometer
Procedure:
-
Target Cell Preparation: a. Harvest target cells in their logarithmic growth phase. b. Wash cells with PBS and resuspend at 1 x 10^6 cells/mL. c. Label target cells with CFSE according to the manufacturer's protocol. d. Wash the labeled cells twice to remove excess dye and resuspend in complete medium at 1 x 10^5 cells/mL.
-
Assay Setup: a. Plate 100 µL of labeled target cells into each well of a 96-well plate (10,000 cells/well). b. Prepare serial dilutions of this compound. Add the appropriate concentration to the wells. Include a "no antibody" control. c. Prepare effector cells at the desired concentration to achieve the target E:T ratios (e.g., for a 25:1 E:T ratio, prepare effector cells at 2.5 x 10^6 cells/mL). d. Add 100 µL of the effector cell suspension to the appropriate wells. e. Include control wells:
- Spontaneous Lysis: Target cells + medium (no effector cells, no antibody).
- Maximum Lysis: Target cells + lysis buffer (e.g., Triton X-100).
- Background Lysis: Target cells + effector cells (no antibody).
-
Incubation: a. Centrifuge the plate briefly (e.g., 100 x g for 1 minute) to pellet the cells and facilitate cell-to-cell contact. b. Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator.
-
Staining and Acquisition: a. After incubation, centrifuge the plate and discard the supernatant. b. Resuspend the cells in 100 µL of a staining solution containing 7-AAD or PI. c. Incubate for 15 minutes in the dark at room temperature. d. Acquire the samples on a flow cytometer.
-
Data Analysis: a. Gate on the CFSE-positive target cell population. b. Within the target cell gate, quantify the percentage of cells that are positive for the viability dye (7-AAD+ or PI+). c. Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 * [(% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis)]
Protocol 2: Luciferase Reporter Gene ADCC Assay
This protocol is based on commercially available reporter assay kits.[16][18][19]
Materials:
-
Target Cells (e.g., WIL2-S, CD20-positive)
-
ADCC Reporter Bioassay Effector Cells (e.g., Jurkat cells expressing FcγRIIIa and an NFAT-luciferase reporter)
-
This compound
-
Assay medium (as recommended by the kit manufacturer)
-
96-well white, opaque tissue culture plate
-
Luciferase detection reagent (e.g., Bright-Glo™ or Steady-Glo®)
-
Luminometer
Procedure:
-
Cell Preparation: a. Thaw and prepare the target and effector cells according to the manufacturer's instructions. b. Resuspend cells in the appropriate assay medium.
-
Assay Setup: a. Add target cells to the wells of the 96-well plate (e.g., 10,000 cells/well).[16] b. Prepare serial dilutions of this compound and add them to the wells. c. Add the effector cells to the wells at the recommended effector-to-target ratio (e.g., 15:1, resulting in 150,000 effector cells/well).[16]
-
Incubation: a. Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.[16]
-
Luminescence Reading: a. After incubation, allow the plate to equilibrate to room temperature. b. Add the luciferase detection reagent to each well according to the manufacturer's protocol. c. Read the luminescence signal on a plate-reading luminometer.
-
Data Analysis: a. Plot the relative light units (RLU) against the concentration of this compound. b. Use a four-parameter logistic curve fit to determine the EC50 value.
Visualizations
Caption: A typical experimental workflow for an in vitro this compound ADCC assay.
Caption: Simplified signaling pathway of NK cell-mediated ADCC via FcγRIIIa.
References
- 1. Antibody dependent cell-mediated cytotoxicity selection pressure induces diverse mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.uva.nl [pure.uva.nl]
- 4. sartorius.com [sartorius.com]
- 5. emjreviews.com [emjreviews.com]
- 6. Phase I studies of interleukin (IL)-2 and this compound in B-cell non-hodgkin's lymphoma: IL-2 mediated natural killer cell expansion correlations with clinical response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound-mediated antibody-dependent cellular cytotoxicity against neoplastic B cells is stimulated strongly by interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. Effects of complement and serum IgG on this compound-dependent natural killer cell-mediated cytotoxicity against Raji cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NK-cell activation and antibody-dependent cellular cytotoxicity induced by this compound-coated target cells is inhibited by the C3b component of complement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fc-Engineering for Modulated Effector Functions—Improving Antibodies for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ADCC Assay Using BioIVT Cryopreserved NK Cells [sigmaaldrich.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. stemcell.com [stemcell.com]
- 16. Development and validation of an antibody-dependent cell-mediated cytotoxicity-reporter gene assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ADCC Reporter Bioassay - Creative Biolabs [creative-biolabs.com]
- 18. promega.com [promega.com]
- 19. ADCC Reporter Bioassay Core Kit Protocol [promega.com]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Investigating Rituximab-Induced Cell Death in Resistant Cells
Welcome to the technical support center for researchers investigating the mechanisms of Rituximab-induced cell death, with a special focus on resistant cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in your research.
Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound-resistant cells.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or no cell death observed in resistant cell lines after this compound treatment. | 1. Downregulation or loss of CD20 expression: Resistant cells may have reduced surface CD20, the target of this compound.[1][2][3] 2. Altered signaling pathways: Resistance can be associated with the activation of pro-survival pathways like MAPK.[4][5][6] 3. Defects in apoptotic machinery: Changes in the expression of Bcl-2 family proteins, such as decreased Bax and Bak, can confer resistance to apoptosis.[1][7] | 1. Verify CD20 expression: Use flow cytometry to quantify surface CD20 levels on both sensitive and resistant cell lines.[8] 2. Assess signaling pathway activation: Perform western blotting to check the phosphorylation status of key proteins in survival pathways (e.g., p38 MAPK, Akt).[5][9][10] 3. Analyze apoptotic protein expression: Use western blotting to compare the expression levels of pro- and anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Bax, Bak) between sensitive and resistant cells.[7][11] |
| Inconsistent results in Antibody-Dependent Cellular Cytotoxicity (ADCC) assays. | 1. Variability in effector cells: Natural Killer (NK) cells from different donors can have varying cytotoxic potential.[12] 2. Suboptimal Effector-to-Target (E:T) ratio: The ratio of NK cells to tumor cells is critical for efficient killing.[12] | 1. Use cryopreserved NK cells: Consider using a single large batch of cryopreserved NK cells to reduce donor-to-donor variability.[12] 2. Optimize E:T ratio: Perform a titration experiment to determine the optimal E:T ratio for your specific cell lines. Common starting ratios are 10:1 and 20:1.[12] |
| Reduced Complement-Dependent Cytotoxicity (CDC) in 3D cell cultures. | 1. Poor penetration of this compound and complement: The dense structure of 3D spheroids can limit the access of antibodies and complement components to the inner cell layers.[13] 2. Upregulation of complement inhibitory proteins: Cells in 3D culture may upregulate proteins like CD59 that protect them from complement-mediated lysis.[8][13] | 1. Extend incubation times: Increase the incubation time with this compound and complement to allow for better penetration. 2. Analyze complement inhibitory protein expression: Use flow cytometry or western blotting to compare the expression of CD55 and CD59 in 2D vs. 3D cultures.[8] |
| Difficulty in detecting caspase activation in response to this compound. | 1. Caspase-independent cell death: this compound can induce a form of programmed cell death that does not involve caspase activation in some cell lines.[14][15] 2. Timing of analysis: Caspase activation can be a transient event. | 1. Use alternative cell death assays: Measure cell death using methods that are not dependent on caspase activity, such as measuring the release of adenylate kinase or assessing mitochondrial membrane potential.[14] 2. Perform a time-course experiment: Analyze caspase activation at multiple time points following this compound treatment to identify the peak of activity.[16] |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of this compound-induced cell death?
A1: this compound mediates cell death through three main mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc portion of this compound binds to Fc receptors on immune effector cells (like NK cells), which then release cytotoxic granules to kill the tumor cell.[1][2][17]
-
Complement-Dependent Cytotoxicity (CDC): After binding to CD20, this compound can activate the classical complement pathway, leading to the formation of a membrane attack complex (MAC) that lyses the tumor cell.[1][2][17][18]
-
Direct Induction of Apoptosis: this compound binding to CD20 can trigger intracellular signaling pathways that lead to programmed cell death.[1][15][17]
Q2: How does resistance to this compound develop?
A2: Resistance to this compound is a multifactorial issue. Some key mechanisms include:
-
Loss or downregulation of the CD20 antigen: The target of this compound may be reduced or absent on the surface of resistant cells.[1][8][2][3]
-
Alterations in complement and its regulators: Increased expression of complement-inhibitory proteins (e.g., CD55, CD59) can protect tumor cells from CDC.[8]
-
Changes in apoptotic signaling: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax, Bak) can make cells resistant to apoptosis.[1][7]
-
Activation of survival pathways: Signaling cascades such as the p38 MAPK pathway can be activated in resistant cells, promoting their survival.[5][6]
Q3: My resistant cells show low CD20 expression. How can I experimentally verify if this is the primary resistance mechanism?
A3: To determine if low CD20 expression is the main driver of resistance, you can perform a CD20 knockdown experiment in your sensitive cell line using techniques like siRNA. If the CD20-knockdown sensitive cells phenocopy the resistant cells in terms of their response to this compound, it strongly suggests that CD20 downregulation is a key resistance mechanism.[3]
Q4: What is the role of lipid rafts in this compound's mechanism of action?
A4: Upon binding to this compound, CD20 molecules redistribute into specialized membrane microdomains called lipid rafts.[9] This reorganization is thought to be crucial for initiating downstream signaling events that can lead to apoptosis.[8][9] Alterations in the composition or function of lipid rafts could potentially contribute to this compound resistance.
Data Presentation
Table 1: Comparative Viability of this compound-Sensitive (RSCL) and -Resistant (RRCL) Cell Lines
| This compound Concentration (µg/mL) | RSCL Viability (%) | RRCL Viability (%) |
| 0 | 100 | 100 |
| 2 | 45 | 80 |
| 4 | 25 | 72 |
| 8 | 8.7 | 60 |
| 10 | 5 | 55 |
Note: Data synthesized from a study by Jeon et al. (2023) demonstrating dose-dependent reduction in viability.[19]
Table 2: Apoptosis Induction in RSCL vs. RRCL
| Treatment | Cell Line | Early Apoptosis (%) | Late Apoptosis (%) |
| Control | RSCL | 2.1 | 3.5 |
| Control | RRCL | 1.8 | 2.9 |
| This compound (10 µg/mL) | RSCL | 15.7 | 25.4 |
| This compound (10 µg/mL) | RRCL | 4.3 | 8.1 |
Note: Representative data illustrating decreased apoptosis in RRCL after 48 hours of treatment.[19]
Experimental Protocols
Protocol 1: Complement-Dependent Cytotoxicity (CDC) Assay
This protocol is adapted from established methods to quantify CDC.[20][21][22]
Materials:
-
Target cells (this compound-sensitive and -resistant)
-
This compound
-
Human serum (as a source of complement)
-
Assay medium (e.g., RPMI-1640 with 0.1% BSA)
-
96-well tissue culture plates
-
Cell viability reagent (e.g., AlamarBlue or a reagent that measures ATP or LDH release)
-
Plate reader
Procedure:
-
Seed target cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the diluted this compound to the wells containing the target cells.
-
Add human serum (typically at a final concentration of 10-25%) to each well.[13][23] Include a heat-inactivated serum control.
-
Incubate the plate for 2-12 hours at 37°C.[21]
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (can range from 1 to 18 hours).[21]
-
Measure the signal (fluorescence or luminescence) using a plate reader.
-
Calculate the percentage of specific lysis.
Protocol 2: Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This protocol outlines a common method for assessing ADCC.[12][24][25]
Materials:
-
Target cells (this compound-sensitive and -resistant)
-
Effector cells (e.g., human peripheral blood mononuclear cells [PBMCs] or isolated NK cells)
-
This compound
-
Culture medium
-
96-well plates
-
Cytotoxicity detection kit (e.g., LDH release assay or a fluorescent dye-based assay)
Procedure:
-
Label target cells with a fluorescent dye if using a flow cytometry-based method.
-
Seed target cells in a 96-well plate.
-
Add effector cells at the desired E:T ratio (e.g., 50:1 for PBMCs).[25]
-
Add serial dilutions of this compound to the wells.
-
If using an LDH release assay, centrifuge the plate and collect the supernatant.
-
Perform the LDH reaction according to the manufacturer's instructions and measure absorbance.
-
If using a flow-based method, stain the cells with a viability dye and analyze by flow cytometry.
-
Calculate the percentage of specific cytotoxicity.
Protocol 3: Western Blotting for Bcl-2 Family Proteins
This protocol provides a general workflow for analyzing the expression of apoptotic proteins.[26][27][28]
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Bak, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Prepare cell lysates by incubating cells in ice-cold RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis to quantify protein expression levels relative to a loading control (e.g., β-actin).[11]
Mandatory Visualizations
Caption: Signaling pathways affected by this compound binding to CD20.
Caption: General experimental workflow for comparing this compound effects.
Caption: Key mechanisms contributing to this compound resistance.
References
- 1. This compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iwmf.com [iwmf.com]
- 3. Regulation of CD20 in this compound-resistant cell lines (RRCL) and B-cell non-Hodgkin lymphoma (B-NHL) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound regulates signaling pathways and alters gene expression associated with cell death and survival in diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Identifying and overcoming this compound resistance in diffuse large B-cell lymphoma using next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Postulated Mechanisms of Resistance of B-NHL to this compound Treatment Regimens: Strategies to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound-induced inhibition of antiapoptotic cell survival pathways: implications in chemo/immunoresistance, this compound unresponsiveness, prognostic and novel therapeutic interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. Exploring complement-dependent cytotoxicity by this compound isotypes in 2D and 3D-cultured B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Caspase-independent killing of Burkitt lymphoma cell lines by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. ashpublications.org [ashpublications.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Identification and overcoming this compound resistance in diffuse large B-cell lymphoma using next-generation sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Complement-Dependent Cytotoxicity (CDC) Assay [bio-protocol.org]
- 22. sartorius.com [sartorius.com]
- 23. genscript.com [genscript.com]
- 24. veritastk.co.jp [veritastk.co.jp]
- 25. pure.uva.nl [pure.uva.nl]
- 26. benchchem.com [benchchem.com]
- 27. edspace.american.edu [edspace.american.edu]
- 28. researchgate.net [researchgate.net]
Technical Support Center: Managing Common Side Effects of Rituximab in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rituximab in animal models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal models?
The most consistently reported and expected pharmacological effect of this compound in animal models is B-cell depletion.[1][2][3][4][5][6][7] Other observed side effects are generally mild and related to the infusion process. In formal toxicology studies in cynomolgus monkeys, at doses up to 100 mg/kg, the primary findings were B-cell depletion, effacement of the splenic pulp, and lymphoid atrophy.[1][8]
Q2: Is Cytokine Release Syndrome (CRS) a major concern in animal models receiving this compound?
While CRS is a significant concern in human patients, particularly during the first infusion, it is less commonly reported in animal models, especially in rodents.[3][4][9] A study in humanized mice showed that this compound alone did not lead to elevated levels of pro-inflammatory cytokines like IL-6, TNF-α, and IFN-γ.[4] However, the risk of infusion-related reactions, which are a mild form of CRS, should not be entirely dismissed, particularly in non-human primates.
Q3: What are the typical signs of an infusion-related reaction in animal models?
Signs of an infusion-related reaction can vary between species but may include:
-
Rodents: Ruffled fur, hunched posture, decreased activity, labored breathing, and cyanosis (blueish discoloration of the skin).
-
Non-human primates: Changes in respiration, heart rate, and blood pressure, as well as visible signs of distress such as flushing, rash, or changes in behavior.
Q4: How can the risk of infusion-related reactions be minimized?
Proactive measures can significantly reduce the incidence and severity of infusion-related reactions. These include:
-
Premedication: Administration of antihistamines (e.g., diphenhydramine) and corticosteroids (e.g., methylprednisolone) prior to infusion is a common practice.[3][4][10]
-
Slower Infusion Rate: Starting with a slow infusion rate and gradually increasing it if no adverse reactions are observed.[3][11]
-
Dose Titration: For initial experiments, a dose-escalation study design can help determine the maximum tolerated dose.[3]
Q5: What is the expected duration of B-cell depletion in animal models?
The duration of B-cell depletion can vary depending on the animal model, the dose of this compound administered, and the specific B-cell subset being measured. In mice, a single dose can lead to over 95% depletion of mature B-cells for up to 8 weeks.[4] In cynomolgus monkeys, B-cells have been shown to slowly recover following the cessation of treatment.[8]
Troubleshooting Guides
Issue 1: Managing Acute Infusion-Related Reactions
Q: An animal is showing signs of an infusion-related reaction (e.g., respiratory distress, lethargy). What immediate steps should be taken?
A:
-
Stop the Infusion Immediately: Halt the administration of this compound.
-
Provide Supportive Care:
-
Administer oxygen if the animal is experiencing respiratory distress.
-
Maintain the animal's body temperature.
-
Administer subcutaneous or intravenous fluids to support circulation if hypotension is suspected.
-
-
Administer Rescue Medications:
-
Antihistamines: An injection of diphenhydramine can help counteract histamine-mediated effects.
-
Corticosteroids: A dose of a fast-acting corticosteroid like dexamethasone or methylprednisolone can be administered to reduce the inflammatory response.
-
-
Monitor the Animal Closely: Continuously monitor vital signs and clinical signs until the animal has fully recovered.
-
Document the Event: Record the details of the reaction and the interventions taken. For future infusions in the same animal or cohort, consider a more robust premedication protocol and a slower infusion rate.[11]
Issue 2: Unexpectedly Rapid B-cell Repopulation
Q: B-cell counts are returning to baseline levels sooner than expected. What could be the cause?
A:
-
Inadequate Dosing: The dose of this compound may be insufficient for the specific animal model or strain. Review the literature for established effective doses in your model.
-
Development of Anti-Drug Antibodies (ADAs): The animal's immune system may have generated antibodies against the chimeric this compound protein, leading to its rapid clearance. This is more likely with repeated dosing. Consider using a mouse-specific anti-CD20 antibody in mouse studies to reduce immunogenicity.
-
Differential B-cell Subset Depletion: this compound may be more effective at depleting certain B-cell subsets than others.[7] Ensure your B-cell analysis method is capturing the relevant populations.
Issue 3: Lack of Efficacy in a Tumor Model
Q: this compound is not showing the expected anti-tumor effect in our xenograft or syngeneic model. What are some potential reasons?
A:
-
Poor Tumor Penetration: The antibody may not be effectively reaching the tumor site. This can be influenced by tumor size, vascularization, and the route of administration.
-
Insufficient Effector Cell Function: this compound relies on host immune cells (like NK cells and macrophages) for antibody-dependent cellular cytotoxicity (ADCC).[12] If using an immunodeficient mouse model, the lack of these effector cells will significantly impair this compound's efficacy.
-
Low CD20 Expression on Tumor Cells: Confirm the level of CD20 expression on your tumor cell line. Low or variable expression will result in poor targeting by this compound.
-
Tumor Microenvironment: The tumor microenvironment can be immunosuppressive, hindering the function of effector cells.
Quantitative Data Summary
Table 1: Dosing and B-cell Depletion in Non-Human Primates (Cynomolgus Monkeys)
| Study Type | Dose | Route | Key Findings | Reference |
| Single-dose toxicity | Up to 100 mg/kg | IV | B-cell depletion, effacement of splenic pulp, lymphoid atrophy. | [8] |
| Multiple-dose toxicity | Up to 20 mg/kg/week | IV | B-cell depletion. | [8] |
| Developmental toxicity | 15/20, 37.5/50, 75/100 mg/kg (loading/study dose) | IV | Fetal B-cell depletion with no significant functional consequence on infant immune response. | [6] |
| B-cell subset depletion | 0.05 mg/kg | IV | >70% depletion of CD20high B-cells, minimal depletion of CD20low B-cells. | [7] |
Table 2: Cytokine Elevation in Response to this compound (Human Data)
| Cytokine | Fold Increase (Median) | Timing of Peak | Reference |
| IL-6 | >4-fold | Post-infusion | [13][14] |
| IL-8 | >4-fold | Post-infusion | [13][14] |
| IP-10 (CXCL10) | >4-fold | Post-infusion | [13][14] |
| TNF-α | Variable | 90 minutes post-infusion | [3] |
| IL-10 | ~2.5-fold | 2 hours post-infusion | [15] |
| MIP-1β | ~7.6-fold | 2 hours post-infusion | [15] |
Experimental Protocols
Protocol 1: Prophylactic Premedication for Intravenous this compound Infusion in Mice
-
Materials:
-
This compound solution (appropriate concentration for dosing)
-
Sterile saline or PBS for dilution
-
Methylprednisolone sodium succinate
-
Diphenhydramine hydrochloride
-
Sterile syringes and needles
-
-
Procedure:
-
30-60 minutes prior to this compound infusion, administer premedications:
-
Methylprednisolone: 1-2 mg/kg, intraperitoneally (IP).
-
Diphenhydramine: 5 mg/kg, IP.
-
-
Prepare the this compound infusion by diluting to the final desired concentration in sterile saline or PBS.
-
Administer the this compound solution intravenously (e.g., via tail vein) at a slow, controlled rate. For a 200 µL volume, aim for administration over 1-2 minutes.
-
Monitor the animal for at least 30 minutes post-infusion for any signs of adverse reactions.
-
Protocol 2: Quantification of Serum Cytokines by ELISA
-
Sample Collection:
-
Collect blood samples from animals at baseline (pre-infusion) and at various time points post-infusion (e.g., 2, 6, and 24 hours).
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Collect the serum (supernatant) and store at -80°C until analysis.
-
-
ELISA Procedure (General):
-
Use a commercially available ELISA kit for the specific cytokine of interest (e.g., mouse TNF-α, IL-6).
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Add serum samples (appropriately diluted) and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add the enzyme-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution. Allow the color to develop.
-
Stop the reaction and read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate cytokine concentrations based on the standard curve.
-
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound-mediated side effects.
Caption: General experimental workflow for assessing this compound toxicity in animal models.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. [PDF] Histopathology of Incidental Findings in Cynomolgus Monkeys (Macaca Fascicularis) Used in Toxicity Studies | Semantic Scholar [semanticscholar.org]
- 6. Developmental immunotoxicology assessment of this compound in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Concordance of preclinical and clinical pharmacology and toxicology of therapeutic monoclonal antibodies and fusion proteins: cell surface targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. researchgate.net [researchgate.net]
- 11. The importance of early identification of infusion-related reactions to monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The regulation and function of CD20: an “enigma” of B-cell biology and targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound induced cytokine release with high serum IP-10 (CXCL10) concentrations is associated with infusion reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound induced cytokine release with high serum IP-10 (CXCL10) concentrations is associated with infusion reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serum cytokine profiles in healthy nonhuman primates are blunted by sedation and demonstrate sexual dimorphism as detected by a validated multiplex immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Loss of CD20 Expression After Rituximab Treatment In Vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a loss of CD20 expression in B-cell lymphoma cell lines following in vitro treatment with Rituximab.
Frequently Asked Questions (FAQs)
Q1: We are observing a decrease in CD20 surface expression on our B-cell lymphoma cell line after single or repeated exposure to this compound. What are the potential underlying mechanisms?
A1: The loss of CD20 expression post-Rituximab treatment in vitro is a recognized phenomenon and can be attributed to several mechanisms:
-
Antigenic Modulation: This is a rapid process where the CD20 antigen is cleared from the cell surface. It can occur via two main pathways:
-
Trogocytosis (Shaving): Effector cells with Fc receptors (like macrophages or monocytes, if present in your co-culture system) can "shave off" this compound-CD20 complexes from the B-cell surface. This process can remove a significant amount of CD20 in a short time[1][2][3].
-
Internalization (Endocytosis): The B-cell itself can internalize the this compound-CD20 complex, leading to its degradation[4][5].
-
-
Downregulation of Gene Expression: this compound treatment can lead to a decrease in the transcription of the MS4A1 gene, which codes for the CD20 protein. This results in reduced CD20 mRNA and, consequently, lower protein expression[6][7]. This downregulation can sometimes be transient[6].
-
Epigenetic Modifications: Studies suggest that epigenetic mechanisms, such as DNA methylation, may play a role in silencing the MS4A1 gene, leading to a more stable loss of CD20 expression[4][8][9][10].
-
Selection of CD20-Negative Clones: Your parental cell line may contain a heterogeneous population with varying levels of CD20 expression. This compound treatment can eliminate the CD20-positive cells, allowing for the outgrowth of pre-existing CD20-negative or low-expressing clones[2].
-
Genetic Mutations: While considered rare, mutations in the MS4A1 gene that affect the this compound binding epitope or protein stability can lead to a loss of detectable CD20[11][12].
Q2: How quickly can we expect to see a loss of CD20 expression in our in vitro cultures?
A2: The kinetics of CD20 loss can vary depending on the mechanism and experimental conditions.
-
Rapid Loss (Minutes to Hours): Antigenic modulation, particularly trogocytosis, can lead to a significant reduction in surface CD20 within minutes to a few hours of this compound exposure[1][2]. For instance, over 80% of CD20 can be removed from circulating CLL cells within an hour of this compound infusion in vivo, a finding replicated in in vitro models[1].
-
Gradual Loss (Days to Weeks): Downregulation of gene expression and the selection of CD20-negative clones are typically slower processes that may become apparent after several days or repeated cycles of this compound treatment[7][13].
Q3: Is the loss of CD20 expression reversible?
A3: The reversibility of CD20 loss depends on the underlying mechanism.
-
Transient Down-modulation: In some cases, particularly when the loss is due to transient downregulation of CD20 mRNA, the expression can be regained after a period in culture without this compound[6]. For example, CLL cells that lost CD20 expression in vitro regained it after 24 hours in culture[6].
-
Epigenetic Silencing: If CD20 expression is silenced by epigenetic mechanisms, it may be possible to restore it using epigenetic modifying agents. In vitro treatment of CD20-negative cells with 5-aza-2'-deoxycytidine (a DNA methyltransferase inhibitor) has been shown to restore CD20 mRNA and protein expression, as well as sensitivity to this compound[4][8][9].
-
Clonal Selection: If a stable CD20-negative clone has been selected, the loss of expression in the overall population is unlikely to be reversible without further manipulation.
Q4: We have confirmed a loss of CD20 expression. What are the implications for our experiments on this compound efficacy?
A4: The loss of the target antigen, CD20, is a primary mechanism of this compound resistance. A reduction in CD20 expression directly correlates with decreased efficacy of this compound-mediated killing through mechanisms like complement-dependent cytotoxicity (CDC) and antibody-dependent cell-mediated cytotoxicity (ADCC)[13][14][15]. Low CD20 expression has been shown to reduce tumor lysis and induce resistance to this compound in in vitro analyses[15].
Q5: Are there any alternative therapeutic strategies we can explore in our in vitro models of this compound-resistant, CD20-negative cells?
A5: Yes, several strategies can be investigated for CD20-negative B-cell lymphoma models:
-
Epigenetic Modifiers: As mentioned, agents like 5-azacytidine can be used to potentially re-express CD20[16].
-
Alternative Anti-CD20 Antibodies: Second and third-generation anti-CD20 monoclonal antibodies, such as Ofatumumab and Obinutuzumab, have different binding properties and may have some activity[16][17]. Ofatumumab is a feasible alternative for patients intolerant to this compound[18].
-
Bispecific Antibodies: Novel immunotherapies like bispecific antibodies that can target other B-cell surface markers and engage T-cells (e.g., CD20-CD3 bispecifics like epcoritamab and odronextamab) are in development and could be effective even with low CD20 expression[19][20].
-
Targeting Alternative Antigens: Investigating therapies that target other B-cell surface antigens, such as CD19 or CD22, is a valid approach.
-
Chemotherapeutic Agents: For CD20-negative lymphomas, different chemotherapy regimens are often considered, such as CODOX-M/IVAC, dose-adjusted EPOCH, or HyperCVAD[16].
Troubleshooting Guides
Guide 1: Investigating the Mechanism of CD20 Loss
If you observe a decrease in CD20 expression, this guide provides a workflow to help determine the likely cause.
Table 1: Experimental Plan to Delineate the Mechanism of CD20 Loss
| Step | Experiment | Purpose | Expected Outcome if Mechanism is... |
| 1 | Time-Course Flow Cytometry | To determine the kinetics of CD20 loss. | Antigenic Modulation: Rapid decrease in surface CD20 (minutes to hours).Gene Downregulation/Clonal Selection: Gradual decrease over days to weeks. |
| 2 | Quantitative RT-PCR (qRT-PCR) for MS4A1 gene | To measure CD20 mRNA levels. | Gene Downregulation/Epigenetic Silencing: Significant decrease in MS4A1 mRNA levels.Antigenic Modulation/Clonal Selection of pre-existing negative cells: No significant change in average mRNA levels initially, may decrease with clonal selection. |
| 3 | Western Blot for Total CD20 Protein | To assess total cellular CD20 protein levels. | Gene Downregulation/Epigenetic Silencing: Decrease in total CD20 protein.Antigenic Modulation (Internalization): Initial decrease in membrane fraction, potential transient increase in cytoplasmic fraction. |
| 4 | Co-culture with Effector Cells (e.g., Macrophages) | To assess the role of trogocytosis. | Trogocytosis: More rapid and pronounced loss of CD20 compared to B-cells cultured alone. |
| 5 | Treatment with Epigenetic Modifiers (e.g., 5-azacytidine) | To investigate the role of epigenetic silencing. | Epigenetic Silencing: Restoration of CD20 mRNA and protein expression. |
| 6 | Single-Cell Cloning and Screening | To determine if CD20-negative clones are being selected. | Clonal Selection: Isolation of stable CD20-negative clones from the treated population. |
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature regarding the loss of CD20 expression.
Table 2: In Vitro Reduction of CD20 Expression in this compound-Resistant Cell Lines
| Cell Line | Extent of CD20 Reduction | Reference |
| Raji (pre-Raji4RH passage 8) | ~50% decrease in surface CD20 density | [13] |
| Raji4RH (final passage) | ~67% decrease in surface CD20 density | [13] |
| This compound-Resistant Cell Lines (RRCLs) | ~70% reduction in total CD20 expression | [13] |
| CD20siRNA-transfected Raji | ~60% decrease in endogenous CD20 | [14] |
Table 3: Clinical Observations of CD20 Loss After this compound-Containing Chemotherapy
| Patient Cohort | Incidence of CD20 Negative/Decreased Phenotype | Reference |
| 19 re-biopsied patients with relapse/progression | 5 out of 19 (26.3%) showed CD20 protein-negative transformation | [4][8][9] |
| 25 patients with persistent bone marrow infiltration | 6 out of 25 (24%) showed a significant change in immunophenotype with frank or predominant loss of CD20 | [21] |
Experimental Protocols
Protocol 1: Flow Cytometry for Surface CD20 Expression
-
Cell Preparation: Harvest cells from culture and wash twice with ice-cold FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Cell Counting: Count the cells and adjust the concentration to 1x10^6 cells/mL in FACS buffer.
-
Staining: Aliquot 100 µL of the cell suspension into FACS tubes. Add a saturating concentration of a fluorescently-conjugated anti-CD20 antibody (e.g., FITC- or PE-conjugated). Use an isotype-matched control antibody in a separate tube.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 2 mL of cold FACS buffer, pelleting by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 300-500 µL of FACS buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Analysis: Gate on the live cell population based on forward and side scatter. Determine the percentage of CD20-positive cells and the mean fluorescence intensity (MFI) relative to the isotype control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for MS4A1 mRNA
-
RNA Extraction: Isolate total RNA from 1-5x10^6 cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Assess RNA integrity via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) and/or random primers.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for MS4A1 and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
qPCR Run: Perform the qPCR on a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation and annealing/extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for MS4A1 and the housekeeping gene. Calculate the relative expression of MS4A1 using the ΔΔCt method, normalizing to the housekeeping gene and comparing treated samples to an untreated control.
Visualizations
References
- 1. Loss of CD20 and bound CD20 antibody from opsonized B cells occurs more rapidly because of trogocytosis mediated by Fc receptor-expressing effector cells than direct internalization by the B cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Antigenic Modulation and this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Amplification of CD20 Cross-Linking in this compound-Resistant B-Lymphoma Cells Enhances Apoptosis Induction by Drug-Free Macromolecular Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transient down-modulation of CD20 by this compound in patients with chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ashpublications.org [ashpublications.org]
- 9. Down-regulation of CD20 expression in B-cell lymphoma cells after treatment with this compound-containing combination chemotherapies: its prevalence and clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Epigenetic regulation of CD20 protein expression in a novel B-cell lymphoma cell line, RRBL1, established from a patient treated repeatedly with this compound-containing chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Genetic and Epigenetic Modulation of CD20 Expression in B-Cell Malignancies: Molecular Mechanisms and Significance to this compound Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CD20 mutations involving the this compound epitope are rare in diffuse large B-cell lymphomas and are not a significant cause of R-CHOP failure - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Regulation of CD20 in this compound-resistant cell lines (RRCL) and B-cell non-Hodgkin lymphoma (B-NHL) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparison of CD20 expression in B‐cell lymphoma between newly diagnosed, untreated cases and those after this compound treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Diagnosis and treatment of CD20 negative B cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Postulated Mechanisms of Resistance of B-NHL to this compound Treatment Regimens: Strategies to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ofatumumab is a feasible alternative anti-CD20 therapy in patients intolerant of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Follicular Lymphoma: Background, Etiology and Pathophysiology, Epidemiology [emedicine.medscape.com]
- 20. oncologynewscentral.com [oncologynewscentral.com]
- 21. Loss of CD20 expression following treatment with this compound (chimaeric monoclonal anti-CD20): a retrospective cohort analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the efficacy of Rituximab in combination with other agents in vitro
This guide provides troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and data summaries for researchers working to enhance the efficacy of Rituximab in combination with other agents in vitro.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected synergistic effect between this compound and my combination agent?
A1: A lack of synergy can stem from several factors related to your cell model, assay conditions, or underlying biological mechanisms. Consider the following:
-
Cell Line Specificity: The response to this compound and combination agents is highly dependent on the B-cell non-Hodgkin lymphoma (B-NHL) cell line used. For example, a synergistic effect on growth inhibition between this compound and dexamethasone was observed in 6 out of 9 B-NHL cell lines tested in one study.[1][2] Different cell lines possess unique genetic backgrounds, including varying expression levels of CD20 and resistance proteins.
-
Mechanism of Action: Ensure your assay endpoint measures the expected mechanism of synergy. This compound's primary mechanisms are Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and direct induction of apoptosis.[3][4][5] If your combination agent is expected to enhance apoptosis, a viability assay like MTT or a direct apoptosis assay (e.g., Annexin V) would be appropriate. If it's meant to enhance ADCC, a specific cytotoxicity assay with effector cells is required.
-
Underlying Resistance: Your cell line may have developed resistance to this compound. Common in vitro resistance mechanisms include downregulation or mutation of the CD20 antigen, upregulation of complement-inhibitory proteins (e.g., CD55, CD59), and deregulation of pro-survival signaling pathways like PI3K/Akt or NF-κB.[4][6][7][8] Combination therapies with agents that target these pathways, such as Bcl-2 inhibitors or histone deacetylase inhibitors, may be necessary to restore sensitivity.[6]
-
Drug Concentration and Scheduling: The concentrations of both this compound and the combination agent must be optimized. A full dose-response matrix is often required to identify synergistic, additive, or antagonistic interactions. Furthermore, the timing of drug addition can be critical. For instance, pre-incubation of tumor cells with dexamethasone was found to increase sensitivity to CDC but reduce specific lysis in ADCC assays.[1][9]
Q2: How can I overcome in vitro resistance to this compound in my cell lines?
A2: Overcoming resistance involves targeting the specific mechanisms that limit this compound's efficacy. Key strategies include:
-
Upregulating CD20: If your cells show low CD20 expression, certain agents can increase it. For example, histone deacetylase inhibitors like valproic acid and romidepsin have been shown to increase CD20 expression and subsequently amplify this compound-induced CDC.[6]
-
Inhibiting Anti-Apoptotic Pathways: Many resistant cells overexpress anti-apoptotic proteins. Combination therapy with Bcl-2 inhibitors has shown encouraging results in sensitizing lymphoma cells to this compound.[6] Similarly, targeting deregulated survival pathways like PI3K/Akt and MAPK can be effective.[7]
-
Blocking Complement Inhibitors: Resistance to CDC is often mediated by high expression of membrane proteins like CD55 and CD59 that inhibit complement activation.[4] Using neutralizing antibodies against these proteins can overcome resistance to this compound-mediated CDC in vitro.[4]
-
Enhancing Effector Cell Function: The efficacy of ADCC can be improved by stimulating effector cells, such as Natural Killer (NK) cells. Cytokines like IL-21 have been shown to enhance the lytic activity of NK cells against B-lymphoma targets in the presence of this compound.[10]
Section 2: Troubleshooting Guide
Q1: My ADCC assay results are highly variable between experiments. What are the common causes and how can I fix this?
A1: Variability in ADCC assays is a common issue, often related to the effector cells, target cells, or assay components.
-
Problem: Effector Cell Inconsistency.
-
Cause: Primary NK cells isolated from different donors can lead to significant variations in ADCC assay performance.[11]
-
Solution:
-
Standardize Donor Source: If possible, use cryopreserved, commercially available NK cells from a single large batch to reduce donor-to-donor variability.[11]
-
Optimize E:T Ratio: Test different effector-to-target (E:T) cell ratios. While higher E:T ratios may increase the cytotoxic effect, they can also raise background toxicity.[11] An optimal ratio (e.g., 3:1 to 10:1) should be determined for your specific cell system.[12][13]
-
Activate NK Cells: Pre-stimulation of NK cells with cytokines like IL-2 or IL-21 can promote a more consistent, activated phenotype and enhance cytolytic activity.[10]
-
-
-
Problem: High Background Lysis.
-
Cause: Human serum, often used as a source of complement, can interfere with ADCC. The C3b component of complement, when deposited on target cells, can inhibit the interaction between the this compound Fc region and the NK cell CD16 receptor.[14] Additionally, high concentrations of polyclonal IgG in serum can competitively inhibit this compound's binding to Fcγ receptors.[13]
-
Solution:
-
Use Heat-Inactivated Serum: To study ADCC in isolation, use heat-inactivated serum to prevent complement activation.[14]
-
Control for Serum Proteins: Be aware that even without complement, other serum proteins like Human Serum Albumin (HSA) and polyclonal IgG-Fab fragments can moderately compromise ADCC in a non-competitive manner.[13] Consider using serum-free media or media with defined, low protein concentrations if possible.
-
-
-
Problem: Inconsistent Target Cell Preparation.
-
Cause: Variations in target cell health, passage number, and CD20 expression levels can affect assay results.
-
Solution:
-
Maintain Consistent Culture: Use cells from a narrow range of passage numbers and ensure they are in the logarithmic growth phase with high viability before starting the assay.
-
Verify CD20 Expression: Periodically check CD20 expression levels on your target cells using flow cytometry, as it can drift with continuous passaging.
-
-
Visual Guide: Troubleshooting ADCC Assay Variability
References
- 1. Glucocorticoids and this compound in vitro: synergistic direct antiproliferative and apoptotic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. This compound: mechanism of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunosuppressive therapy with this compound in common variable immunodeficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Resistance to this compound Used for the Treatment of Autoimmune Blistering Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Postulated Mechanisms of Resistance of B-NHL to this compound Treatment Regimens: Strategies to Overcome Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. ascopubs.org [ascopubs.org]
- 11. agilent.com [agilent.com]
- 12. veritastk.co.jp [veritastk.co.jp]
- 13. Frontiers | Negative interference with antibody-dependent cellular cytotoxicity mediated by this compound from its interactions with human serum proteins [frontiersin.org]
- 14. NK-cell activation and antibody-dependent cellular cytotoxicity induced by this compound-coated target cells is inhibited by the C3b component of complement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Complement Resistance in Rituximab-Based Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address complement resistance in Rituximab-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is complement-dependent cytotoxicity (CDC) and why is it important for this compound's function?
Complement-dependent cytotoxicity (CDC) is a key mechanism of action for this compound, a monoclonal antibody targeting the CD20 antigen on B-cells. When this compound binds to CD20, it initiates the classical complement pathway, a cascade of protein activation in the blood.[1][2] This cascade culminates in the formation of the Membrane Attack Complex (MAC), which creates pores in the target cell membrane, leading to cell lysis and death.[2] The effectiveness of CDC is a critical factor in the therapeutic efficacy of this compound in B-cell malignancies.
Q2: What are the primary reasons for observing resistance to this compound-mediated CDC in my experiments?
Resistance to this compound-mediated CDC can arise from several factors:
-
Upregulation of Membrane Complement Regulatory Proteins (mCRPs): Tumor cells can express high levels of proteins like CD55 (Decay-Accelerating Factor) and CD59 (Protectin) on their surface.[1][3] CD55 disrupts the formation of C3 convertases, a key step in the complement cascade, while CD59 blocks the final assembly of the MAC.[4]
-
Low CD20 Expression: The density of the CD20 antigen on the cell surface can influence the efficiency of CDC. Lower levels of CD20 may not be sufficient to initiate a robust complement activation cascade.
-
Issues with Experimental Setup: Problems with the CDC assay itself, such as the source and concentration of complement, antibody concentration, or cell viability, can lead to apparent resistance.
Q3: How can I determine if my cells are resistant due to high mCRP expression?
You can assess the expression levels of mCRPs like CD55 and CD59 on your target cell lines using flow cytometry. By staining the cells with fluorescently labeled antibodies specific for CD55 and CD59, you can quantify their surface expression and compare it between sensitive and resistant cell lines.
Troubleshooting Guide for Complement-Dependent Cytotoxicity (CDC) Assays
Low or absent cell lysis in a CDC assay can be frustrating. This guide provides a systematic approach to troubleshooting common issues.
Problem 1: High Background Lysis in Negative Controls (e.g., cells with complement alone, or cells with isotype control antibody and complement)
| Potential Cause | Suggested Solution |
| Poor Cell Health: | Ensure you are using a healthy, viable cell population (>95% viability). Perform a viability count before starting the assay. |
| Complement Toxicity: | The source of complement (e.g., human serum, rabbit serum) can have inherent cytotoxicity. Test different lots of complement and titrate the concentration to find the optimal balance between efficacy and toxicity. |
| Contamination: | Check for microbial contamination in your cell culture and reagents. |
| Repeated Freeze-Thaw Cycles of Complement: | Aliquot complement serum upon first use and avoid repeated freeze-thaw cycles, which can degrade complement proteins and potentially increase non-specific lytic activity. |
Problem 2: Low or No Specific Lysis with this compound
| Potential Cause | Suggested Solution |
| Suboptimal Antibody Concentration: | Perform a dose-response experiment with a range of this compound concentrations to determine the optimal concentration for your specific cell line. |
| Inactive Complement: | Ensure the complement source is active. Use a fresh, properly stored source. Heat-inactivated serum (56°C for 30 minutes) should be used as a negative control to confirm complement-dependency.[1] |
| Low CD20 Expression on Target Cells: | Verify the CD20 expression level on your target cells using flow cytometry. Cell lines with low CD20 expression may be inherently resistant to this compound-mediated CDC. |
| High mCRP Expression: | As discussed in the FAQs, high levels of CD55 and CD59 can inhibit CDC. Assess their expression and consider mCRP blockade experiments. |
| Incorrect Assay Incubation Time: | Optimize the incubation time for the assay. A typical incubation time is 2-4 hours at 37°C, but this may need to be adjusted for different cell lines. |
| Inappropriate Readout Method: | Ensure your chosen readout method (e.g., AlamarBlue, LDH release, Calcein-AM release) is sensitive enough to detect the expected level of lysis. |
Troubleshooting Workflow for a Failed CDC Experiment
References
- 1. Exploring complement-dependent cytotoxicity by this compound isotypes in 2D and 3D-cultured B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDC Assay Protocols | Revvity [revvity.com]
- 3. ashpublications.org [ashpublications.org]
- 4. The role of complement regulatory proteins (CD55 and CD59) in the pathogenesis of autoimmune hemocytopenias - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the pro-apoptotic effects of Rituximab on cancer cell lines
Welcome to the Technical Support Center for Enhancing the Pro-Apoptotic Effects of Rituximab. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation when investigating synergistic pro-apoptotic strategies with this compound on cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms by which this compound induces apoptosis?
A1: this compound, a chimeric monoclonal antibody targeting the CD20 antigen on B-cells, induces apoptosis through several mechanisms. These include direct signaling events upon binding to CD20, which can involve the activation of intracellular pathways like the p38 MAP-kinase pathway, and modulation of anti-apoptotic proteins such as those in the Bcl-2 family. Additionally, this compound can trigger apoptosis indirectly through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).
Q2: Why is it often necessary to combine this compound with other agents to enhance apoptosis?
A2: While this compound is a cornerstone in the treatment of B-cell malignancies, many cancer cell lines and primary tumors exhibit resistance. This resistance can be due to various factors, including overexpression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), defects in apoptotic signaling pathways, or insufficient activation of the immune effector mechanisms.[1] Combining this compound with other therapeutic agents can overcome these resistance mechanisms and synergistically enhance its pro-apoptotic effects.
Q3: What are some classes of drugs that have shown synergistic pro-apoptotic effects with this compound?
A3: Several classes of drugs have demonstrated synergy with this compound in inducing apoptosis in cancer cell lines. These include:
-
Immunomodulatory drugs (IMiDs) (e.g., Lenalidomide)[4]
-
Chemotherapeutic agents (e.g., Paclitaxel, Bendamustine)[1]
-
Glucocorticoids (e.g., Dexamethasone)
-
Hsp90 inhibitors (e.g., 17-AAG)
-
Agents targeting survival pathways (e.g., IBTK silencing)[5][6]
Q4: How does this compound binding to CD20 initiate apoptosis signaling?
A4: Upon binding to the CD20 antigen, this compound can induce its redistribution into lipid rafts on the cell membrane. This clustering can trigger a cascade of intracellular signaling events, including the activation of Src family kinases and the p38 MAP-kinase pathway, which ultimately leads to apoptosis. Furthermore, this process can down-regulate survival pathways like NF-κB and Akt, reducing the expression of anti-apoptotic proteins.
Troubleshooting Guides
This section provides solutions to common issues encountered during in vitro experiments aimed at enhancing this compound's pro-apoptotic effects.
Apoptosis Assays (Flow Cytometry - Annexin V/PI Staining)
Q: I am observing high background fluorescence in my unstained control cells.
A:
-
Possible Cause: Autofluorescence of the cancer cell line. Some cell lines, particularly lymphoma lines, can have high intrinsic fluorescence.
-
Solution:
-
Run an unstained control for every cell line and treatment condition to establish the baseline fluorescence.
-
If using a GFP-expressing cell line, choose Annexin V conjugates with fluorochromes that have minimal spectral overlap, such as APC or PE.
-
Ensure proper setup of the flow cytometer, including correct voltage and compensation settings, using single-stain controls.
-
Q: My positive control (e.g., staurosporine-treated cells) shows a strong apoptotic population, but my this compound-treated samples show a weak or no apoptotic signal.
A:
-
Possible Cause 1: Insufficient induction of apoptosis by this compound alone. This compound as a single agent may induce only a modest level of apoptosis in many cell lines in vitro.[1]
-
Solution 1: The primary goal of your experiment is likely to show enhancement of apoptosis. The low level of apoptosis with this compound alone can serve as a baseline to demonstrate the synergistic effect of the combination treatment. Ensure you have a time-course experiment to capture the optimal window of apoptosis.
-
Possible Cause 2: The timing of the assay is not optimal. Apoptosis is a dynamic process, and the peak of apoptosis can vary depending on the cell line and treatment.
-
Solution 2: Perform a time-course experiment (e.g., 24h, 48h, 72h) to identify the optimal time point for observing apoptosis with your specific combination therapy.
-
Possible Cause 3: Loss of apoptotic cells during sample preparation. Apoptotic cells are more fragile and can be lost during washing steps.
-
Solution 3: Be gentle during cell handling. When harvesting, collect both adherent and suspension cells, and centrifuge at a low speed (e.g., 300 x g).
Q: I am seeing a large population of Annexin V positive / PI positive (late apoptotic/necrotic) cells, even at early time points.
A:
-
Possible Cause: The concentration of the synergistic drug is too high, causing rapid cell death and necrosis rather than apoptosis.
-
Solution: Perform a dose-response experiment for the combination drug to find a concentration that induces apoptosis without causing excessive immediate necrosis.
Q: My this compound-treated cells are clumping, making them difficult to analyze by flow cytometry.
A:
-
Possible Cause: this compound can induce cell aggregation.
-
Solution:
-
After staining, gently pipette the cell suspension up and down a few times before acquiring on the flow cytometer.
-
If clumping is severe, you can try to filter the cell suspension through a 40 µm cell strainer.
-
When gating, use a forward scatter (FSC) vs. side scatter (SSC) plot to exclude aggregates from your analysis.
-
Cell Viability Assays (MTS/MTT)
Q: The results of my MTS/MTT assay are not correlating with my apoptosis assay results.
A:
-
Possible Cause: MTS/MTT assays measure metabolic activity, which may not always directly correlate with the number of apoptotic cells at a specific time point. A cell can be metabolically active for some time after committing to apoptosis.
-
Solution: Use the MTS/MTT assay as a measure of overall cell proliferation and viability, and rely on more specific apoptosis assays (e.g., Annexin V, caspase activity) to quantify apoptosis. It is best to use multiple assays to get a comprehensive picture of the cellular response.
Western Blotting
Q: I am not seeing a clear decrease in Bcl-2 expression or an increase in cleaved caspase-3 after treatment.
A:
-
Possible Cause 1: The timing of protein extraction is not optimal. The expression levels of apoptosis-related proteins can change dynamically.
-
Solution 1: Perform a time-course experiment and collect protein lysates at different time points post-treatment to capture the changes in protein expression.
-
Possible Cause 2: The antibody used is not specific or sensitive enough.
-
Solution 2: Ensure your antibodies are validated for Western blotting and are specific for the target protein (e.g., an antibody that specifically recognizes cleaved caspase-3). Use appropriate positive and negative controls for your Western blots.
-
Possible Cause 3: The specific combination therapy you are using may induce apoptosis through a different pathway that does not involve significant changes in Bcl-2 or caspase-3.
-
Solution 3: Investigate other key apoptosis-related proteins, such as other Bcl-2 family members (e.g., Bcl-xL, Bax, Bad), or look for cleavage of PARP, another hallmark of apoptosis.[1]
Data Presentation: Synergistic Pro-Apoptotic Effects
The following tables summarize quantitative data from studies investigating the synergistic enhancement of this compound-induced apoptosis with various agents in different cancer cell lines.
Table 1: Synergistic Effect of Bortezomib with this compound on Mantle Cell Lymphoma (MCL) Cell Lines
| Cell Line | Treatment | Concentration | % Apoptosis (Annexin V+) |
| Jeko | Bortezomib | 10 nM | ~20% |
| This compound | 1 µg/mL | ~25% | |
| Bortezomib + this compound | 10 nM + 1 µg/mL | ~45% | |
| Mino | Bortezomib | 10 nM | ~22% |
| This compound | 1 µg/mL | ~28% | |
| Bortezomib + this compound | 10 nM + 1 µg/mL | ~57% | |
| SP53 | Bortezomib | 10 nM | ~40% |
| This compound | 1 µg/mL | ~35% | |
| Bortezomib + this compound | 10 nM + 1 µg/mL | ~87% | |
| Data adapted from studies on the synergistic effects of bortezomib and this compound.[2][3] |
Table 2: Enhancement of Apoptosis with IBTK Silencing and this compound in Non-Hodgkin Lymphoma (NHL) Cell Lines
| Cell Line | Treatment | % Apoptosis (Annexin V+) | Fold Increase |
| Ramos | This compound (Control shRNA) | 11.65% | - |
| This compound (IBTK shRNA) | 35.83% | ~3.1 | |
| Raji | This compound (Control shRNA) | 8.78% | - |
| This compound (IBTK shRNA) | 51.23% | ~5.8 | |
| Daudi | This compound (Control shRNA) | 6.61% | - |
| This compound (IBTK shRNA) | 25.87% | ~3.9 | |
| Data represents the percentage of Annexin V positive cells after treatment with 10 µg/mL this compound for 48 hours in cells with and without IBTK silencing.[5] |
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC/PI Staining and Flow Cytometry
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound and a synergistic agent.
Materials:
-
FITC Annexin V Apoptosis Detection Kit with PI
-
1X Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Treated and control cancer cell lines
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed cancer cells at an appropriate density and treat with this compound, the synergistic agent, the combination of both, or vehicle control for the desired time period.
-
Harvest the cells, including any floating cells from the supernatant, by gentle centrifugation (300 x g for 5 minutes).
-
-
Washing:
-
Wash the cells twice with cold PBS and resuspend the cells in 1X Binding Buffer.
-
-
Staining:
-
Determine the cell concentration and resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Use unstained, single-stained (FITC Annexin V only and PI only) controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Live cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Protocol 2: Cell Viability Assessment using MTS Assay
Objective: To measure the metabolic activity of cancer cells as an indicator of cell viability after treatment.
Materials:
-
MTS reagent
-
96-well plates
-
Treated and control cancer cell lines
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density in a final volume of 100 µL per well.
-
-
Treatment:
-
Treat the cells with various concentrations of this compound, the synergistic agent, or the combination. Include untreated control wells.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTS Addition:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
-
Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (media only wells).
-
Express the results as a percentage of the viability of the untreated control cells.
-
Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins
Objective: To detect changes in the expression levels of key apoptosis-related proteins (e.g., Bcl-2, cleaved Caspase-3, PARP).
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, harvest cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
Visualizations
Caption: this compound-induced apoptotic signaling pathway.
Caption: Experimental workflow for assessing synergistic apoptosis.
Caption: Troubleshooting decision tree for apoptosis experiments.
References
- 1. This compound (anti-CD20) selectively modifies Bcl-xL and apoptosis protease activating factor-1 (Apaf-1) expression and sensitizes human non-Hodgkin's lymphoma B cell lines to paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bortezomib is synergistic with this compound and cyclophosphamide in inducing apoptosis of mantle cell lymphoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination bortezomib and this compound treatment affects multiple survival and death pathways to promote apoptosis in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antitumor effects of lenalidomide and this compound on mantle cell lymphoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced pro-apoptotic activity of this compound through IBTK silencing in non-Hodgkin lymphoma B-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced pro-apoptotic activity of this compound through IBTK silencing in non-Hodgkin lymphoma B-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
In-Vitro Showdown: A Comparative Analysis of Rituximab and Obinutuzumab Cytotoxicity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between therapeutic antibodies is paramount. This guide provides an objective, data-driven comparison of the in-vitro cytotoxic potential of two prominent anti-CD20 monoclonal antibodies: Rituximab and Obinutuzumab.
This compound, a chimeric type I anti-CD20 antibody, has long been a cornerstone in the treatment of B-cell malignancies. Obinutuzumab, a humanized and glycoengineered type II anti-CD20 antibody, was developed to enhance cytotoxic effects and overcome mechanisms of this compound resistance.[1] Their distinct mechanisms of action—Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and Direct Cell Death (DCD)—form the basis of this comparative analysis.
Quantitative Comparison of Cytotoxic Mechanisms
The in-vitro efficacy of this compound and Obinutuzumab is not uniform across all cytotoxic pathways. Obinutuzumab generally exhibits superior ADCC and DCD, while this compound is a more potent inducer of CDC.[2][3]
| Mechanism of Action | This compound | Obinutuzumab | Key Findings |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Moderate | Superior | Obinutuzumab's glycoengineered Fc region enhances its affinity for FcγRIIIa on NK cells, leading to significantly greater ADCC.[4][5] In some studies, Obinutuzumab was found to be at least twice as efficient at inducing NK cell activation.[6] Against primary mediastinal B-cell lymphoma (PMBL) cells, Obinutuzumab plus expanded NK cells resulted in significantly increased ADCC (73.4% ± 3.4) compared to this compound (38.3% ± 9.2) at a 10:1 effector-to-target ratio.[7][8] |
| Complement-Dependent Cytotoxicity (CDC) | Superior | Lower | This compound is a potent activator of the complement cascade, leading to the formation of the membrane attack complex and subsequent cell lysis.[1][9] Obinutuzumab, as a type II antibody, is a less effective mediator of CDC.[2][10] |
| Direct Cell Death (DCD) / Apoptosis | Moderate | Superior | Obinutuzumab has been shown to induce greater direct B-cell death compared to this compound.[11][12] In one study, Obinutuzumab treatment resulted in significantly enhanced apoptosis (37.8% ± 10.096) compared to this compound (7.16% ± 2.969) in PMBL cells.[7][13] |
| Antibody-Dependent Cellular Phagocytosis (ADCP) | Effective | Enhanced | The glycoengineered structure of Obinutuzumab also increases phagocytosis by monocytes and macrophages.[5] |
Signaling Pathways: A Divergence in Apoptotic Induction
The differential ability of this compound and Obinutuzumab to induce direct cell death can be attributed to their distinct engagement of intracellular signaling pathways.
Upon binding to CD20, both antibodies can trigger signals downstream of the B-cell receptor (BCR). However, Obinutuzumab has been shown to promote apoptosis through aberrant SYK phosphorylation.[11][14] In contrast, this compound can elicit stronger anti-apoptotic signals by activating the AKT pathway, which in turn impairs the pro-apoptotic protein BAD.[11][14]
Experimental Protocols
The following are generalized methodologies for the key in-vitro assays used to compare the cytotoxicity of this compound and Obinutuzumab.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
This assay quantifies the ability of an antibody to induce the lysis of target cells by effector cells.
Methodology:
-
Target Cell Preparation: CD20-positive B-lymphoma cell lines are cultured and harvested.
-
Target Cell Labeling: Target cells are labeled with a fluorescent dye (e.g., Calcein-AM) or a radioactive isotope (e.g., ⁵¹Cr).
-
Effector Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood, and Natural Killer (NK) cells are often enriched as the primary effector cells for ADCC.
-
Co-incubation: Labeled target cells are incubated with effector cells at various effector-to-target ratios in the presence of serial dilutions of this compound or Obinutuzumab.
-
Lysis Measurement: After incubation (typically 4 hours), the release of the label from lysed target cells into the supernatant is quantified using a fluorometer or gamma counter.
-
Data Analysis: The percentage of specific lysis is calculated by subtracting the spontaneous release (target cells with effector cells, no antibody) from the experimental release and dividing by the maximum release (target cells lysed with detergent).
Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of an antibody to lyse target cells by activating the complement system.
Methodology:
-
Target Cell Preparation: CD20-positive target cells are prepared as in the ADCC assay.
-
Incubation with Antibody: Target cells are incubated with varying concentrations of this compound or Obinutuzumab.
-
Addition of Complement: A source of complement, typically normal human serum, is added to the cell-antibody mixture.
-
Cell Lysis: The mixture is incubated (usually for 1-2 hours) to allow for complement activation and cell lysis.
-
Viability Assessment: Cell viability is assessed using a dye that only enters non-viable cells, such as propidium iodide (PI) or 7-AAD, and analyzed by flow cytometry. Alternatively, a metabolic assay (e.g., MTS or XTT) can be used to measure the number of viable cells.
-
Data Analysis: The percentage of CDC is calculated based on the proportion of lysed cells compared to control groups.
Apoptosis (Direct Cell Death) Assay
This assay detects programmed cell death induced by the antibody.
Methodology:
-
Cell Treatment: Target B-cells are treated with this compound, Obinutuzumab, or a control antibody for a specified period (e.g., 24 to 48 hours).
-
Cell Staining: Cells are harvested and stained with fluorescently labeled Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells) and a viability dye like PI.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Data Interpretation: The cell population is gated into four quadrants: viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), late apoptotic/necrotic cells (Annexin V+ / PI+), and necrotic cells (Annexin V- / PI+). The percentage of apoptotic cells is then calculated.
References
- 1. researchgate.net [researchgate.net]
- 2. onclive.com [onclive.com]
- 3. Obinutuzumab Versus this compound Immunochemotherapy in Previously Untreated iNHL: Final Results From the GALLIUM Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhanced anti-tumor activity of the glycoengineered type II CD20 antibody obinutuzumab (GA101) in combination with chemotherapy in xenograft models of human lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Obinutuzumab Outperforms this compound at Inducing B-Cell Cytotoxicity in Vitro through Fc-Mediated Effector Mechanisms in Rheumatoid Arthritis and Systemic Lupus Erythematosus - ACR Meeting Abstracts [acrabstracts.org]
- 7. Obinutuzumab (GA101) vs. This compound significantly enhances cell death, antibody-dependent cytotoxicity and improves overall survival against CD20+ primary mediastinal B-cell lymphoma (PMBL) in a xenograft NOD-scid IL2Rgnull (NSG) mouse model: a potential targeted agent in the treatment of PMBL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. GA101 P329GLALA, a variant of obinutuzumab with abolished ADCC, ADCP and CDC function but retained cell death induction, is as efficient as this compound in B-cell depletion and antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound and obinutuzumab differentially hijack the B cell receptor and NOTCH1 signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound and obinutuzumab differentially hijack the B cell receptor and NOTCH1 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. shura.shu.ac.uk [shura.shu.ac.uk]
A Researcher's Guide to Validating the Biological Activity of Rituximab Biosimilars
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of Rituximab biosimilars with the originator product. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of critical pathways and workflows.
This compound, a chimeric monoclonal antibody targeting the CD20 antigen on B-cells, is a cornerstone in the treatment of various B-cell malignancies and autoimmune diseases. The advent of biosimilars has introduced cost-effective alternatives, necessitating rigorous validation of their biological activity to ensure comparable efficacy and safety to the originator. This guide delves into the critical assays used for this validation: Antibody-Dependent Cellular Cytotoxicity (ADCC), Complement-Dependent Cytotoxicity (CDC), and apoptosis induction.
Comparative Analysis of Biological Activity
The primary mechanisms of action of this compound involve the engagement of the immune system to eliminate CD20-positive cells. Validating the biological activity of biosimilars hinges on demonstrating their comparability to the originator in mediating these effects. The following table summarizes quantitative data from various studies comparing this compound and its biosimilars in key functional assays.
| Product | Assay | Metric | Result | Reference |
| Originator (Rituxan®/MabThera®) | ADCC | Relative Potency | 1.00 (Reference) | [1] |
| Biosimilar 1 (India) | ADCC | Relative Potency | 0.91 | [1] |
| Biosimilar 2 (India) | ADCC | Relative Potency | 0.97 | [1] |
| Biosimilar 3 (India) | ADCC | Relative Potency | 0.87 | [1] |
| Biosimilar 4 (India) | ADCC | Relative Potency | 0.92 | [1] |
| Biosimilar 5 (India) | ADCC | Relative Potency | 0.95 | [1] |
| Originator (Ristova®) | CDC | Relative Potency | 1.00 (Reference) | [1] |
| Biosimilar 1 (India) | CDC | Relative Potency | 0.89 | [1] |
| Biosimilar 2 (India) | CDC | Relative Potency | 1.5 | [1] |
| Biosimilar 3 (India) | CDC | Relative Potency | 0.86 | [1] |
| Biosimilar 4 (India) | CDC | Relative Potency | 1.2 | [1] |
| Biosimilar 5 (India) | CDC | Relative Potency | 1.4 | [1] |
| Originator (this compound) | CDC | EC50 (µg/mL) - Raji cells | 0.147 | [2] |
| Biosimilar | CDC | EC50 (µg/mL) - Raji cells | 0.275 | [2] |
| Originator (this compound) | CDC | EC50 (µg/mL) - Daudi cells | 0.985 | [2] |
| Biosimilar | CDC | EC50 (µg/mL) - Daudi cells | 1.746 | [2] |
| CT-P10 (Truxima) | ADCC, CDC, Apoptosis | - | Highly similar to EU- and US-licensed this compound | [3] |
| GP2013 (Ruxience) | ADCC, CDC, Apoptosis | - | Comparable to originator this compound | [4] |
| RTXM83 | ADCC | - | Similar cell-killing response to the originator | [5] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for the accurate assessment of biosimilar activity. Below are methodologies for the three key bioassays.
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay
This assay evaluates the ability of this compound to induce the lysis of target B-cells by effector immune cells, such as Natural Killer (NK) cells.
1. Materials:
- Target Cells: CD20-expressing B-cell lines (e.g., Raji, WIL2-S).
- Effector Cells: Peripheral Blood Mononuclear Cells (PBMCs) or an NK cell line (e.g., NK92).
- Antibodies: this compound originator and biosimilar(s).
- Assay Medium: RPMI 1640 supplemented with 10% Fetal Bovine Serum (FBS).
- Detection Reagent: Lactate dehydrogenase (LDH) cytotoxicity assay kit.
2. Method:
- Culture target and effector cells to the appropriate density.
- Plate target cells (e.g., 1 x 10^4 cells/well) in a 96-well plate.
- Prepare serial dilutions of the this compound originator and biosimilar antibodies.
- Add the antibody dilutions to the wells containing the target cells.
- Add effector cells to the wells at a predetermined Effector-to-Target (E:T) ratio (e.g., 25:1).
- Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
- Measure LDH release from lysed cells according to the kit manufacturer's instructions.
- Calculate the percentage of specific lysis using the following formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Complement-Dependent Cytotoxicity (CDC) Assay
This assay measures the ability of this compound to lyse target B-cells by activating the complement cascade.
1. Materials:
- Target Cells: CD20-expressing B-cell lines (e.g., Raji, WIL2-S).
- Antibodies: this compound originator and biosimilar(s).
- Complement Source: Normal human serum or baby rabbit complement.
- Assay Medium: RPMI 1640 supplemented with 1% BSA.
- Detection Reagent: A cell viability reagent (e.g., resazurin-based).
2. Method:
- Plate target cells (e.g., 5 x 10^4 cells/well) in a 96-well plate.
- Prepare serial dilutions of the this compound originator and biosimilar antibodies.
- Add the antibody dilutions to the wells.
- Add the complement source to the wells at a pre-determined concentration.
- Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
- Add the cell viability reagent and incubate for a further 2-4 hours.
- Measure the fluorescence or absorbance to determine the percentage of viable cells.
- Calculate the percentage of specific lysis.
Apoptosis Assay
This assay quantifies the ability of this compound to directly induce programmed cell death in target B-cells.
1. Materials:
- Target Cells: CD20-expressing B-cell lines (e.g., Raji).
- Antibodies: this compound originator and biosimilar(s).
- Detection Kit: Annexin V-FITC and Propidium Iodide (PI) staining kit.
- Flow Cytometer.
2. Method:
- Culture target cells and seed them in a 24-well plate.
- Treat the cells with the this compound originator and biosimilar antibodies at various concentrations for 24-48 hours.
- Harvest the cells and wash them with PBS.
- Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
- Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
- Quantify the percentage of apoptotic cells for each treatment condition.
Visualizing the Mechanisms and Processes
To further clarify the complex biological and experimental processes, the following diagrams have been generated using Graphviz.
This compound's Mechanisms of Action
Experimental Workflow for Validation
Logical Flow of Comparative Analysis
References
- 1. Assessment of structural and functional similarity of biosimilar products: this compound as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Analytical similarity assessment of this compound biosimilar CT-P10 to reference medicinal product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Physicochemical and Functional Comparability Between the Proposed Biosimilar this compound GP2013 and Originator this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
Anti-Rituximab Antibodies: A Comparative Guide to Cross-Reactivity with Next-Generation Anti-CD20 Therapies
For researchers, scientists, and drug development professionals, understanding the potential for anti-drug antibody (ADA) cross-reactivity is critical when selecting alternative therapies. This guide provides an objective comparison of the cross-reactivity of anti-rituximab antibodies with other prominent anti-CD20 monoclonal antibodies: obinutuzumab, ofatumumab, and ocrelizumab, supported by experimental data.
The development of anti-rituximab antibodies can lead to reduced efficacy and adverse events, necessitating a switch to other anti-CD20 therapies. However, the structural similarities between these biologics raise concerns about ADA cross-reactivity. This guide summarizes key findings on this topic, presents the quantitative data in a clear format, and details the experimental protocols used in these assessments.
Comparative Cross-Reactivity of Anti-Rituximab Antibodies
Recent studies have investigated the binding of anti-rituximab antibodies to other anti-CD20 monoclonal antibodies. The data consistently indicates a lack of cross-reactivity with obinutuzumab and ofatumumab, while a notable portion of patients exhibit cross-reactivity with ocrelizumab.
| Anti-CD20 Therapy | Cross-Reactivity with Anti-Rituximab Antibodies | Study Population/Sample Size | Assay Methods Used | Key Findings |
| Obinutuzumab | No significant cross-reactivity observed.[1][2] | 25 patient samples with anti-rituximab antibodies.[1][3] | Direct binding assays, Inhibition immunoassays.[1][3][2] | Obinutuzumab is considered a safe alternative for patients with anti-rituximab antibodies.[1][3][2] |
| Ofatumumab | No significant cross-reactivity observed.[1][3][2] | 25 patient samples with anti-rituximab antibodies.[1][3] | Direct binding assays, Inhibition immunoassays, Complement-Dependent Cytotoxicity Assays.[1][3][4] | Ofatumumab is suggested as a safe therapeutic option in the presence of anti-rituximab antibodies.[1][3][4] |
| Ocrelizumab | Cross-reactivity observed in a subset of patients.[1][3] | 8 out of 25 patient samples with anti-rituximab antibodies showed reactivity.[1][3] | Direct binding assays, Inhibition immunoassays.[1][3] | Caution is advised when switching between rituximab and ocrelizumab due to the potential for cross-reactivity.[1][3] In some cases, anti-ocrelizumab antibodies also showed cross-reactivity with this compound.[1][3] |
Experimental Protocols
The assessment of anti-drug antibody cross-reactivity relies on robust and specific immunoassays. Below are detailed methodologies for the key experiments cited in the comparison.
Direct Binding Bridging ELISA for ADA Detection
This assay is designed to detect the presence of antibodies that can bind to the therapeutic drug.
-
Principle: Anti-drug antibodies in a patient sample act as a bridge between a biotinylated and a labeled form of the drug, generating a detectable signal.
-
Protocol:
-
Coating: Streptavidin-coated microtiter plates are incubated with a biotinylated version of the anti-CD20 therapeutic (e.g., this compound, ocrelizumab).
-
Sample Incubation: Patient serum or plasma samples, diluted to the minimum required dilution (MRD), are added to the wells and incubated to allow ADAs to bind to the captured drug.
-
Detection: A labeled (e.g., with horseradish peroxidase - HRP or a fluorescent dye) version of the same anti-CD20 therapeutic is added. If ADAs are present, they will bind to the labeled drug, forming a "bridge".
-
Signal Generation: After washing to remove unbound reagents, a substrate for the label (e.g., TMB for HRP) is added, and the resulting signal is measured.
-
Data Analysis: The signal from patient samples is compared to a pre-defined cut-point, determined from a panel of drug-naïve samples.
-
Confirmatory Inhibition Immunoassay
This assay confirms the specificity of the antibodies detected in the screening assay.
-
Principle: If the antibodies are specific to the drug, pre-incubation of the sample with an excess of the free drug will inhibit the binding in the bridging ELISA, leading to a signal reduction.
-
Protocol:
-
Sample Pre-incubation: Patient samples that screened positive are divided into two aliquots. One is pre-incubated with a high concentration of the specific anti-CD20 therapeutic (e.g., this compound), while the other is incubated with a buffer or an irrelevant control antibody.
-
Bridging ELISA: Both aliquots are then tested in the direct binding bridging ELISA as described above.
-
Data Analysis: A significant reduction in the signal (typically >50%) in the sample pre-incubated with the specific drug compared to the control confirms the presence of specific ADAs. To test for cross-reactivity, the same inhibition is performed with other anti-CD20 therapies (e.g., ocrelizumab, obinutuzumab, ofatumumab).
-
In Vitro Complement-Dependent Cytotoxicity (CDC) Assay
This functional assay assesses whether anti-rituximab antibodies can neutralize the biological activity of other anti-CD20 therapies.
-
Principle: Anti-CD20 antibodies kill B-cells in the presence of complement. Neutralizing ADAs will bind to the therapeutic antibody and prevent it from inducing CDC.
-
Protocol:
-
Sample and Drug Incubation: Serum from patients with anti-rituximab antibodies is pre-incubated with a specific concentration of an anti-CD20 monoclonal antibody (this compound, obinutuzumab, ocrelizumab, or ofatumumab).[5]
-
Cell Addition: Purified B-cells are added to the mixture and incubated.[5]
-
Complement Addition: A source of complement (e.g., rabbit complement) is added to the wells.[5]
-
Cytotoxicity Measurement: Cell viability is assessed using a suitable method, such as dye exclusion (e.g., Trypan Blue) or a fluorescence-based assay.
-
Data Analysis: A reduction in B-cell cytotoxicity in the presence of patient serum compared to control serum indicates the presence of neutralizing antibodies. This can be tested against different anti-CD20 therapies to assess cross-neutralization.[4]
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.
Caption: Tiered approach for ADA detection and cross-reactivity assessment.
Caption: Anti-CD20 antibody binding and effector mechanisms.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. Cross-Reactivity of Antibodies to this compound with Other Therapeutic Anti-CD20 Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Neutralizing Anti-Rituximab Antibodies and Relapse in Membranous Nephropathy Treated With this compound [frontiersin.org]
- 5. Neutralizing Anti-Rituximab Antibodies and Relapse in Membranous Nephropathy Treated With this compound - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of Rituximab and Ofatumumab in preclinical models
A comprehensive comparison of two leading anti-CD20 monoclonal antibodies in preclinical models reveals key differences in their mechanisms of action and efficacy. This guide synthesizes available data to provide researchers, scientists, and drug development professionals with a detailed overview of their respective performance in vitro and in vivo.
Ofatumumab demonstrates superior efficacy in inducing complement-dependent cytotoxicity (CDC) compared to Rituximab in various preclinical models.[1][2][3][4] This enhanced CDC activity is attributed to its unique binding to a membrane-proximal epitope on the CD20 antigen, which allows for more efficient recruitment and activation of the complement cascade.[1][5][6] In contrast, both antibodies exhibit similar activity in mediating antibody-dependent cell-mediated cytotoxicity (ADCC).[1] In vivo studies using mouse xenograft models have shown that Ofatumumab can more effectively control tumor growth and prolong survival compared to this compound.[1][2][3]
Comparative Analysis of In Vitro Efficacy
A summary of the key in vitro performance metrics for this compound and Ofatumumab is presented below. The data highlights Ofatumumab's enhanced capacity for complement activation and cell lysis in various lymphoma cell lines.
| Parameter | This compound | Ofatumumab | Key Findings | Reference |
| Binding Epitope | Binds to the large extracellular loop of CD20. | Binds to a distinct epitope encompassing both the small and large extracellular loops of CD20, closer to the cell membrane.[5][6][7] | Ofatumumab's unique binding is thought to contribute to its enhanced CDC activity.[5] | [1][5][6][7] |
| Complement-Dependent Cytotoxicity (CDC) | Induces CDC but is less potent, particularly in cells with high expression of complement inhibitory proteins.[1][2] | Exhibits significantly higher CDC activity across multiple B-cell lymphoma cell lines, including those resistant to this compound.[1][2][3] | Ofatumumab's superiority in CDC is a consistent finding across numerous studies.[1][2][3][4] | [1][2][3][4] |
| Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) | Induces ADCC. | Induces ADCC at levels similar to this compound.[1] | Both antibodies demonstrate comparable ADCC activity in preclinical assays.[1] | [1] |
| Direct Cell Death | Minimal induction of direct cell death. | Minimal induction of direct cell death. | Neither antibody is a potent inducer of direct cell death. | [8][9] |
| Internalization Rate | Slower internalization upon binding to CD20 compared to some other anti-CD20 antibodies. | Shows a slower dissociation rate from its target compared to this compound.[5] | The slower off-rate of Ofatumumab may contribute to its potent CDC.[5] | [5][8][9] |
In Vivo Antitumor Activity
Preclinical studies using xenograft models of B-cell malignancies have consistently demonstrated the superior in vivo efficacy of Ofatumumab over this compound.
| Animal Model | Cancer Type | Treatment | Key Findings | Reference |
| SCID mice with Z-138 xenografts | Mantle Cell Lymphoma | This compound (10 mg/kg) vs. Ofatumumab (10 mg/kg) | Ofatumumab significantly delayed tumor growth and prolonged survival compared to this compound.[1] The median survival for this compound-treated mice was 127 days, while it was not reached for the Ofatumumab group.[1] | [1] |
| SCID mice with human lymphoma xenografts | B-cell Lymphoma | This compound vs. Ofatumumab | Ofatumumab prolonged median survival compared to this compound.[3] | [3] |
| Cynomolgus monkeys | Normal B-cell depletion | This compound vs. Ofatumumab | Ofatumumab induced a longer-lasting depletion of B cells from peripheral blood and lymph nodes.[10] | [10][11] |
Signaling Pathways and Mechanisms of Action
The primary mechanisms of action for both this compound and Ofatumumab involve the engagement of the host's immune system to eliminate CD20-positive B cells. The key pathways are Complement-Dependent Cytotoxicity (CDC) and Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC).
Caption: Mechanisms of action for anti-CD20 antibodies.
Experimental Protocols
Complement-Dependent Cytotoxicity (CDC) Assay
A standard 51-Chromium (51Cr) release assay is a common method to assess CDC.[1]
Caption: Workflow for a 51Cr release CDC assay.
Detailed Steps:
-
Cell Preparation: Target B-cell lymphoma cells are harvested and washed.
-
Radiolabeling: Cells are incubated with 51Cr sodium chromate, which is taken up by viable cells.
-
Antibody Incubation: The labeled cells are then incubated with varying concentrations of either this compound or Ofatumumab.
-
Complement Addition: A source of active complement, typically normal human serum, is added to the wells.
-
Incubation: The mixture is incubated to allow for complement-mediated cell lysis.
-
Measurement of Lysis: The amount of 51Cr released into the supernatant from lysed cells is measured using a gamma counter.
-
Calculation: The percentage of specific lysis is calculated by comparing the 51Cr release in the presence of the antibody to spontaneous release (no antibody) and maximum release (lysis with detergent).
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
Similar to the CDC assay, a 51Cr release assay is also frequently used to measure ADCC.[1]
Caption: Workflow for a 51Cr release ADCC assay.
Detailed Steps:
-
Target Cell Preparation and Labeling: This follows the same procedure as the CDC assay.
-
Effector Cell Preparation: Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells, are prepared from healthy donors.
-
Co-incubation: The 51Cr-labeled target cells are incubated with the anti-CD20 antibody and the effector cells at a specific effector-to-target cell ratio.
-
Incubation: The mixture is incubated to allow for effector cell-mediated killing of the antibody-coated target cells.
-
Measurement and Calculation: The measurement of 51Cr release and the calculation of specific lysis are performed as described for the CDC assay.
In Vivo Xenograft Studies
These studies are crucial for evaluating the antitumor activity of the antibodies in a living organism.
General Protocol:
-
Animal Model: Immunodeficient mice, such as SCID (Severe Combined Immunodeficient) mice, are commonly used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human B-cell lymphoma cells (e.g., Z-138) are injected subcutaneously or intravenously into the mice.
-
Tumor Establishment: The tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into different treatment groups and receive intravenous or intraperitoneal injections of this compound, Ofatumumab, or a control antibody.
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume with calipers. Animal survival is also recorded.
-
Endpoint: The study concludes when tumors reach a predetermined maximum size, or at a specified time point, at which point tumors may be excised for further analysis.
Conclusion
The preclinical data strongly suggests that Ofatumumab is a more potent inducer of complement-dependent cytotoxicity than this compound, which translates to superior in vivo antitumor activity in several preclinical models. While both antibodies exhibit comparable ADCC, the enhanced CDC of Ofatumumab appears to be a key differentiator. These findings have provided a strong rationale for the clinical development of Ofatumumab in various B-cell malignancies. For researchers and drug developers, the choice between these two antibodies in a preclinical setting may depend on the specific research question and the relative importance of CDC in the disease model being studied.
References
- 1. Ofatumumab Exhibits Enhanced In Vitro and In Vivo Activity Compared to this compound in Preclinical Models of Mantle Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ofatumumab Exhibits Enhanced In Vitro and In Vivo Activity Compared to this compound in Preclinical Models of Mantle Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ofatumumab demonstrates activity against this compound-sensitive and -resistant cell lines, lymphoma xenografts and primary tumour cells from patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Obinutuzumab and Ofatumumab are More Effective Than this compound in the Treatment of Membranous Nephropathy Patients With Anti-Rituximab Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ofatumumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preclinical activity of the type II CD20 antibody GA101 (obinutuzumab) compared with this compound and ofatumumab in vitro and in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. A phase 3 randomized study (HOMER) of ofatumumab vs this compound in iNHL relapsed after this compound-containing therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ofatumumab Differs from this compound by Effectively Targeting Lymph Node B cells and Achieving Faster Post-treatment Repletion (S24.003) | Semantic Scholar [semanticscholar.org]
A Guide to the Physicochemical Characterization of Rituximab Biosimilars
For Researchers, Scientists, and Drug Development Professionals
The advent of biosimilars for monoclonal antibodies like Rituximab, a cornerstone in the treatment of various cancers and autoimmune diseases, has necessitated robust analytical strategies to demonstrate their similarity to the reference product. This guide provides a comparative overview of the physicochemical methods employed in the characterization of this compound biosimilars, supported by experimental data and detailed protocols. The focus is on ensuring product quality, safety, and efficacy through a comprehensive understanding of the molecule's structural and chemical attributes.
Comparative Analysis of Critical Quality Attributes
The rigorous comparison of a biosimilar to its reference product involves the assessment of numerous critical quality attributes (CQAs). These attributes are molecular features that can impact the drug's clinical performance. Key physicochemical CQAs for this compound biosimilars include primary structure, higher-order structure, post-translational modifications (specifically glycosylation), charge variants, and size variants.
Primary and Higher-Order Structure
Ensuring the identical amino acid sequence and similar higher-order structure is fundamental. Mass spectrometry is the gold standard for confirming the primary sequence, while spectroscopic techniques provide insights into the secondary and tertiary structures.
A study on the biosimilar HLX01 demonstrated its identical protein amino acid sequence and highly similar primary structure to the reference product, MabThera®.[1] Further analysis using techniques like circular dichroism (CD) and Fourier transform infrared spectroscopy (FTIR) confirmed the similarity in higher-order structures.[1][2] Differential scanning calorimetry (DSC) of HLX01 and its reference products showed identical thermal unfolding profiles and transition temperatures, indicating comparable stability.[1]
Charge Variants
Charge heterogeneity in monoclonal antibodies arises from modifications such as C-terminal lysine processing, deamidation, and sialylation. These variants can affect the molecule's stability and biological activity. Cation-exchange chromatography (CEX) and capillary isoelectric focusing (cIEF) are powerful techniques for profiling charge variants.
Table 1: Comparison of this compound Biosimilar Charge Variants by Cation-Exchange Chromatography (CEX)
| Product | Acidic Variants (%) | Main Peak (%) | Basic Variants (%) | Reference |
| Innovator this compound | 21.68 ± 0.13 | 65.35 ± 0.27 | 12.97 ± 0.23 | [3][4] |
| Biosimilar 1 | 14.53 ± 0.09 | 65.14 ± 0.10 | 20.11 ± 0.12 | [3][4] |
| Biosimilar 2 | - | 28.8 ± 0.07 | 62.99 ± 0.06 | [3][4] |
| HLX01 | Slightly lower than RPs | - | Slightly higher than RPs | [1] |
Data represents the mean ± standard deviation.
As shown in Table 1, Biosimilar 1 exhibits a charge variant profile more similar to the innovator product than Biosimilar 2.[3][4] The slightly higher level of basic variants in HLX01 was attributed to unprocessed C-terminal lysine, a modification generally considered not to affect efficacy and safety.[1]
Glycosylation Profile
N-linked glycosylation, a critical post-translational modification occurring in the Fc region of this compound, significantly influences its effector functions, such as Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC).[5] Therefore, a comprehensive analysis of the glycan profile is paramount.
Hydrophilic interaction liquid chromatography (HILIC) coupled with fluorescence detection or mass spectrometry is commonly used for detailed glycan analysis. The major glycoforms found in this compound are G0F, G1F, and G2F.
Table 2: Comparison of Major N-Glycan Species in this compound Biosimilars
| Product | G0F (%) | G1F (%) | G2F (%) | Afucosylation (%) | Galactosylation (%) | Sialylation (%) | Reference |
| Ristova® (Innovator) | 55.8 | - | 6.9 | 0.6 | - | 0 | [6] |
| Biosimilar 1 | - | - | - | 2.4 | - | - | [6] |
| Biosimilar 2 | - | - | - | - | - | - | [6] |
| Biosimilar 3 | - | - | 26.4 | - | High | Low | [6] |
| HLX01 | Higher than RPs | - | - | - | 43.6 | - | [1] |
| CN-Rituximab (RP) | Lower than HLX01 | - | - | - | 53.5 | - | [1] |
| EU-Rituximab (RP) | Lower than HLX01 | - | - | - | 53.7 | - | [1] |
| Innovator | - | - | - | - | - | - | [7] |
| Biosimilar 1 | - | - | - | - | - | - | [7] |
| Biosimilar 2 | 8.3 ± 1.5 (more than innovator) | 6.2 ± 1.9 (more than innovator) | 8.6 ± 4.3 (less than innovator) | - | - | - | [7] |
Hyphens indicate data not specified in the cited source.
The data reveals variability in the glycosylation patterns among different biosimilars and the reference product.[6][7] For instance, Biosimilar 3 showed a significantly higher percentage of the G2F glycoform compared to the innovator Ristova®.[6] While minor differences in glycosylation are often acceptable, it is crucial to demonstrate that these variations do not lead to clinically meaningful differences in pharmacology.[5]
Size Variants
The presence of aggregates and fragments are critical quality attributes that need to be monitored as they can impact product safety and efficacy. Size exclusion chromatography (SEC) is the standard method for quantifying these size variants.
Table 3: Comparison of this compound Biosimilar Size Variants by Size Exclusion Chromatography (SEC)
| Product | Aggregates (%) | Main Peak (Monomer) (%) | Fragments (%) | Reference |
| Innovator this compound | 0.28 ± 0.01 | 99.64 ± 0.01 | 0.08 ± 0.00 | Agilent (2022) |
| Biosimilar 1 | 0.24 ± 0.00 | 99.68 ± 0.00 | 0.08 ± 0.00 | Agilent (2022) |
| Biosimilar 2 | 0.26 ± 0.00 | 99.66 ± 0.01 | 0.08 ± 0.00 | Agilent (2022) |
Data from Agilent Technologies Application Note, 2022.
The results in Table 3 indicate that both biosimilars and the innovator product have very low levels of aggregates and fragments, demonstrating high purity.
Experimental Workflows and Methodologies
A multi-faceted approach employing orthogonal analytical techniques is essential for a comprehensive characterization of this compound biosimilars.[8][9]
Workflow for Physicochemical Characterization
The following diagram illustrates a typical workflow for the physicochemical characterization of a this compound biosimilar, starting from the drug substance to the final comparative analysis.
Caption: Workflow for Physicochemical Characterization.
Detailed Experimental Protocols
-
Intact and Reduced Mass Analysis: The molecular weight of the intact and reduced (heavy and light chains) antibody is determined using liquid chromatography-mass spectrometry (LC-MS).[1] This confirms the correct composition and identifies major glycoforms.
-
Peptide Mapping: The antibody is digested with an enzyme (e.g., trypsin), and the resulting peptides are separated by reverse-phase HPLC and analyzed by tandem mass spectrometry (MS/MS). This provides amino acid sequence confirmation and identifies post-translational modifications.[8][10]
-
Size Exclusion Chromatography (SEC): An Agilent 1260 Infinity II Bio-inert LC system with an AdvanceBio SEC column can be used.[3] The mobile phase is typically a phosphate buffer at a neutral pH. The flow rate is maintained at 1.0 mL/min, and detection is performed by UV at 280 nm.
-
Cation-Exchange Chromatography (CEX): The same LC system can be used with a weak cation exchange (WCX) column.[3] A salt gradient (e.g., sodium chloride) is used to elute the charge variants, which are detected by UV at 280 nm.
-
Circular Dichroism (CD) Spectroscopy: Far-UV CD (200-250 nm) is used to assess the secondary structure (alpha-helix, beta-sheet content), while near-UV CD (250-350 nm) provides information on the tertiary structure.[1][6]
-
Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information on the secondary structure by analyzing the amide I and II bands.[1][6]
-
N-Glycan Release and Labeling: N-glycans are enzymatically released from the antibody using PNGase F. The released glycans are then labeled with a fluorescent dye (e.g., 2-aminobenzamide).
-
HILIC-FLR/MS: The labeled glycans are separated by HILIC and detected by a fluorescence detector.[1] For more detailed structural information, the HILIC system can be coupled to a mass spectrometer.
Logical Framework for Biosimilarity Assessment
The demonstration of biosimilarity is a stepwise process that culminates in the totality of the evidence. The following diagram illustrates the logical relationship between the different stages of assessment.
Caption: Biosimilarity Assessment Framework.
References
- 1. Physicochemical and functional assessments demonstrating analytical similarity between this compound biosimilar HLX01 and the MabThera® - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lcms.cz [lcms.cz]
- 4. agilent.com [agilent.com]
- 5. Impact Of Glycosylation On The Effector Functions Of Monoclonal Antibodies: A Case Study Of this compound [biosimilardevelopment.com]
- 6. tandfonline.com [tandfonline.com]
- 7. agilent.com [agilent.com]
- 8. Physicochemical and Biological Characterization of RTXM83, a New this compound Biosimilar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. tandfonline.com [tandfonline.com]
Comparative Analysis of Rituximab and Ocrelizumab for B-cell Depletion
A Guide for Researchers and Drug Development Professionals
The targeted depletion of B-cells represents a cornerstone of therapy for numerous autoimmune diseases and B-cell malignancies. Among the most significant therapeutic agents in this class are Rituximab and its successor, Ocrelizumab. Both are monoclonal antibodies that target the CD20 surface antigen on B-lymphocytes, leading to their rapid and effective removal from circulation. While they share a common target, critical differences in their molecular structure, mechanism of action, and clinical profiles have significant implications for their use.
This compound, a first-generation chimeric antibody, was initially approved for non-Hodgkin's lymphoma and later found off-label use in autoimmune conditions like multiple sclerosis (MS) and rheumatoid arthritis.[1][2] Ocrelizumab, a second-generation humanized antibody, was specifically developed and is now approved for treating both relapsing and primary progressive forms of MS.[3][4] This guide provides an objective, data-driven comparison of these two influential biologics, focusing on their mechanisms, clinical performance, and the experimental methodologies used to evaluate them.
Molecular and Mechanistic Differences
This compound is a chimeric monoclonal antibody, meaning its variable regions (which bind to the target) are of murine origin, while its constant region is human.[2] This structure can sometimes lead to the development of anti-drug antibodies, potentially reducing efficacy over time or causing infusion reactions.[5] In contrast, Ocrelizumab is a humanized antibody, with only the complementarity-determining regions being of murine origin, making it less immunogenic.[2][5]
Both antibodies bind to the CD20 antigen on pre-B and mature B-lymphocytes, but they recognize overlapping, distinct epitopes.[5] This difference, along with variations in their Fc regions, influences their primary mechanisms of cell killing. B-cell depletion is achieved mainly through two processes:
-
Antibody-Dependent Cell-mediated Cytotoxicity (ADCC): Immune effector cells, such as Natural Killer (NK) cells, bind to the antibody's Fc region and release cytotoxic granules, killing the target B-cell.
-
Complement-Dependent Cytotoxicity (CDC): The antibody, when bound to the B-cell, activates the complement cascade, a series of proteins in the blood that can form a 'membrane attack complex' to lyse the cell.[6]
Ocrelizumab is engineered to have more potent ADCC and reduced CDC activity compared to this compound.[5][7] The lower CDC activity is thought to potentially reduce some of the acute infusion-related reactions that are associated with complement activation.[7]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing this compound and Ocrelizumab.
Table 1: Molecular and Mechanistic Comparison
| Feature | This compound | Ocrelizumab |
| Antibody Type | Chimeric (Mouse-Human)[2] | Humanized[2] |
| Target | CD20 Surface Antigen[8] | CD20 Surface Antigen[8] |
| Primary Cytotoxicity | Strong Complement-Dependent Cytotoxicity (CDC)[7] | Strong Antibody-Dependent Cell-mediated Cytotoxicity (ADCC)[5][7] |
| Immunogenicity | Higher potential for anti-drug antibodies[5][9] | Lower potential for anti-drug antibodies[5][9] |
Table 2: Clinical Efficacy in Relapsing-Remitting Multiple Sclerosis (RRMS)
| Metric | This compound | Ocrelizumab | Source |
| Annualized Relapse Rate (ARR) | 0.20 | 0.09 | [1][3] |
| Cumulative Hazard of Relapse (HR) | 2.1 (vs. Ocrelizumab) | - | [1][3] |
| Disability Accumulation | No significant difference observed between drugs | No significant difference observed between drugs | [3][10] |
| MRI Activity (T1 GdE lesions) | 88-91% reduction (vs. placebo) | 94-95% reduction (vs. IFN beta-1a) | [6] |
Note: Data is derived from observational studies and clinical trials, which may have different patient populations and methodologies. Direct head-to-head randomized trial data is still emerging.[2][11]
Table 3: Safety and Tolerability Profile
| Adverse Event | This compound | Ocrelizumab | Source |
| All-Cause Hospitalization (HR) | 1.93 - 4.01 (vs. Ocrelizumab) | - | [12][13] |
| Infection-Related Hospitalization | Higher rates than Ocrelizumab | Lower rates than this compound | [12][14] |
| Hypogammaglobulinemia (HR) | 2.72 - 4.79 (vs. Ocrelizumab) | - | [13] |
| Infusion Reactions (First Infusion) | ~33.5% | ~16.9% | [14] |
| Infusion Reactions (Second Infusion) | ~10.3% | ~10.0% | [14] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating findings. Below are protocols for key experiments used to characterize and compare anti-CD20 antibodies.
B-Cell Quantification by Flow Cytometry
This method is the gold standard for monitoring the pharmacodynamic effect of B-cell depleting therapies.
-
Sample Collection: Collect whole blood from patients into tubes containing an anticoagulant (e.g., K3EDTA).
-
Antibody Staining: Add a cocktail of fluorescently-labeled monoclonal antibodies to a known volume of whole blood. Since the CD20 epitope is occupied by the therapeutic drug, a different B-cell specific marker, typically CD19 , is used for quantification.[15] A pan-leukocyte marker like CD45 is also included to gate on the lymphocyte population.
-
Lysis: After incubation, add a lysis buffer to remove red blood cells.
-
Absolute Counting: For absolute counts, either use a dual-platform method or single-platform with counting beads (e.g., BD Trucount™ tubes).[15][16] These beads have a known concentration, allowing for precise calculation of cells per microliter of blood.
-
Data Acquisition: Analyze the sample on a flow cytometer, which measures the fluorescence of individual cells passing through a laser beam.
-
Data Analysis: Use analysis software to "gate" on the lymphocyte population based on CD45 expression and light scatter properties, and then quantify the number of CD19+ cells within that gate. The detection limit of highly sensitive assays can be as low as 0.001*10^6 cells/L.[17]
References
- 1. clinician.com [clinician.com]
- 2. This compound vs Ocrelizumab in Relapsing-Remitting Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. physiciansweekly.com [physiciansweekly.com]
- 4. tandfonline.com [tandfonline.com]
- 5. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 6. Comparison of the Efficacy and Safety of Anti-CD20 B Cells Depleting Drugs in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quora.com [quora.com]
- 8. Ocrelizumab and similars (Ocrevus®, Kesimpta®, Briumvi®, this compound) - Rocky Mountain MS Center [mscenter.org]
- 9. Ocrelizumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Multiple Sclerosis Foundation - this compound and ocrelizumab both prove effective against disability [msfocus.org]
- 11. multiplesclerosisnewstoday.com [multiplesclerosisnewstoday.com]
- 12. neurology.org [neurology.org]
- 13. Comparative Safety Profiles of Ocrelizumab and this compound in Multiple Sclerosis Treatment Using Real-World Evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]
- 16. Personalized B-cell tailored dosing of ocrelizumab in patients with multiple sclerosis during the COVID-19 pandemic - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Highly Sensitive Flow Cytometric Detection of Residual B-Cells After this compound in Anti-Neutrophil Cytoplasmic Antibodies-Associated Vasculitis Patients [frontiersin.org]
Synergistic Effects of Rituximab with Novel Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for B-cell malignancies is continuously evolving, with a significant focus on combination strategies to enhance the efficacy of the cornerstone anti-CD20 monoclonal antibody, Rituximab. This guide provides a comparative analysis of the synergistic effects of this compound when combined with several classes of novel therapeutic agents. The data presented herein is collated from recent preclinical studies and pivotal clinical trials, offering a comprehensive resource for evaluating promising combination therapies.
I. Comparative Efficacy and Safety of this compound Combination Therapies
The following tables summarize the clinical performance of this compound in combination with various novel agents in patients with B-cell malignancies.
Table 1: this compound in Combination with BTK Inhibitors
| Novel Agent | Trial/Study | Patient Population | N | Overall Response Rate (ORR) | Complete Response (CR) | Median Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events |
| Ibrutinib | Phase 2 | High-risk Chronic Lymphocytic Leukemia (CLL)[1][2] | 40 | Not explicitly stated, but profound activity reported[2] | Not explicitly stated | Not reached at median 4-month follow-up[2] | Neutropenia, Thrombocytopenia |
| Orelabrutinib | Preclinical | B-cell lymphoma models[3][4] | N/A | N/A | N/A | N/A | N/A |
Table 2: this compound in Combination with PI3K Inhibitors
| Novel Agent | Trial/Study | Patient Population | N | ORR | CR | Median PFS | Key Grade ≥3 Adverse Events |
| Copanlisib | CHRONOS-3 (Phase 3)[5][6] | Relapsed indolent Non-Hodgkin Lymphoma (iNHL) | 307 (C+R arm) | 80.8% | 33.9% | 21.5 months | Hyperglycemia (56%), Hypertension (40%)[5] |
| Idelalisib | Phase 3 (312-0124) | Previously treated iNHL | Not specified | Not specified | Not specified | 19.4 months | Increased risk of death and toxicities leading to trial halts[7] |
| Zandelisib | Phase 1 | Relapsed iNHL | Not specified | 87% | Not specified | Not reached | Low rate (<10%) of immune-mediated AEs |
Table 3: this compound in Combination with BCL-2 Inhibitors
| Novel Agent | Trial/Study | Patient Population | N | ORR | CR with or without incomplete marrow recovery (CRi) | Median PFS | Key Grade ≥3 Adverse Events |
| Venetoclax | MURANO (Phase 3)[8][9][10] | Relapsed/Refractory CLL | 194 (VenR arm) | 92.3% | 26.8% | 57.3 months (at 4-year follow-up)[11] | Neutropenia (58%), Anemia (16%), Thrombocytopenia (10%) |
Table 4: this compound in Combination with Immunomodulatory Drugs (IMiDs)
| Novel Agent | Trial/Study | Patient Population | N | ORR | CR | Median PFS | Key Grade ≥3 Adverse Events |
| Lenalidomide | RELEVANCE (Phase 3) | Previously untreated Follicular Lymphoma | 513 (R² arm) | Similar efficacy to R-chemo | Similar efficacy to R-chemo | Similar efficacy to R-chemo | Neutropenia, Rash, Fatigue[12] |
Table 5: this compound in Combination with Other Novel Agents
| Novel Agent | Class | Trial/Study | Patient Population | N | ORR | CR | Key Grade ≥3 Adverse Events |
| Epcoritamab | CD3xCD20 Bispecific Antibody | Phase 2 (NCT05783609)[13][14] | First-line Follicular Lymphoma | 35 (planned) | 100% (preliminary) | 92% (preliminary) | Low incidence of high-grade Cytokine Release Syndrome (CRS)[15] |
| Subasumstat (TAK-981) | SUMOylation Inhibitor | Phase 1/2[16][17] | Relapsed/Refractory NHL | 29 (evaluable) | 27.6% | 2 patients | Atrial fibrillation, Neutropenia[17] |
II. Experimental Protocols
This section provides detailed methodologies for key preclinical experiments cited in the evaluation of these combination therapies.
1. Orelabrutinib and this compound Synergy in B-cell Lymphoma
-
Objective: To assess the synergistic anti-tumor effects of orelabrutinib and this compound in preclinical B-cell lymphoma models.[3][4]
-
Cell Lines: Human B-cell lymphoma cell lines (e.g., HBL-1, Z138, TMD8).
-
Apoptosis Assay:
-
Tumor cells were treated with varying concentrations of orelabrutinib, this compound, or the combination.
-
After a specified incubation period, cells were harvested and stained with an Annexin V-FITC/PI apoptosis detection kit.
-
Apoptosis was quantified by flow cytometry, analyzing the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells. The combination of orelabrutinib and this compound was shown to significantly increase apoptosis compared to either agent alone.[3]
-
-
Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay:
-
Natural Killer (NK) cells were isolated from healthy human donors.
-
NK cells were pre-treated with orelabrutinib or another BTK inhibitor, ibrutinib.
-
The pre-treated NK cells were co-cultured with B-cell lymphoma target cells in the presence of this compound.
-
Cell viability was assessed to determine the extent of NK-cell mediated cytotoxicity. Orelabrutinib, unlike ibrutinib, was found to preserve the ADCC activity of NK cells induced by this compound.[3]
-
-
In Vivo Studies:
-
Human B-cell lymphoma xenograft models were established in immunodeficient mice.
-
Mice were treated with orelabrutinib, this compound, the combination, or a vehicle control.
-
Tumor growth was monitored over time, and survival was assessed. The combination therapy demonstrated a significant reduction in tumor burden and prolonged survival compared to monotherapy.[3]
-
2. Lenalidomide and this compound Immuno-modulatory Effects
-
Objective: To elucidate the mechanisms by which lenalidomide enhances this compound-mediated cytotoxicity in follicular lymphoma (FL).[18][19]
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs), T cells, and NK cells were isolated from patients with FL.
-
T-cell and NK-cell Activation and Proliferation Assays:
-
Isolated immune cells were cultured ex vivo and treated with lenalidomide.
-
Proliferation was measured using cell proliferation assays (e.g., CFSE dilution).
-
Activation markers and cytokine release (e.g., IFN-γ) were quantified by flow cytometry and ELISA, respectively. Lenalidomide was shown to reactivate dysfunctional T and NK cells.[18]
-
-
Immunological Synapse Formation Assay:
-
NK cells were co-cultured with primary FL tumor cells in the presence of lenalidomide, this compound, or the combination.
-
The formation of lytic immunological synapses was visualized and quantified using microscopy. The combination of lenalidomide and this compound was superior in promoting synapse formation, which correlated with enhanced cytotoxicity.[18][19]
-
III. Signaling Pathways and Mechanisms of Synergy
The synergistic effects of these novel agents with this compound are underpinned by their complementary mechanisms of action, often targeting distinct but interconnected signaling pathways.
This compound's Core Mechanisms of Action
This compound eliminates CD20-positive B-cells through three primary mechanisms:
-
Antibody-Dependent Cellular Cytotoxicity (ADCC): The Fc region of this compound binds to Fcγ receptors on immune effector cells, such as NK cells, leading to the release of cytotoxic granules and lysis of the target B-cell.
-
Complement-Dependent Cytotoxicity (CDC): this compound binding to CD20 activates the classical complement cascade, resulting in the formation of a membrane attack complex and subsequent cell lysis.
-
Direct Apoptosis: Cross-linking of CD20 by this compound can induce programmed cell death directly through intracellular signaling pathways.[20][21]
Caption: this compound's primary mechanisms of action.
Synergy with BTK Inhibitors
BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation and survival. BTK inhibitors block this pathway, leading to apoptosis. The synergy with this compound is particularly notable with more selective BTK inhibitors like orelabrutinib, which do not impair the ITK kinase in NK cells, thereby preserving this compound's ADCC efficacy.[3][4]
Caption: Synergy of this compound and BTK inhibitors.
Synergy with PI3K Inhibitors
The PI3K/AKT/mTOR pathway is another critical survival pathway in B-cells, and its activation can lead to resistance to chemotherapy and this compound.[22] PI3K inhibitors, such as copanlisib, block this pathway, thereby re-sensitizing malignant B-cells to this compound-mediated killing and inducing apoptosis.
Caption: Synergy of this compound and PI3K inhibitors.
Synergy with BCL-2 Inhibitors
BCL-2 is an anti-apoptotic protein that is often overexpressed in B-cell malignancies, conferring a survival advantage. BCL-2 inhibitors like Venetoclax directly promote apoptosis by inhibiting BCL-2.[23] This pro-apoptotic pressure is synergistic with this compound's mechanisms of B-cell depletion.
Caption: Synergy of this compound and BCL-2 inhibitors.
Synergy with Immunomodulatory Drugs (IMiDs)
IMiDs, such as lenalidomide, have pleiotropic effects on the tumor microenvironment. They enhance the function of T-cells and NK cells, which are crucial for this compound's ADCC activity.[18][19] By augmenting the effector cell function, IMiDs potentiate the anti-tumor immune response initiated by this compound.
Caption: Synergy of this compound and IMiDs.
Experimental Workflow for Clinical Trials (Generic)
The following diagram illustrates a generalized workflow for the clinical trials discussed, such as the CHRONOS-3 and MURANO studies.
Caption: Generalized clinical trial workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Addition of BTK inhibitor orelabrutinib to this compound improved anti-tumor effects in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Addition of BTK inhibitor orelabrutinib to this compound improved anti-tumor effects in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copanlisib plus this compound versus placebo plus this compound in patients with relapsed indolent non-Hodgkin lymphoma (CHRONOS-3): a double-blind, randomised, placebo-controlled, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [researchportal.murdoch.edu.au]
- 7. Phase III CHRONOS-3 study evaluating copanlisib and this compound combination meets primary endpoint [lymphomahub.com]
- 8. Venetoclax Plus this compound in Relapsed Chronic Lymphocytic Leukemia: 4-Year Results and Evaluation of Impact of Genomic Complexity and Gene Mutations From the MURANO Phase III Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. An Overview of Lenalidomide in Combination with this compound for the Treatment of Adult Patients with Follicular Lymphoma: The Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Phase 2 Study of Epcoritamab and this compound for first-line treatment of follicular lymphoma | Dana-Farber Cancer Institute [dana-farber.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. Phase I/II Study of Subasumstat (TAK-981) in Combination With this compound in Relapsed/Refractory Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. checkrare.com [checkrare.com]
- 18. Combination lenalidomide-rituximab immunotherapy activates anti-tumour immunity and induces tumour cell death by complementary mechanisms of action in follicular lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combination lenalidomide‐this compound immunotherapy activates anti‐tumour immunity and induces tumour cell death by complementary mechanisms of action in follicular lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of action of this compound? [synapse.patsnap.com]
- 21. How does the drug Rituxan work? [drugs.com]
- 22. Activation of the PI3K/AKT/mTOR pathway in diffuse large B cell lymphoma: clinical significance and inhibitory effect of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. VENCLEXTA® (venetoclax tablets) | CLL14 & MURANO Clinical Trial Study Designs [venclextahcp.com]
A Preclinical Showdown: Next-Generation Anti-CD20 Monoclonal Antibodies Challenge Rituximab's Throne
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the preclinical performance of next-generation anti-CD20 monoclonal antibodies against the first-generation standard, rituximab. Supported by experimental data, this guide delves into the enhanced mechanisms of action and improved efficacy that characterize these novel therapeutic agents.
The advent of this compound, a chimeric anti-CD20 monoclonal antibody, revolutionized the treatment of B-cell malignancies. However, the quest for even greater efficacy and strategies to overcome resistance has spurred the development of a new wave of anti-CD20 antibodies. These next-generation agents, including obinutuzumab, ofatumumab, ocrelizumab, veltuzumab, and ocaratuzumab, have been engineered to optimize their cytotoxic potential through various mechanisms. Preclinical studies offer a critical first look at their comparative advantages.
Enhanced Effector Functions: A Quantitative Comparison
Next-generation anti-CD20 antibodies have been primarily designed to enhance two key effector functions: Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and Complement-Dependent Cytotoxicity (CDC). Additionally, some exhibit a greater capacity for direct cell death induction.
Table 1: In Vitro Cytotoxicity of Anti-CD20 Monoclonal Antibodies
| Antibody | Type | ADCC Activity (vs. This compound) | CDC Activity (vs. This compound) | Direct Cell Death Induction (vs. This compound) |
| This compound | Type I Chimeric | Baseline | Baseline | Baseline |
| Obinutuzumab (GA101) | Type II Humanized, Glycoengineered | Superior[1][2][3] | 10 to 1,000 times less potent[1][2] | Superior[1][2] |
| Ofatumumab | Type I Fully Human | Comparable to this compound[1][2] | More potent than this compound[4] | Comparable to this compound[1][2] |
| Ocaratuzumab (AME-133v) | Type I Humanized, Fc-engineered | ~6-fold more potent[5][6][7] | Similar to this compound[8] | Not significantly different[8] |
| Veltuzumab | Type I Humanized | Similar to this compound[9] | Increased compared to this compound in some cell lines[9][10] | Similar to this compound[9] |
Key Findings from Preclinical Studies:
-
Obinutuzumab (GA101) , a glycoengineered Type II antibody, consistently demonstrates superior ADCC activity compared to this compound and ofatumumab.[1][2][3] This is attributed to its enhanced binding to FcγRIIIa on effector cells.[11] However, it exhibits significantly lower CDC activity.[1][2] Obinutuzumab also shows a greater ability to induce direct cell death.[1][2]
-
Ofatumumab , a fully human Type I antibody, is a more potent mediator of CDC than this compound.[4] Its ADCC and direct cell death induction are generally comparable to this compound.[1][2]
-
Ocaratuzumab (AME-133v) is an Fc-engineered humanized antibody with a reported 13 to 20-fold greater binding affinity for CD20 and approximately 6-fold more potent ADCC compared to this compound.[5][6][7]
-
Veltuzumab , a humanized antibody, has shown increased CDC in certain cell lines and slower off-rates from the CD20 target compared to this compound.[9][10]
In Vivo B-Cell Depletion and Antitumor Activity
Preclinical xenograft models provide valuable insights into the in vivo efficacy of these antibodies.
Table 2: In Vivo Performance of Next-Generation Anti-CD20 mAbs in Xenograft Models
| Antibody | Animal Model | Key Findings |
| Obinutuzumab (GA101) | SU-DHL4 and RL xenografts | Induced strong antitumor effect, including complete tumor remission in the SU-DHL4 model; overall superior efficacy compared to this compound and ofatumumab.[1][2] |
| Ofatumumab | Daudi B-cell xenografts (SCID mice) | Delayed tumor induction and lower tumor growth rate compared to control.[9] |
| Veltuzumab | Human lymphoma xenografts (mice) | Controlled tumor growth.[9] |
| Ocaratuzumab (AME-133v) | Not specified in detail | Preclinical studies support enhanced in vivo activity. |
Understanding the Mechanisms: Signaling Pathways and Experimental Workflows
The distinct functionalities of these antibodies stem from their different binding epitopes on the CD20 molecule and modifications to their Fc region.
Caption: Mechanisms of Action for Type I and Type II Anti-CD20 mAbs.
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxic activity of anti-CD20 monoclonal antibodies.
Caption: Workflow for In Vitro Preclinical Assessment of Anti-CD20 mAbs.
Experimental Protocols
A summary of the methodologies used in the key preclinical experiments is provided below.
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay
-
Cell Preparation: CD20-positive target cells (e.g., Raji, WIL2-S, or Z138 cell lines) are harvested and plated in 96-well plates.[2] Effector cells, typically peripheral blood mononuclear cells (PBMCs) or isolated Natural Killer (NK) cells, are prepared from healthy donors.[2][3]
-
Incubation: Target cells are incubated with serial dilutions of the anti-CD20 monoclonal antibodies (e.g., this compound, obinutuzumab, ofatumumab) for a short period to allow for antibody binding.
-
Co-culture: Effector cells are then added to the wells at a specific effector-to-target (E:T) ratio (e.g., 25:1).[2]
-
Cytotoxicity Measurement: The plates are incubated for several hours (e.g., 4 hours) at 37°C.[2] Cell lysis is quantified by measuring the release of lactate dehydrogenase (LDH) from damaged target cells into the supernatant using a colorimetric assay.[2] Alternatively, a fluorescence-based method can be used.
-
Data Analysis: The percentage of specific lysis is calculated for each antibody concentration, and dose-response curves are generated to determine the EC50 (half-maximal effective concentration).
Complement-Dependent Cytotoxicity (CDC) Assay
-
Cell Preparation: CD20-positive target cells are plated in 96-well plates.
-
Incubation with Antibody: The cells are incubated with serial dilutions of the anti-CD20 monoclonal antibodies.
-
Addition of Complement: A source of active complement, typically normal human serum, is added to the wells.[4]
-
Cytotoxicity Measurement: The plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C to allow for complement-mediated lysis.[12] Cell viability is then assessed using a fluorescent dye that stains dead cells (e.g., propidium iodide) and analyzed by flow cytometry or a plate reader.
-
Data Analysis: The percentage of cell lysis is calculated relative to control wells (cells with serum but no antibody, and cells with heat-inactivated serum).
Direct Cell Death (Apoptosis) Assay
-
Cell Treatment: CD20-positive cell lines are incubated with the anti-CD20 monoclonal antibodies for an extended period (e.g., 24-48 hours).[2][3]
-
Apoptosis Staining: Cells are harvested and stained with Annexin V and a viability dye like Propidium Iodide (PI).[2] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI enters and stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: The percentage of apoptotic cells (Annexin V positive) is compared between the different antibody treatment groups.
In Vivo B-Cell Depletion Assay
-
Animal Model: Immunocompromised mice (e.g., SCID or NOD/SCID) are typically used and may be engrafted with human CD20-positive lymphoma cells or human PBMCs to reconstitute a human immune system component.[13]
-
Antibody Administration: The mice are treated with the anti-CD20 monoclonal antibodies, often via intravenous or intraperitoneal injection.[14]
-
Sample Collection: At various time points after treatment, blood samples are collected.[14] At the end of the study, lymphoid organs such as the spleen and lymph nodes may also be harvested.
-
B-Cell Quantification: The number of B-cells in the blood and tissues is quantified using flow cytometry.[14] Cells are stained with fluorescently labeled antibodies against B-cell specific markers (e.g., CD19, as CD20 may be masked by the therapeutic antibody).[15][16]
-
Data Analysis: The percentage and absolute number of B-cells are compared between treatment groups and to baseline levels to determine the extent and duration of B-cell depletion.
References
- 1. Preclinical activity of the type II CD20 antibody GA101 (obinutuzumab) compared with this compound and ofatumumab in vitro and in xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. oncotarget.com [oncotarget.com]
- 4. Frontiers | Complement-Dependent Activity of CD20-Specific IgG Correlates With Bivalent Antigen Binding and C1q Binding Strength [frontiersin.org]
- 5. Ocaratuzumab, an Fc-engineered antibody demonstrates enhanced antibody-dependent cell-mediated cytotoxicity in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ocaratuzumab - Wikipedia [en.wikipedia.org]
- 7. Ocaratuzumab Overview - Creative Biolabs [creativebiolabs.net]
- 8. Ocaratuzumab, an Fc-engineered antibody demonstrates enhanced antibody-dependent cell-mediated cytotoxicity in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Veltuzumab (humanized anti-CD20 monoclonal antibody): characterization, current clinical results, and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Veltuzumab, an anti-CD20 mAb for the treatment of non-Hodgkin's lymphoma, chronic lymphocytic leukemia and immune thrombocytopenic purpura - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn2.hubspot.net [cdn2.hubspot.net]
- 12. youtube.com [youtube.com]
- 13. Cell-depleting agents assessment in preclinical models | Poster | genOway [genoway.com]
- 14. ichor.bio [ichor.bio]
- 15. cphi-online.com [cphi-online.com]
- 16. Validating B-Cell Depletion Assays via Flow Cytometry | Mabion [mabion.eu]
Safety Operating Guide
Safeguarding Personnel: Personal Protective Equipment and Handling Protocols for Rituximab
For researchers, scientists, and drug development professionals, ensuring operational safety during the handling of monoclonal antibodies such as Rituximab is paramount. Adherence to established safety protocols, including the correct use of personal protective equipment (PPE), is critical to minimize occupational exposure and maintain a safe laboratory environment. What follows are essential safety and logistical guidelines for the handling and disposal of this compound.
Operational Plans: Personal Protective Equipment (PPE)
While this compound is a targeted therapy and not a traditional cytotoxic agent, it is included in the National Institute for Occupational Safety and Health (NIOSH) list of hazardous drugs, necessitating specific handling precautions.[1][2] The required PPE is determined by the specific handling task and the associated risk of exposure.
1. Engineering and Administrative Controls: Before relying on PPE, engineering controls should be the primary line of defense.
-
Ventilation: All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to minimize aerosol generation and inhalation exposure.[3]
-
Restricted Access: Areas where this compound is handled should be clearly marked, and access should be restricted to trained personnel.
-
Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[3] Always wash hands thoroughly with soap and water after handling the material and before leaving the laboratory.[3]
2. Recommended Personal Protective Equipment: The selection of PPE is based on a risk assessment of the procedure being performed.
-
Gloves: Double gloving is recommended.[4] Wear chemotherapy gloves that meet the American Society for Testing and Materials (ASTM) D6978 standard.[4][5][6] Nitrile or neoprene gloves are generally preferred over latex.[4][7]
-
Gowns: Wear disposable, back-closing gowns made of a low-lint, impervious material.[8] Gowns should have long sleeves with tight-fitting elastic or knit cuffs.
-
Eye and Face Protection: When working outside of a BSC or when there is a risk of splashing, wear safety glasses with side shields or tightly fitting safety goggles.[3][7][8] For large-volume transfers or activities with a high splash potential, a full-face shield should be used in addition to goggles.[3]
-
Respiratory Protection: Respiratory protection is typically not required when handling this compound within a properly functioning BSC or fume hood.[3] For procedures with a high potential for aerosolization outside of a containment device, such as cleaning large spills, a NIOSH-approved respirator (e.g., N95) may be necessary.[1][3]
Quantitative Data for Safety Parameters
The following table summarizes key quantitative measures related to the safe handling of this compound.
| Parameter | Value/Standard | Source | Description |
| Occupational Exposure Limit (OEL) | 380 µg/m³ | Amgen SDS[3] | Recommended 8-hour time-weighted average exposure limit for this compound-arrx. |
| Glove Permeation Standard | ASTM D6978 | ASTM[4][5][9] | Standard practice for assessing the resistance of medical gloves to permeation by chemotherapy drugs. Gloves must be tested against a panel of hazardous drugs to meet this standard. |
| Permeation Rate Threshold | < 0.01 µg/cm²/min | ASTM D6978[9] | To pass the ASTM D6978 standard, the rate at which a drug penetrates the glove material must be below this threshold. |
Procedural Guidance
Experimental Protocol: Spill Management
Immediate and correct response to a this compound spill is crucial to prevent exposure and environmental contamination. A spill kit containing all necessary materials should be readily accessible.
Personnel and Preparation:
-
Alert others in the area and restrict access to the spill zone.
-
Remove any contaminated clothing immediately.
-
Don the appropriate PPE as outlined in the risk-based PPE selection diagram, including double chemo-tested gloves, an impermeable gown, eye protection, and if required, respiratory protection.
Spill Cleanup Procedure:
-
Containment: For liquid spills, cover the area with absorbent pads from the spill kit, working from the outside of the spill inward.[10] For powder spills, gently cover with absorbent pads wetted with water to avoid making the powder airborne.[3]
-
Collection: Use forceps or a scoop to pick up any broken glass and place it in a designated sharps container for hazardous waste.[11] Carefully collect all absorbent materials and place them into a designated hazardous waste bag or container.[3][11]
-
Decontamination:
-
Disposal: Seal the hazardous waste bag/container. Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.
Disposal Plan
All materials that have come into contact with this compound must be treated as hazardous pharmaceutical waste.
-
Trace Waste: Items that are "RCRA empty" (containing less than 3% by weight of the original drug), such as used vials, IV bags, tubing, gloves, and gowns, should be disposed of in designated yellow trace chemotherapy waste containers for incineration.[12]
-
Bulk Waste: Unused or expired this compound, along with materials used to clean up spills that are heavily contaminated, are considered bulk chemotherapy waste.[12] This waste must be disposed of in black RCRA hazardous waste containers.[12][13]
-
Sharps: All needles and syringes must be disposed of in puncture-resistant sharps containers designated for chemotherapy waste.
-
Prohibition: Never dispose of this compound or contaminated waste down the drain.[14] All this compound waste must be segregated and handled by trained personnel for disposal via a licensed hazardous waste contractor, typically through incineration.[12][15]
Mandatory Visualizations
The following diagrams illustrate critical safety workflows for handling this compound.
References
- 1. biosynth.com [biosynth.com]
- 2. youtube.com [youtube.com]
- 3. msds.amgen.com [msds.amgen.com]
- 4. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 5. store.astm.org [store.astm.org]
- 6. cleanroomsupplies.com [cleanroomsupplies.com]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Resistance of gloves to permeation by chemotherapy drugs [satra.com]
- 10. eaglebio.com [eaglebio.com]
- 11. ritm.gov.ph [ritm.gov.ph]
- 12. usbioclean.com [usbioclean.com]
- 13. luriechildrens.org [luriechildrens.org]
- 14. bdlaw.com [bdlaw.com]
- 15. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
